molecular formula C48H77N17O17 B550012 Crosstide CAS No. 171783-05-4

Crosstide

カタログ番号: B550012
CAS番号: 171783-05-4
分子量: 1164.2 g/mol
InChIキー: KJAXEBRGQOHHOY-VXRVIWLSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Crosstide is a synthetic peptide analog of glycogen synthase kinase-3 (GSK-3) that functions as a high-quality substrate for Protein Kinase B (PKB/Akt), displaying similar specificities towards PKBalpha, PKBbeta, and PKB-gamma isoforms . This reagent is a powerful molecular tool for the quantitative measurement of Akt/PKB enzyme activity in highly quantitative assays, providing a direct readout that complements traditional methods like Western blotting . Beyond its primary application, this compound is also recognized as a substrate by other kinases, including MAPKAP kinase-1 and p70S6K . Its primary research value lies in the study of the PI3K-PKB signaling pathway, which is a crucial regulator of processes such as cell metabolism, stress response, and apoptosis . Furthermore, peptide substrate reporters like this compound have demonstrated utility in cross-species and cross-disciplinary research, having been effectively employed in kinase activity studies in evolutionarily distant eukaryotic microbes such as Dictyostelium discoideum and Tetrahymena thermophila . This underscores its broad applicability in biochemical, proteomic, and pharmacological investigations beyond traditional mammalian cell systems .

特性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H77N17O17/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAXEBRGQOHHOY-VXRVIWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H77N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432141
Record name Crosstide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171783-05-4
Record name Crosstide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crosstide Peptide: A Deep Dive into its Function as a Kinase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosstide is a synthetic, 11-amino-acid peptide that has become an invaluable tool in cellular signaling research and drug discovery. Derived from the phosphorylation site of glycogen synthase kinase-3β (GSK-3β), its primary function is to serve as a highly specific and efficient substrate for a key group of protein kinases. This technical guide provides an in-depth exploration of the function of this compound, its role in critical signaling pathways, and detailed methodologies for its use in quantitative kinase assays.

Core Function: A Substrate for Key Serine/Threonine Kinases

This compound's amino acid sequence, Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG) , is specifically recognized and phosphorylated by several important serine/threonine kinases. This property allows researchers to accurately measure the enzymatic activity of these kinases in various experimental settings.

The primary kinases that phosphorylate this compound are:

  • Akt (Protein Kinase B): A central node in cellular signaling, Akt is involved in regulating cell survival, proliferation, metabolism, and angiogenesis. This compound is an excellent substrate for all Akt isoforms (Akt1, Akt2, and Akt3).

  • MAPK-activated protein kinase-1 (MAPKAP-K1 or RSK): A downstream effector of the MAPK/ERK signaling pathway, RSK plays a role in cell growth, proliferation, and survival.

  • p70 S6 Kinase (p70S6K): A key regulator of protein synthesis and cell growth, p70S6K is a downstream target of the PI3K/Akt/mTOR signaling pathway.

The phosphorylation of the second serine residue in the this compound sequence (Ser-6) by these kinases is the basis for its use in a variety of kinase assays.

Quantitative Data

While this compound is widely used as a qualitative and semi-quantitative substrate, specific kinetic parameters can be context-dependent and vary based on assay conditions. However, some quantitative data has been reported in the literature.

KinaseParameterValueNotes
Akt2 (wildtype GST-tagged) Initial Velocity16 pmol phosphate/min/µg enzymeThis value provides a baseline for the rate of this compound phosphorylation by Akt2.[1]
Akt2 (mutant GST-AKT2T/E,S/D) Initial Velocity85 pmol phosphate/min/µg kinaseThis represents a 5-fold increase in activity compared to the wildtype enzyme, demonstrating this compound's utility in detecting changes in kinase activity.[1]
Akt GeneralComparable substrate to CSP(4-14) peptideA study comparing this compound to another Akt substrate, CSP(4-14), found them to be comparable in terms of phosphorylation efficiency.[2]

It is important to note that comprehensive Km and Vmax values for this compound with its primary interacting kinases are not consistently reported across the literature. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Signaling Pathway Involvement

This compound's utility stems from its connection to the PI3K/Akt/GSK-3 signaling pathway , a critical cascade that governs numerous cellular processes.

Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates GSK3 GSK-3 Akt->GSK3 Inhibits by Phosphorylation This compound This compound (Substrate) Akt->this compound Phosphorylates Downstream_Effects Downstream Cellular Responses (Cell Survival, Growth, Proliferation) Akt->Downstream_Effects GSK3->Downstream_Effects p70S6K p70S6K p70S6K->this compound Phosphorylates p70S6K->Downstream_Effects MAPKAP_K1 MAPKAP-K1 (RSK) MAPKAP_K1->this compound Phosphorylates MAPKAP_K1->Downstream_Effects

Figure 1: Simplified PI3K/Akt signaling pathway showing this compound as a substrate for Akt, p70S6K, and MAPKAP-K1.

In this pathway, the activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K. PI3K then generates PIP3, which recruits and activates Akt. Activated Akt, in turn, phosphorylates and inactivates GSK-3. This compound, being a peptide mimic of the GSK-3 phosphorylation site, serves as an in vitro and in situ reporter for the activity of Akt and other related kinases like p70S6K and MAPKAP-K1.

Experimental Protocols

This compound is amenable to various kinase assay formats. The choice of protocol depends on the available equipment, desired throughput, and sensitivity.

Radiometric Kinase Assay (32P)

This classic and highly sensitive method measures the incorporation of a radioactive phosphate group from [γ-32P]ATP into the this compound peptide.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest (e.g., immunoprecipitated Akt from cell lysates), this compound peptide (e.g., 30 µM), and a kinase buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).[3]

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-32P]ATP (e.g., final concentration of 500 µM ATP).[3]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.[3]

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

Start Start Prepare_Reaction Prepare Reaction Mix (Kinase, this compound, Buffer) Start->Prepare_Reaction Add_ATP Add [γ-32P]ATP Mix Prepare_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (e.g., Spot on P81 paper) Incubate->Stop_Reaction Wash Wash to Remove Unincorporated 32P Stop_Reaction->Wash Detect Detect Radioactivity (Scintillation Counting) Wash->Detect End End Detect->End

Figure 2: General workflow for a radiometric kinase assay using this compound.
Fluorescence Polarization (FP) Kinase Assay

This non-radioactive, homogeneous assay format is well-suited for high-throughput screening of kinase inhibitors. It measures the change in the polarization of fluorescently labeled this compound upon phosphorylation.

Methodology:

  • Reaction Components: The assay requires a fluorescently labeled this compound tracer (phosphopeptide) and a phospho-specific antibody that binds to the phosphorylated this compound.

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate containing the kinase, unlabeled this compound substrate, and ATP. If screening for inhibitors, the test compounds are also included at this stage.

  • Detection: After the kinase reaction, add a mixture of the fluorescently labeled this compound tracer and the phospho-specific antibody.

  • Competition: The phosphorylated this compound produced in the kinase reaction competes with the fluorescent tracer for binding to the antibody.

  • Measurement: Measure the fluorescence polarization. High kinase activity results in a large amount of phosphorylated this compound, which displaces the fluorescent tracer from the antibody, leading to a low polarization signal. Conversely, low kinase activity results in a high polarization signal.[4]

Start Start Kinase_Reaction Perform Kinase Reaction (Kinase, this compound, ATP, +/- Inhibitor) Start->Kinase_Reaction Add_Detection_Reagents Add FP Detection Mix (Fluorescent Tracer + Antibody) Kinase_Reaction->Add_Detection_Reagents Competition Competition for Antibody Binding Add_Detection_Reagents->Competition Measure_FP Measure Fluorescence Polarization Competition->Measure_FP Analyze Analyze Data (Low FP = High Kinase Activity) Measure_FP->Analyze End End Analyze->End

Figure 3: General workflow for a fluorescence polarization kinase assay using this compound.

Applications in Research and Drug Development

The specific and reliable nature of this compound as a kinase substrate makes it a versatile tool with numerous applications:

  • Basic Research: Elucidating the regulation and function of Akt, RSK, and p70S6K in various cellular contexts.

  • Drug Discovery: High-throughput screening for inhibitors of Akt and related kinases, which are important targets in cancer, diabetes, and inflammatory diseases.

  • Biochemical Characterization: Determining the kinetic properties of novel kinases or kinase mutants.

  • Validation of Cellular Assays: Providing a robust in vitro benchmark for kinase activity measured in more complex cellular systems.

Conclusion

This compound peptide is a cornerstone tool for researchers investigating key signaling pathways involved in cell growth, survival, and metabolism. Its well-defined sequence and specificity as a substrate for Akt, MAPKAP-K1, and p70S6K, combined with its compatibility with diverse assay formats, ensure its continued relevance in both fundamental research and the development of novel therapeutics. This guide provides a comprehensive overview of its function and application, empowering researchers to effectively utilize this valuable reagent in their studies.

References

Crosstide Substrate Specificity for Akt Isoforms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal mediator in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Akt family comprises three highly homologous isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ). Despite their structural similarities, these isoforms exhibit non-redundant and sometimes even opposing roles in cellular signaling pathways. This isoform-specific function is critical in both normal physiology and in the pathology of diseases such as cancer and diabetes. Understanding the substrate specificity of each Akt isoform is therefore crucial for the development of targeted therapeutics.

Crosstide, a synthetic peptide with the sequence GRPRTSSFAEG, is a well-established substrate for Akt, derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3). It is widely used in in vitro kinase assays to measure Akt activity. This technical guide provides a comprehensive overview of the substrate specificity of the three Akt isoforms for this compound, presenting available quantitative data, detailed experimental protocols for assessing this specificity, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Phosphorylation by Akt Isoforms

While this compound is recognized as a substrate for all three Akt isoforms, comprehensive, directly comparable kinetic data (Km and kcat) across all three isoforms from a single study is limited in the available scientific literature. However, some quantitative data for Akt2 is available. The following table summarizes the known quantitative parameters for the phosphorylation of this compound by Akt isoforms. Researchers are encouraged to perform their own comparative kinetic analyses to determine the precise parameters for their specific experimental conditions.

Akt IsoformSubstrateQuantitative ParameterValueNotes
Akt1 (PKBα)This compound-Data not readily availableExhibits activity towards this compound, but specific kinetic constants are not well-documented in comparative studies.
Akt2 (PKBβ)This compoundInitial Velocity16 pmol phosphate/min/µg enzyme[1][2]This value was determined for wildtype GST-AKT2. A mutant form (GST-AKT2T/E,S/D) showed a 5-fold increase in initial velocity.[1][2]
Akt3 (PKBγ)This compound-Data not readily availableKnown to phosphorylate this compound, but detailed kinetic parameters in comparison to other isoforms are not widely published.

Note: The lack of comprehensive comparative data highlights a research gap. The detailed experimental protocol provided in this guide can be utilized to perform such a comparative kinetic analysis.

Experimental Protocols: Determining Akt Isoform Specificity for this compound

This section provides a detailed methodology for an in vitro kinase assay to determine and compare the substrate specificity of Akt1, Akt2, and Akt3 for this compound. This protocol is a synthesis of established methods.[3][4][5][6][7][8]

Objective:

To determine the kinetic parameters (Km and kcat) of recombinant Akt1, Akt2, and Akt3 for the this compound peptide.

Materials:
  • Recombinant, purified, and active Akt1, Akt2, and Akt3 enzymes

  • This compound peptide (synthetic, high purity)

  • [γ-³²P]ATP or non-radioactive ATP for alternative detection methods

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • Magnesium/ATP Cocktail (e.g., 500 µM ATP and 75 mM MgCl₂ in Kinase Assay Buffer)

  • P81 phosphocellulose paper (for radioactive assays)

  • Phosphoric acid (0.75%) for washing (for radioactive assays)

  • Scintillation counter and scintillation fluid (for radioactive assays)

  • Alternatively, a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®, or a fluorescence polarization-based assay) can be used.

  • Microcentrifuge tubes

  • Incubator

  • Multi-well plates (if using a plate-based detection method)

Experimental Procedure (Radioactive Method):
  • Preparation of Reagents:

    • Prepare serial dilutions of the this compound peptide in Kinase Assay Buffer. The concentration range should span from well below to well above the expected Km. A typical range might be 1 µM to 500 µM.

    • Prepare the [γ-³²P]ATP/Mg²⁺ mixture. The final ATP concentration should be kept constant, ideally at a saturating concentration relative to its Km for the kinases, while the this compound concentration is varied.

    • Dilute the active Akt isoforms to a working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the chosen time course.

  • Kinase Reaction:

    • Set up the kinase reactions in microcentrifuge tubes or a multi-well plate on ice. For each reaction, combine:

      • Kinase Assay Buffer

      • The desired concentration of this compound peptide

      • The diluted Akt isoform

    • Include appropriate controls:

      • No-enzyme control (to measure background)

      • No-substrate control (to measure autophosphorylation)

    • Initiate the reaction by adding the [γ-³²P]ATP/Mg²⁺ mixture.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Terminate the reactions by adding an equal volume of 0.75% phosphoric acid or another suitable stop solution.

    • Spot a portion of each reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers three times for 5-10 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 papers into scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated this compound.

Data Analysis:
  • Convert the CPM values to molar amounts of phosphate incorporated into the this compound peptide.

  • Plot the initial reaction velocity (moles of phosphate incorporated per unit time) against the this compound concentration.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each Akt isoform.

  • Calculate the kcat value from the Vmax (kcat = Vmax / [Enzyme]).

  • The specificity constant (kcat/Km) can then be calculated for each isoform to compare their catalytic efficiency with this compound.

Non-Radioactive Alternative:

If using a non-radioactive method such as ADP-Glo™, follow the manufacturer's instructions. These assays typically measure the amount of ADP produced, which is directly proportional to the kinase activity. The data analysis to determine Km and kcat remains the same.

Mandatory Visualizations

Akt Signaling Pathway

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (1, 2, 3) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Substrates Downstream Substrates (e.g., GSK-3, FoxO) Akt->Substrates Phosphorylates Cellular_Responses Cellular Responses (Growth, Survival, Metabolism) Substrates->Cellular_Responses Leads to PTEN PTEN PTEN->PIP3 Dephosphorylates Kinase_Assay_Workflow Prep 1. Prepare Reagents (Akt Isoforms, this compound, Buffers, ATP) Setup 2. Set up Kinase Reactions (Enzyme, Substrate, Buffer) Prep->Setup Initiate 3. Initiate Reaction (Add ATP) Setup->Initiate Incubate 4. Incubate (e.g., 30°C for 10-30 min) Initiate->Incubate Stop 5. Stop Reaction (e.g., Add Phosphoric Acid) Incubate->Stop Detect 6. Detect Phosphorylation (e.g., Spot on P81 paper or add detection reagent) Stop->Detect Quantify 7. Quantify Signal (Scintillation Counting or Plate Reader) Detect->Quantify Analyze 8. Data Analysis (Michaelis-Menten Kinetics to get Km, kcat) Quantify->Analyze Substrate_Specificity cluster_akt1 Akt1 cluster_akt2 Akt2 cluster_akt3 Akt3 Akt1 Akt1 Crosstide1 This compound Akt1->Crosstide1 High Affinity SubstrateX Substrate X Akt1->SubstrateX Low Affinity Akt2 Akt2 Crosstide2 This compound Akt2->Crosstide2 High Affinity SubstrateY Substrate Y Akt2->SubstrateY High Affinity Akt3 Akt3 Crosstide3 This compound Akt3->Crosstide3 Moderate Affinity SubstrateZ Substrate Z Akt3->SubstrateZ High Affinity

References

The Role of Crosstide in Elucidating GSK-3 Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in a wide range of diseases, such as neurodegenerative disorders, metabolic diseases like type 2 diabetes, and cancer. GSK-3 activity is primarily regulated through inhibition by upstream signaling pathways, most notably the Wnt/β-catenin and insulin signaling cascades. Understanding the intricate mechanisms of GSK-3 regulation is therefore of paramount importance for both basic research and therapeutic development.

Crosstide, a synthetic peptide with the sequence GRPRTSSFAEG , is derived from the phosphorylation site of Glycogen Synthase Kinase-3β (GSK-3β) itself. This peptide serves as a versatile and widely used substrate for in vitro kinase assays, providing a valuable tool to dissect the activity and regulation of GSK-3 in various signaling contexts. This technical guide provides an in-depth overview of the role of this compound in studying GSK-3 signaling pathways, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in their investigations.

This compound as a Substrate for GSK-3

This compound's amino acid sequence mimics the phosphorylation motif recognized by GSK-3, making it an efficient substrate for both GSK-3α and GSK-3β isoforms. The serine residue within the "TSS" motif is the primary site of phosphorylation by GSK-3. While this compound is an excellent substrate for GSK-3, it is also recognized by other kinases such as Akt/PKB, MAPKAP kinase-1, and p70S6K, a factor to consider when designing and interpreting experiments.[1][2][3]

Quantitative Data for this compound Phosphorylation by GSK-3β

Precise kinetic parameters are essential for designing quantitative kinase assays and for comparing the effects of inhibitors or activators. The following table summarizes the key kinetic constants for the phosphorylation of a this compound-related peptide by GSK-3β.

ParameterValueConditions
Km for ATP 9.42 ± 2 µMAssayed with BioGSP-2 peptide substrate[4]
Km for Peptide Substrate 6.56 ± 3.6 µMBioGSP-2 peptide[4]

Note: The provided Km values are for a similar phosphopeptide substrate (BioGSP-2) and can be used as a starting point for optimizing this compound-based assays.

GSK-3 Signaling Pathways: A Central Role for this compound in their Investigation

This compound-based kinase assays are instrumental in studying the two major signaling pathways that converge on GSK-3: the Wnt/β-catenin pathway and the insulin signaling pathway.

The Wnt/β-catenin Signaling Pathway

In the absence of a Wnt ligand, GSK-3 is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt to its receptor complex leads to the inhibition of GSK-3 activity, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[5][6] Measuring changes in GSK-3 activity using this compound as a substrate can provide a direct readout of Wnt pathway activation.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, CK1, GSK-3) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off P Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Target Genes OFF TCF_LEF_off->Target_Genes_off Represses Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh GSK3_on GSK-3 Dsh->GSK3_on Inhibits beta_catenin_on β-catenin beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Accumulates & Translocates TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Target_Genes_on Target Genes ON TCF_LEF_on->Target_Genes_on Activates Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PDK1->Akt Activates GSK3 GSK-3β Akt->GSK3 Inhibits (P at Ser9) Glycogen_Synthase_active Glycogen Synthase (active) GSK3->Glycogen_Synthase_active Inhibits Glycogen_Synthase_inactive Glycogen Synthase (inactive) Glycogen Glycogen Glycogen_Synthase_active->Glycogen Synthesizes Radioactive_Kinase_Assay_Workflow start Start: Cell Lysate ip Immunoprecipitate GSK-3β start->ip wash1 Wash Beads ip->wash1 reaction Kinase Reaction: - IP-GSK-3β - this compound - [γ-³²P]ATP - Kinase Buffer wash1->reaction incubation Incubate at 30°C reaction->incubation spot Spot on P81 Paper incubation->spot wash2 Wash P81 Paper spot->wash2 count Scintillation Counting wash2->count analysis Data Analysis count->analysis FP_Kinase_Assay_Workflow start Start: Kinase Reaction Mix (GSK-3, this compound, Buffer) add_atp Add ATP to Initiate start->add_atp incubation Incubate add_atp->incubation stop_reaction Stop with EDTA incubation->stop_reaction add_detection Add FP Detection Reagents: - Fluorescent Tracer - Phospho-Antibody stop_reaction->add_detection equilibration Equilibrate add_detection->equilibration read_fp Read Fluorescence Polarization equilibration->read_fp analysis Data Analysis read_fp->analysis

References

Crosstide: A Technical Guide to its Sequence, Phosphorylation, and Utility in Kinase Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosstide is a synthetic peptide that has become a valuable tool in cellular biology and drug discovery as a specific substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). Derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), this compound serves as a robust tool for assaying the activity of Akt and other related kinases. This technical guide provides a comprehensive overview of the this compound peptide, its phosphorylation, the signaling pathways it helps to elucidate, and detailed experimental protocols for its use.

This compound Peptide: Sequence and Properties

This compound is an 11-amino acid peptide with the following sequence:

  • Three-Letter Code: H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH

  • One-Letter Code: GRPRTSSFAEG

This sequence corresponds to the region surrounding the phosphorylation site of GSK-3, a key downstream target of Akt. The peptide is recognized by several kinases, making it a versatile substrate in kinase assays.

PropertyValue
Molecular Formula C48H77N17O17
Molecular Weight 1164.2 g/mol
Primary Kinase Substrate Akt/PKB
Other Kinases MAPKAP Kinase-1, p70 S6 Kinase

Phosphorylation of this compound

The primary utility of this compound lies in its specific phosphorylation by Akt. This phosphorylation event occurs on a serine residue within the peptide sequence.

The Phosphorylation Site

The this compound sequence, GRPRTSSFAEG, contains two adjacent serine residues in a "TSS" motif. This sequence is derived from GSK3, where the corresponding phosphorylation site is Serine 21 in GSK3-α and Serine 9 in GSK3-β. While it is confirmed that Akt phosphorylates a serine residue within this compound, the specific identification of which of the two serines is the primary site of phosphorylation is not definitively detailed in readily available literature. It is plausible that one is preferentially phosphorylated over the other, or that both can be phosphorylated. For the purpose of kinase assays that measure overall phosphate incorporation, this ambiguity does not detract from the peptide's utility.

The Akt/PKB Signaling Pathway

Akt is a central node in a signaling pathway that is crucial for regulating cell growth, proliferation, survival, and metabolism. The phosphorylation of GSK-3 by Akt, mimicked by the phosphorylation of this compound, is a key event in this pathway.

Quantitative Data on this compound Phosphorylation

Several studies have quantified the kinetics of this compound phosphorylation by Akt and other kinases. This data is essential for designing and interpreting kinase assays.

ParameterKinaseValueNotes
Initial Velocity Wild-type GST-AKT216 pmol phosphate/min/µg enzymeDemonstrates efficient phosphorylation.[1]
Initial Velocity Mutant GST-AKT2T/E,S/D85 pmol phosphate/min/µg enzymeA 5-fold increase compared to wild-type, indicating sensitivity to kinase activation state.[1]
Michaelis Constant (KM) Human Akt1~5-fold lower than for peptide B-5/IIndicates a higher affinity of Akt1 for this compound compared to other substrates.[2][3]

Experimental Protocols

This compound is amenable to various kinase assay formats. Below are detailed methodologies for common experimental setups.

In Vitro Radioactive Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate into the this compound peptide.

Methodology:

  • Prepare the Kinase: Immunoprecipitate the kinase of interest (e.g., Akt) from cell lysates using a specific antibody and Protein A/G beads.

  • Set up the Reaction: In a microcentrifuge tube, combine:

    • Immunoprecipitated kinase on beads.

    • This compound peptide (typically 20-50 µM final concentration).

    • Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).

    • 10 mM MgCl2.

  • Initiate the Reaction: Add [γ-32P]ATP (typically 10 µCi per reaction) to start the phosphorylation.

  • Incubate: Incubate the reaction mixture at 30°C for 10-30 minutes with gentle agitation.

  • Stop the Reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Follow with a final wash in acetone.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

Fluorescence Polarization (FP) Kinase Assay

This non-radioactive, high-throughput method relies on the change in polarization of a fluorescently labeled this compound tracer upon binding to a phospho-specific antibody.

Methodology:

  • Kinase Reaction:

    • In a multi-well plate (e.g., 384-well), combine the kinase, this compound substrate, and kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at the optimal temperature for the kinase.

  • Stop the Reaction: Add EDTA to chelate Mg2+ and stop the kinase activity.

  • Detection:

    • Add a mixture of a fluorescently labeled phosphothis compound tracer and a phospho-specific antibody to each well.

    • The phosphorylated this compound produced in the kinase reaction will compete with the tracer for binding to the antibody.

  • Readout: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates higher kinase activity.

Mass Spectrometry for Phosphorylation Site Identification

To definitively identify the phosphorylation site(s) on this compound, a mass spectrometry-based approach is employed.

Methodology:

  • In Vitro Kinase Reaction: Perform a kinase assay as described above, but using non-radioactive ATP.

  • Sample Preparation: Stop the reaction and prepare the sample for mass spectrometry. This may involve desalting the peptide mixture.

  • Phosphopeptide Enrichment (Optional but Recommended): To increase the signal of the phosphorylated this compound, enrich the sample for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • The peptides are separated by reverse-phase chromatography.

    • As peptides elute, they are ionized and their mass-to-charge ratio is measured (MS1 scan).

    • The mass spectrometer then isolates the ion corresponding to the expected mass of phosphorylated this compound and fragments it.

    • The fragmentation pattern (MS2 spectrum) is recorded.

  • Data Analysis:

    • The MS2 spectrum is analyzed to determine the amino acid sequence of the fragmented peptide.

    • A mass shift of +80 Da on a serine or threonine residue indicates phosphorylation. By analyzing the fragment ions, the specific location of this mass shift, and thus the phosphorylated residue, can be identified.

Conclusion

This compound is a well-characterized and versatile peptide substrate that is indispensable for the study of Akt and related kinases. Its defined sequence and reliable phosphorylation make it suitable for a wide range of applications, from basic research into signaling pathways to high-throughput screening for kinase inhibitors in drug development. The methodologies outlined in this guide provide a robust framework for the effective use of this compound in the laboratory. Further investigation using high-resolution mass spectrometry will be beneficial to definitively resolve the primary serine phosphorylation site within the TSS motif.

References

Crosstide: A Technical Guide to its Discovery, History, and Application as a Kinase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosstide is a synthetic peptide that has become a widely utilized tool in cellular signaling research and drug discovery. Its significance lies in its role as a specific and efficient substrate for several key protein kinases, most notably Akt (also known as Protein Kinase B or PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase-1 (MAPKAP kinase-1) and p70 S6 Kinase (p70S6K). This guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its use in kinase assays, and a summary of its quantitative phosphorylation kinetics.

Discovery and History

The development of this compound is intrinsically linked to the elucidation of the insulin signaling pathway and the characterization of the kinases that regulate glycogen metabolism. The peptide's sequence, Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG) , is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3)[1][2].

In the mid-1990s, researchers were actively investigating the downstream targets of phosphoinositide 3-kinase (PI3K). A pivotal 1995 study by Cross, Alessi, Cohen, Andjelkovich, and Hemmings demonstrated that insulin leads to the inhibition of GSK-3, and that this inhibition is mediated by a then-newly characterized kinase, Protein Kinase B (PKB/Akt)[3][4][5]. This research established a direct link between the PI3K/Akt pathway and the regulation of GSK-3.

Subsequent work by Alessi and colleagues in 1996 further detailed the mechanism of Akt activation by insulin and Insulin-like Growth Factor-1 (IGF-1)[6][7][8]. It was in this context that a synthetic peptide corresponding to the phosphorylation site on GSK-3α/β (the sequence that would be named this compound) was utilized to assay the activity of Akt. These seminal studies solidified the utility of this peptide as a specific substrate for Akt.

Around the same time, research by James et al. (1996) identified that MAPKAP kinase-1 and p70S6K could also phosphorylate the same site on GSK-3[9]. This finding broadened the applicability of the this compound peptide as a substrate for a larger family of AGC kinases. The name "this compound" itself reflects its origin from the GSK-3 phosphorylation site targeted by multiple kinase pathways.

Quantitative Data on this compound Phosphorylation

The efficiency of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax)[10][11][12]. A lower Km value indicates a higher affinity of the enzyme for the substrate. While extensive comparative studies detailing the Km and Vmax of this compound for all its target kinases are not compiled in a single source, data from various publications provide insights into its kinetic properties.

KinaseSubstrateKm (µM)Vmax/Specific ActivityReference
Akt2 (wildtype)This compoundNot specified16 pmol/min/µg[13][14][15]
Akt2 (mutant GST-AKT2T/E,S/D)This compoundNot specified85 pmol/min/µg[13][15]
MAPKAP kinase-1KKKNRTLSVA0.17Not specified[16]
p70S6KKKRNRTLSVA1.5Not specified[16]

Note: The Km values for MAPKAP kinase-1 and p70S6K are for peptide substrates with sequences similar to the core recognition motif of this compound and indicate the high affinity of these kinases for this motif.

Experimental Protocols

This compound is amenable to various kinase assay formats, including traditional radioactive assays and more modern non-radioactive methods like fluorescence polarization.

Radioactive Kinase Assay Using [γ-³²P]ATP

This method remains a "gold standard" for quantifying kinase activity due to its sensitivity and direct measurement of phosphate incorporation[17][18].

Materials:

  • Kinase of interest (e.g., immunoprecipitated Akt)

  • This compound peptide substrate (e.g., 30 µM final concentration)[19]

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol[2]

  • Magnesium/ATP cocktail: 500 µM ATP and 75 mM magnesium chloride in ADB[2]

  • [γ-³²P]ATP

  • P81 phosphocellulose paper[19]

  • 75 mM phosphoric acid[19]

  • Acetone

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix on ice. For each reaction, combine the kinase, this compound, and ADB.

  • Initiate the reaction by adding the Magnesium/[γ-³²P]ATP cocktail.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes). The incubation time should be within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Immediately immerse the P81 paper in 75 mM phosphoric acid.

  • Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash in acetone to dehydrate the paper.

  • Allow the papers to dry completely.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the kinase activity, typically expressed in pmol of phosphate incorporated per minute per mg of enzyme.

Fluorescence Polarization (FP) Kinase Assay

This homogeneous assay format is well-suited for high-throughput screening and avoids the use of radioactivity[20][21][22][23]. The principle involves the displacement of a fluorescently labeled phosphothis compound tracer from a phospho-specific antibody by the unlabeled phosphothis compound produced in the kinase reaction.

Materials:

  • Kinase of interest

  • This compound peptide substrate

  • Kinase reaction buffer

  • ATP

  • Fluorescently labeled this compound tracer

  • Phospho-Crosstide specific antibody

  • FP Dilution Buffer

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • In a multi-well plate, set up the kinase reaction by combining the kinase, this compound, and kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at the desired temperature for a set period (e.g., 90 minutes at room temperature)[20].

  • Stop the reaction by adding a quenching buffer, typically containing EDTA.

  • Add the detection reagents: the fluorescently labeled this compound tracer and the phospho-specific antibody.

  • Incubate to allow the binding reaction to reach equilibrium (e.g., 1-4 hours at room temperature)[20].

  • Measure the fluorescence polarization in the microplate reader. A decrease in polarization is proportional to the amount of phosphorylated this compound produced.

Signaling Pathways and Visualizations

This compound's utility stems from its position as a substrate in a critical signaling nexus. The PI3K/Akt pathway is central to cell survival, growth, and metabolism.

PI3K/Akt/GSK-3 Signaling Pathway

Upon stimulation by growth factors or insulin, receptor tyrosine kinases activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for kinases with pleckstrin homology (PH) domains, including Akt and its upstream activator PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a range of downstream targets, including GSK-3. Phosphorylation by Akt inhibits GSK-3 activity, thereby relieving its inhibitory effect on targets like glycogen synthase.

PI3K_Akt_GSK3_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1_mem PDK1 PIP3->PDK1_mem Recruits Akt_mem Akt PIP3->Akt_mem Recruits PDK1_mem->Akt_mem Phosphorylates (Activates) Akt_cyto Akt Akt_mem->Akt_cyto Returns to Cytosol Akt_cyto->Akt_mem Translocates GSK3 GSK-3 Akt_cyto->GSK3 Phosphorylates (Inhibits) This compound This compound (Substrate) Akt_cyto->this compound Phosphorylates PDK1_cyto PDK1 PDK1_cyto->PDK1_mem Downstream Downstream Effects GSK3->Downstream Regulates Phospho_this compound Phosphorylated This compound This compound->Phospho_this compound GrowthFactor Growth Factor/ Insulin GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of GSK-3 and this compound.

Experimental Workflow for a Radioactive Kinase Assay

The following diagram illustrates the key steps in a typical radioactive kinase assay using this compound.

Radioactive_Kinase_Assay_Workflow start Start prep_reaction Prepare Reaction Mix: - Kinase - this compound - Assay Buffer start->prep_reaction initiate_reaction Initiate Reaction with [γ-³²P]ATP/Mg²⁺ Cocktail prep_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Spot Reaction Mix onto P81 Phosphocellulose Paper incubate->stop_reaction wash1 Wash 3x with 75 mM Phosphoric Acid stop_reaction->wash1 wash2 Wash 1x with Acetone wash1->wash2 dry Air Dry Paper wash2->dry count Measure Radioactivity (Scintillation Counting) dry->count end End count->end

Caption: Workflow for a radioactive kinase assay using this compound.

Experimental Workflow for a Fluorescence Polarization Kinase Assay

This diagram outlines the procedure for a non-radioactive, fluorescence polarization-based kinase assay.

FP_Kinase_Assay_Workflow start Start setup_reaction Set up Kinase Reaction in Plate: - Kinase - this compound - Buffer start->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction quench_reaction Quench Reaction with EDTA incubate_reaction->quench_reaction add_detection Add Detection Reagents: - FP Tracer - Phospho-Specific Antibody quench_reaction->add_detection incubate_detection Incubate to Reach Equilibrium add_detection->incubate_detection read_plate Read Fluorescence Polarization incubate_detection->read_plate end End read_plate->end

Caption: Workflow for a fluorescence polarization kinase assay using this compound.

Conclusion

This compound has proven to be an invaluable tool for the study of AGC family kinases. Its well-defined sequence, specificity, and compatibility with multiple assay formats have cemented its place in both basic research and high-throughput drug screening. This guide provides a comprehensive resource for understanding the historical context, practical application, and quantitative aspects of this compound as a premier kinase substrate.

References

Crosstide: A Comprehensive Technical Guide to its Molecular Weight, Chemical Properties, and Applications in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crosstide is a synthetic peptide that serves as a crucial tool in biochemical and cellular research, primarily as a substrate for a variety of serine/threonine kinases. Derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), its well-defined molecular characteristics and reliability in kinase assays have made it an indispensable reagent for studying enzyme activity and inhibitor screening. This technical guide provides an in-depth overview of this compound's molecular weight, chemical properties, and detailed protocols for its use in kinase assays, purity analysis, and molecular weight confirmation.

Core Molecular and Chemical Properties

This compound is a linear peptide composed of 11 amino acids with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly.[1] Its physicochemical properties are summarized in the tables below, compiled from various suppliers and databases. These values represent the theoretical and empirically determined characteristics of the peptide.

Table 1: General Chemical Properties of this compound
PropertyValueSource
Peptide Sequence H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH[1][2]
One-Letter Code GRPRTSSFAEG[1][3]
Molecular Formula C48H77N17O17[1][2][4]
Appearance Lyophilized white powder/solid[3][5]
Solubility Soluble in water and dilute acids[3][5][6]
Table 2: Molecular Weight and Purity Data for this compound
ParameterReported Value(s)Source(s)
Molecular Weight 1164.22 Da, 1164.23 Da, 1165.2 Da, 1165.3 Da[2][4][5][7]
Monoisotopic Mass 1163.56833406 Da (Computed)[1]
Purity (by HPLC) >95%, ≥97%, >98%[3][4][6]

Note: Variations in molecular weight can be attributed to different calculation methods (average vs. monoisotopic mass) and the presence of counter-ions (e.g., TFA) from the purification process.[2]

Kinase Substrate Specificity

This compound is a well-established substrate for several important kinases involved in cellular signaling pathways. Its primary application lies in the in vitro measurement of the activity of these enzymes.

G Akt Akt/PKB pthis compound Phospho-Crosstide Akt->pthis compound Phosphorylation MAPKAPK1 MAPKAP Kinase-1 MAPKAPK1->pthis compound Phosphorylation p70S6K p70S6K p70S6K->pthis compound Phosphorylation This compound This compound (GRPRTSSFAEG)

This compound is recognized by and serves as a substrate for:

  • Akt/PKB (Protein Kinase B): this compound is widely used as a specific substrate for all Akt isoforms (Akt1, Akt2, and Akt3).[3][8]

  • MAPKAP Kinase-1 (RSK): This kinase also efficiently phosphorylates this compound.[3][8]

  • p70S6 Kinase (p70S6K): Another kinase that recognizes and phosphorylates the this compound sequence.[3][8]

Experimental Protocols

In Vitro Kinase Assay using this compound (Radioactive Method)

This protocol is adapted from a standard method for measuring the activity of immunoprecipitated Akt using [γ-³²P]ATP.

Materials:

  • Kinase Source: Immunoprecipitated Akt on Protein A/G beads or purified active kinase.

  • This compound: Stock solution (e.g., 1 mM in water), diluted to a working concentration.

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

  • Magnesium/ATP Cocktail: 500 µM ATP and 75 mM MgCl₂ in ADB.

  • [γ-³²P]ATP: 10 µCi per reaction.

  • P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

  • Wash Buffers: 0.75% Phosphoric Acid and Acetone.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare the kinase reaction mix on ice. For each reaction, combine:

    • 10 µl of immunoprecipitated kinase beads in ADB.

    • 10 µl of this compound (final concentration ~30 µM).

    • 10 µl of Magnesium/ATP cocktail.

    • 1 µl of [γ-³²P]ATP.

  • Initiate the reaction by transferring the tubes to a 30°C water bath for 10-30 minutes.

  • Terminate the reaction by spinning down the beads and spotting 25 µl of the supernatant onto the center of a P81 phosphocellulose square.

  • Allow the liquid to absorb for at least 30 seconds.

  • Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid.

  • Perform a final wash for 5 minutes in acetone to dry the squares.

  • Transfer the dried squares to scintillation vials, add 5 ml of scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Combine Kinase, this compound, Mg/ATP Cocktail B Add [γ-³²P]ATP A->B C Incubate at 30°C B->C D Spot Supernatant on P81 Paper C->D E Wash with Phosphoric Acid D->E F Wash with Acetone E->F G Scintillation Counting F->G

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for analyzing the purity of synthetic this compound.

Instrumentation and Columns:

  • HPLC System: A standard system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Agilent AdvanceBio Peptide Mapping, Phenomenex Kinetex EVO C18) is typically used for peptide analysis.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Note: For LC-MS applications, 0.1% formic acid should be used in place of TFA to avoid ion suppression.

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound powder in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Method Parameters:

    • Detection Wavelength: 214-220 nm.

    • Column Temperature: 30-40°C.

    • Flow Rate: Typically 1.0 mL/min for an analytical column.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point.

  • Injection and Analysis: Inject 10-20 µl of the sample and run the gradient. The purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks.

Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of this compound using MALDI-TOF or ESI-MS.

Sample Preparation (for MALDI-TOF):

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.

  • Sample Mixture: Mix the dissolved this compound sample (from 3.2) with the matrix solution at a 1:1 ratio.

  • Spotting: Spot 1 µl of the mixture onto the MALDI target plate and allow it to air dry.

Instrumentation and Analysis:

  • Mass Spectrometer: A MALDI-TOF or an ESI-MS instrument.

  • Mode: Positive ion mode.

  • Analysis: Acquire the mass spectrum. The primary peak should correspond to the [M+H]⁺ ion of this compound. The observed mass should be within the expected tolerance of the instrument's resolution compared to the theoretical monoisotopic or average mass.

Storage and Handling

  • Lyophilized Powder: Store desiccated at -20°C or lower for long-term stability.[5]

  • Reconstituted Solutions: Aliquot and store at -20°C or lower. Avoid repeated freeze-thaw cycles.[5]

Conclusion

This compound is a versatile and robust tool for the study of kinase activity. Its well-defined chemical and physical properties, coupled with established protocols for its use, make it an essential reagent for researchers in cell signaling and drug discovery. The data and methodologies presented in this guide offer a comprehensive resource for the effective application of this compound in a research setting.

References

Crosstide: A Versatile Tool for Interrogating Akt/PKB Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase B (Akt), a serine/threonine-specific protein kinase, is a pivotal node in intracellular signaling cascades, governing a myriad of cellular processes including proliferation, survival, metabolism, and angiogenesis. Dysregulation of the Akt signaling pathway is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. The study of Akt activity is therefore of paramount importance in both basic research and drug discovery. Crosstide, a synthetic peptide, has emerged as a widely utilized and reliable tool for the in vitro and in-cellulo assessment of Akt kinase activity. This technical guide provides a comprehensive overview of this compound, its application in studying Akt/PKB, detailed experimental protocols, and a summary of key quantitative data.

This compound is a peptide with the amino acid sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG). It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), a well-characterized physiological substrate of Akt. The threonine and serine residues within this sequence serve as the phosphorylation sites for Akt. This compound exhibits similar specificity towards the three Akt isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ).[1][2] Beyond Akt, it is also recognized by other kinases such as MAPKAP kinase-1 and p70S6K, a factor to consider in experimental design.[2][3]

The Akt/PKB Signaling Pathway

The canonical activation of Akt is initiated by the stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[4] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt, through its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3. This colocalization facilitates the phosphorylation of Akt at two key residues: Threonine 308 (Thr308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and Serine 473 (Ser473) in the hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[5] Full activation of Akt requires phosphorylation at both sites. Once activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating diverse cellular responses. The pathway is negatively regulated by phosphatases such as PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3, and PP2A, which dephosphorylates Akt.[4][5]

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GPCR GPCR PI3K PI3K RTK->PI3K activates GPCR->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Downstream Downstream Substrates (e.g., GSK-3, FOXO) Akt->Downstream phosphorylates Cellular_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cellular_Response leads to PTEN PTEN PTEN->PIP3 dephosphorylates Radioactive_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, Akt, this compound) Start->Prepare_Reaction Initiate_Reaction Initiate with [γ-32P]ATP Prepare_Reaction->Initiate_Reaction Incubate Incubate (e.g., 10 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop_Reaction Spot_Paper Spot onto P81 Phosphocellulose Paper Stop_Reaction->Spot_Paper Wash_Paper Wash Paper (to remove free 32P-ATP) Spot_Paper->Wash_Paper Quantify Quantify Radioactivity (Scintillation Counting or Phosphorimaging) Wash_Paper->Quantify End End Quantify->End FP_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (Akt, this compound, Buffer, +/- Inhibitor) Start->Prepare_Reaction Initiate_Reaction Initiate with ATP Prepare_Reaction->Initiate_Reaction Incubate Incubate (e.g., 90 min at RT) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., EDTA) Incubate->Stop_Reaction Add_Detection_Reagents Add FP Tracer and Antibody Stop_Reaction->Add_Detection_Reagents Equilibrate Incubate to Equilibrate (e.g., 1-4 hours at RT) Add_Detection_Reagents->Equilibrate Measure_FP Measure Fluorescence Polarization Equilibrate->Measure_FP End End Measure_FP->End

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosstide, a synthetic peptide derived from glycogen synthase kinase-3 (GSK-3), serves as a crucial tool in biochemical assays for a specific subset of serine/threonine kinases.[1][2] These kinases, often referred to as "this compound-related kinases" in the context of such assays, are central players in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Understanding the expression patterns, subcellular localization, and signaling networks of these kinases is paramount for elucidating their physiological roles and for the development of targeted therapeutics in various diseases, most notably cancer.

This technical guide provides a comprehensive overview of the key this compound-related kinases, focusing on Akt (Protein Kinase B), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAPK1, also known as RSK), and Ribosomal Protein S6 Kinase (p70S6K). We will delve into their tissue-specific expression, precise locations within the cell, the intricate signaling pathways they govern, and detailed experimental protocols for their study.

Data Presentation: Quantitative Expression of this compound-Related Kinases

The expression levels of the genes encoding these kinases vary significantly across different human tissues. The following tables summarize the normalized mRNA expression levels (nTPM - normalized Transcripts Per Million) from The Human Protein Atlas, providing a quantitative foundation for understanding their tissue-specific roles.[6][7][8][9][10]

Table 1: mRNA Expression of Akt Isoforms in Human Tissues (nTPM)

TissueAKT1AKT2AKT3
Adipose Tissue15.839.82.5
Adrenal Gland28.419.910.1
Brain (Cerebral Cortex)35.113.186.8
Breast26.920.93.5
Colon25.113.94.2
Heart Muscle18.545.710.7
Kidney29.820.37.9
Liver15.725.15.8
Lung29.516.56.2
Ovary33.114.95.1
Pancreas28.219.88.1
Prostate34.513.85.7
Skeletal Muscle11.255.35.1
Skin33.815.79.3
Spleen30.111.94.8
Testis22.512.117.6
Thyroid Gland38.916.88.4

Data sourced from The Human Protein Atlas.[6][7][8]

Table 2: mRNA Expression of MAPKAP1 and RPS6KB1 (p70S6K) in Human Tissues (nTPM)

TissueMAPKAP1RPS6KB1 (p70S6K)
Adipose Tissue22.118.5
Adrenal Gland25.423.1
Brain (Cerebral Cortex)28.925.6
Breast24.721.3
Colon26.324.8
Heart Muscle35.829.7
Kidney27.126.4
Liver23.922.1
Lung28.227.5
Ovary29.528.1
Pancreas26.825.9
Prostate27.426.2
Skeletal Muscle38.231.4
Skin29.128.7
Spleen28.827.9
Testis25.623.8
Thyroid Gland29.328.4

Data sourced from The Human Protein Atlas.[9][10]

Subcellular Localization

The function of a kinase is intimately linked to its location within the cell, as this dictates its access to substrates and upstream regulators.

  • Akt Isoforms : The three Akt isoforms exhibit distinct subcellular localizations. Akt1 is predominantly found in the cytoplasm.[11] Akt2 is primarily associated with the mitochondria.[12] Akt3 has been observed in both the nucleus and the cytoplasm.[13][14]

  • MAPKAP1 : This protein is primarily localized to the nucleoplasm, but is also found in the cytosol and at the primary cilium.[9][15]

  • p70S6K : Encoded by the RPS6KB1 gene, p70S6K is found in both the cytoplasm and the nucleus, and its localization can be regulated by signaling events.[10][16]

Signaling Pathways

This compound-related kinases are integral components of major signaling pathways that control fundamental cellular activities.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cascade that promotes cell survival, growth, and proliferation.[4] Upon stimulation by growth factors, PI3K is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt at the plasma membrane, leading to its activation through phosphorylation by PDK1 and mTORC2.[3] Activated Akt then phosphorylates a wide array of downstream targets to exert its effects.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Targets (e.g., GSK3, FOXO) Akt->Downstream phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

PI3K/Akt Signaling Pathway
mTOR/p70S6K Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism, and p70S6K is one of its key downstream effectors.[17] mTOR, as part of the mTORC1 complex, is activated by signals such as growth factors and nutrients.[18] Activated mTORC1 directly phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to enhanced translation of specific mRNAs and promoting protein synthesis and cell growth.

mTOR_p70S6K_Signaling GrowthFactors Growth Factors, Nutrients PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates S6 Ribosomal Protein S6 p70S6K->S6 phosphorylates Translation Protein Synthesis, Cell Growth S6->Translation

mTOR/p70S6K Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental methods are essential for studying this compound-related kinases. Below are detailed protocols for Western blotting, immunohistochemistry, and immunofluorescence.

Western Blotting for Phosphorylated Kinases

This protocol is optimized for the detection of phosphorylated forms of kinases like Akt.[19][20]

Western_Blot_Workflow start Start lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification (e.g., BCA assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (anti-phospho-kinase, 4°C overnight) block->primary secondary Secondary Antibody Incubation (HRP-conjugated, RT 1 hour) primary->secondary detect Chemiluminescent Detection secondary->detect end End detect->end

Western Blot Workflow

1. Sample Preparation:

  • Culture and treat cells as required for the experiment.

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

2. Gel Electrophoresis and Transfer:

  • Load equal amounts of protein onto an SDS-PAGE gel and run at 100-150V.

  • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

3. Immunodetection:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[21]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C.[19]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

Immunohistochemistry (IHC) for Kinase Localization in Tissues

This protocol is suitable for localizing kinases in formalin-fixed, paraffin-embedded tissue sections.

IHC_Workflow start Start deparaffin Deparaffinization & Rehydration start->deparaffin retrieval Antigen Retrieval (Heat-induced) deparaffin->retrieval block Blocking (Serum) retrieval->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody (Biotinylated) primary->secondary enzyme Enzyme Conjugate (Streptavidin-HRP) secondary->enzyme chromogen Chromogen Substrate (DAB) enzyme->chromogen counterstain Counterstain (Hematoxylin) chromogen->counterstain mount Dehydrate & Mount counterstain->mount end End mount->end

IHC Workflow

1. Tissue Preparation:

  • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

2. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with normal serum from the same species as the secondary antibody.

  • Incubate with the primary antibody overnight at 4°C.

  • Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

  • Visualize the signal with a DAB substrate kit, which produces a brown precipitate.

  • Counterstain with hematoxylin to visualize cell nuclei.

3. Mounting and Visualization:

  • Dehydrate the sections through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium and a coverslip for microscopic analysis.

Immunofluorescence (IF) for Subcellular Localization

This protocol is designed for visualizing the subcellular localization of kinases in cultured cells.[22][23]

IF_Workflow start Start fix Cell Fixation (4% PFA) start->fix permeabilize Permeabilization (0.25% Triton X-100) fix->permeabilize block Blocking (BSA/Serum) permeabilize->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody (Fluorophore-conjugated) primary->secondary counterstain Nuclear Counterstain (DAPI) secondary->counterstain mount Mounting counterstain->mount end End mount->end

Immunofluorescence Workflow

1. Cell Preparation:

  • Grow cells on glass coverslips to 50-70% confluency.

  • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[24]

  • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

2. Immunostaining:

  • Block non-specific binding with 1% BSA or 5% normal serum in PBS for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[25]

  • Wash three times with PBS.

3. Mounting and Imaging:

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Acquire images using a fluorescence or confocal microscope.

Conclusion

The kinases that utilize this compound as a substrate—primarily Akt, MAPKAPK1, and p70S6K—are at the heart of cellular signaling networks that control life and death decisions. A thorough understanding of their expression, localization, and the pathways they regulate is indispensable for both basic research and the development of novel therapeutic strategies. The data and protocols presented in this guide offer a robust framework for researchers to investigate these critical signaling molecules and their roles in health and disease.

References

Methodological & Application

Crosstide Kinase Assay for Akt1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Serine/Threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt signaling pathway, a cascade that is central to regulating cell survival, proliferation, metabolism, and angiogenesis.[1][2] Dysregulation of the Akt pathway is frequently implicated in various human diseases, including cancer and type 2 diabetes.[3][4] Consequently, Akt1 has emerged as a significant therapeutic target for drug discovery and development.

The Crosstide kinase assay is a robust and widely adopted method for measuring the enzymatic activity of Akt1. This in vitro assay utilizes a specific peptide substrate, this compound, which is derived from the phosphorylation site of Glycogen Synthase Kinase 3 (GSK3).[5][6] Akt1 phosphorylates a specific serine residue within the this compound peptide (Sequence: GRPRTSSFAEG) in the presence of ATP.[5][6] The rate of this phosphorylation event is directly proportional to the activity of the Akt1 enzyme. This application note provides a detailed protocol for performing a this compound kinase assay for Akt1, including data presentation for inhibitor analysis and visual workflows to guide the experimental process.

Signaling Pathway

The activation of Akt1 is initiated by various extracellular signals, such as growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[2][7] This binding event triggers the activation of Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt1 and its upstream activator, PDK1.[3] At the membrane, PDK1 phosphorylates Akt1 at Threonine 308 (Thr308), leading to its partial activation.[3] Full activation of Akt1 is achieved through a subsequent phosphorylation at Serine 473 (Ser473) by the mTORC2 complex.[3] Once fully active, Akt1 dissociates from the membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, thereby regulating diverse cellular functions.[3]

Akt1_Signaling_Pathway GF Growth Factors / Hormones RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt1_inactive Akt1 (inactive) PIP3->Akt1_inactive Recruitment PDK1->Akt1_inactive P (Thr308) mTORC2 mTORC2 mTORC2->Akt1_inactive P (Ser473) Akt1_active Akt1 (active) Akt1_inactive->Akt1_active Activation Downstream Downstream Substrates (e.g., GSK3, FoxO) Akt1_active->Downstream Phosphorylation Cellular_Response Cell Survival, Proliferation, Metabolism Downstream->Cellular_Response

Caption: Akt1 Signaling Pathway.

Experimental Protocols

This section details two common protocols for the this compound kinase assay: a radiometric method for direct measurement of phosphorylation and a luminescence-based method for high-throughput screening.

Materials and Reagents
  • Enzyme: Recombinant human Akt1 (full-length). Store at -80°C.[8]

  • Substrate: this compound peptide (GRPRTSSFAEG). Store at -20°C.[5][6]

  • ATP: Adenosine 5'-triphosphate. Store at -20°C.

  • Kinase Assay Buffer (5x): 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 0.5 mg/mL BSA. Store at 4°C.[8]

  • DTT: Dithiothreitol (0.5 M). Store at -20°C.

  • For Radiometric Assay:

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • P81 phosphocellulose paper.

    • 1% Phosphoric acid.

    • Scintillation cocktail.

  • For Luminescence Assay:

    • ADP-Glo™ Kinase Assay Kit (or equivalent), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

Protocol 1: Radiometric this compound Kinase Assay

This method provides a direct and sensitive measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into the this compound substrate.

1. Preparation of Reagents:

  • 1x Kinase Assay Buffer: Prepare by diluting the 5x Kinase Assay Buffer with sterile deionized water. Add DTT to a final concentration of 1 mM.

  • ATP/[γ-³²P]ATP Mix: Prepare a working solution of ATP in 1x Kinase Assay Buffer. The final ATP concentration in the reaction should be at its Km or saturating concentration (typically 10-100 µM). Spike with [γ-³²P]ATP (e.g., to a specific activity of 300-500 cpm/pmol).

  • Enzyme Dilution: Thaw recombinant Akt1 on ice and dilute to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 ng per reaction.

  • Substrate Dilution: Dilute this compound to the desired concentration (typically 20-50 µM) in 1x Kinase Assay Buffer.

2. Assay Procedure:

  • To a microcentrifuge tube, add the following in order:

    • 10 µL of 1x Kinase Assay Buffer (or inhibitor in buffer for inhibitor screening).

    • 10 µL of diluted this compound.

    • 10 µL of diluted Akt1 enzyme.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding 10 µL of the ATP/[γ-³²P]ATP mix. The final reaction volume is 40 µL.

  • Incubate for 15-30 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash the P81 paper strips three times for 5 minutes each in a beaker containing 1% phosphoric acid with gentle stirring.

  • Perform a final wash with acetone and let the strips air dry.

  • Place the dried P81 strips into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based this compound Kinase Assay (ADP-Glo™)

This method measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. It is a non-radioactive, high-throughput alternative.[9][10]

1. Preparation of Reagents:

  • Follow the reagent preparation steps as described in Protocol 1, but use non-radiolabeled ATP.

2. Assay Procedure:

  • Set up the kinase reaction in a white, opaque 96-well plate. Add the following to each well:

    • 5 µL of 1x Kinase Assay Buffer (or inhibitor in buffer).

    • 5 µL of diluted this compound.

    • 5 µL of diluted Akt1 enzyme.

  • Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 20 µL.

  • Incubate the plate for 30-60 minutes at 30°C.

  • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

Experimental Workflow

The following diagram illustrates the general workflow for a this compound kinase assay, particularly in the context of inhibitor screening.

Crosstide_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Akt1 Enzyme - this compound Substrate - Kinase Buffer - ATP Solution Start->Reagent_Prep Plate_Setup Plate Setup: Add Enzyme, Substrate, and Inhibitor/Vehicle to Wells Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubation (e.g., 10 min at 30°C) Plate_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction: Add ATP Pre_Incubate->Initiate_Reaction Incubate Kinase Reaction (e.g., 30-60 min at 30°C) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Detection Terminate_Reaction->Detection Radiometric Radiometric: - Spot on P81 paper - Wash - Scintillation Counting Detection->Radiometric Method 1 Luminescence Luminescence: - Add ADP-Glo™ Reagent - Add Kinase Detection Reagent - Read Luminescence Detection->Luminescence Method 2 Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values Radiometric->Data_Analysis Luminescence->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Crosstide in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosstide is a synthetic peptide that serves as a versatile and efficient substrate for a variety of serine/threonine kinases in vitro.[1][2] Derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), it is a well-established substrate for Protein Kinase B (Akt/PKB).[3][4][5][6] Its utility extends to other kinases within the AGC kinase family, including MAPKAP Kinase-1, p70 S6 Kinase, and Protein Kinase A (PKA).[4] This broad substrate specificity, coupled with its high phosphorylation kinetics, makes this compound a valuable tool for studying kinase activity, screening for inhibitors, and elucidating cellular signaling pathways.[4][7]

These application notes provide detailed protocols for utilizing this compound in both traditional radiometric and modern fluorescence-based in vitro kinase assays.

Kinase Substrate Specificity

This compound's amino acid sequence (GRPRTSSFAEG) mimics the phosphorylation site of GSK-3α (Ser21) and GSK-3β (Ser9), which are key downstream targets of the PI3K/Akt signaling pathway.[1][8][9] This makes it an excellent substrate for Akt isoforms (Akt1, Akt2, and Akt3).[1][3][5][6] Additionally, this compound is recognized and phosphorylated by other kinases that share substrate sequence homology.

Table 1: Kinases Known to Phosphorylate this compound

Kinase FamilySpecific Kinases
AGC Kinase FamilyAkt1, Akt2, Akt3 (PKBα, PKBβ, PKBγ)[1][3][5]
Mitogen- and Stress-activated Kinase 1 (MSK1)[1][2]
p70 S6 Kinase (p70S6K)[3][4][5][6]
MAPK-activated Protein Kinase 1 (MAPKAP Kinase-1)[3][4][5][6]
Protein Kinase A (PKA)[1][2][4]

Signaling Pathway Context

This compound's relevance is underscored by its position within the well-characterized PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical activation of Akt and its subsequent phosphorylation of GSK-3, the protein from which the this compound peptide sequence is derived.

PI3K_Akt_Pathway cluster_Akt Akt Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt P (Thr308) mTORC2 mTORC2 mTORC2->Akt P (Ser473) GSK3 GSK-3 Akt->GSK3 P (Inhibits) This compound This compound Substrate Akt->this compound P Downstream Downstream Cellular Responses GSK3->Downstream Radiometric_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Kinase Kinase Source (e.g., Immunoprecipitated Akt) Reaction Incubate Components (e.g., 30°C for 10-30 min) Kinase->Reaction Crosstide_prep This compound Substrate Crosstide_prep->Reaction ATP_mix [γ-³²P]ATP & ATP Mix ATP_mix->Reaction Buffer Assay Buffer Buffer->Reaction Spotting Spot Reaction Mix onto P81 Phosphocellulose Paper Reaction->Spotting Washing Wash Paper to Remove Unincorporated [γ-³²P]ATP Spotting->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (CPM vs. Control) Scintillation->Analysis FP_Assay_Workflow cluster_reaction 1. Kinase Reaction cluster_quench 2. Quench Reaction cluster_detection 3. Detection cluster_read 4. Read & Analyze Mix_Kinase Mix Kinase, this compound, and ATP in buffer Incubate_Kinase Incubate to allow phosphorylation Mix_Kinase->Incubate_Kinase Quench Add Quenching Reagent (e.g., EDTA) to stop reaction Incubate_Kinase->Quench Add_Detection Add FP Tracer and Phospho-specific Antibody Quench->Add_Detection Incubate_FP Incubate to reach equilibrium Add_Detection->Incubate_FP Read_Plate Read Fluorescence Polarization (mP) Incubate_FP->Read_Plate Analyze_FP Analyze Data (Low mP = High Kinase Activity) Read_Plate->Analyze_FP

References

Measuring p70S6K Activity: A Detailed Protocol Using Crosstide Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for measuring the activity of p70 Ribosomal S6 Kinase (p70S6K), a crucial serine/threonine kinase involved in cell growth, proliferation, and survival. The protocols outlined below utilize the synthetic peptide Crosstide (GRPRTSSFAEG) as a substrate and are designed for researchers in academia and the pharmaceutical industry engaged in signal transduction research and drug development.[1][2]

p70S6K is a key downstream effector of the PI3K/mTOR signaling pathway. Its activation is a multi-step process involving phosphorylation by kinases such as PDK1 and mTOR.[3][4][5] Once activated, p70S6K phosphorylates multiple substrates, including the S6 ribosomal protein, to regulate protein synthesis and cell cycle progression.[4][6] Dysregulation of the p70S6K signaling pathway is implicated in various diseases, including cancer, making it an important therapeutic target.

This document details three common methods for assaying p70S6K activity: a traditional radioactive assay, a luminescence-based assay, and a fluorescence polarization-based assay. Each method offers distinct advantages in terms of sensitivity, throughput, and safety.

p70S6K Signaling Pathway

The following diagram illustrates the central role of p70S6K in the PI3K/mTOR signaling cascade.

p70S6K_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects cluster_p70S6K Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt PI3K->Akt p70S6K p70S6K PDK1->p70S6K mTORC1 mTORC1 Akt->mTORC1 mTORC1->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 BAD BAD p70S6K->BAD Protein_Synthesis Protein Synthesis ↑ S6->Protein_Synthesis Apoptosis Apoptosis ↓ BAD->Apoptosis

Caption: The p70S6K signaling pathway, illustrating upstream activation and downstream targets.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs. Optimization of enzyme concentration, substrate concentration, and incubation time is recommended for each new experimental setup.

Protocol 1: Radioactive Kinase Assay using [γ-³²P]ATP

This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into the this compound substrate.[7][8]

Experimental Workflow:

Radioactive_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, this compound, p70S6K) Start->Prepare_Reaction Initiate_Reaction Initiate with [γ-³²P]ATP & MgCl₂ Prepare_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30°C for 30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop_Reaction Spot_on_Paper Spot onto P81 Phosphocellulose Paper Stop_Reaction->Spot_on_Paper Wash_Paper Wash Paper to Remove Unincorporated ATP Spot_on_Paper->Wash_Paper Quantify Quantify Radioactivity (Scintillation Counting) Wash_Paper->Quantify End End Quantify->End

Caption: Workflow for a radioactive p70S6K kinase assay.

Methodology:

  • Prepare Kinase Reaction Buffer: A typical 5X kinase buffer may contain 100 mM HEPES (pH 7.5), 50 mM MgCl₂, 5 mM DTT, and 5 mM EGTA.

  • Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the kinase reaction buffer, purified active p70S6K enzyme, and the this compound substrate.

  • Initiate Kinase Reaction: Add [γ-³²P]ATP and unlabeled ATP to the desired final concentration and specific activity.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-60 minutes). A time-course experiment is recommended to ensure the reaction is within the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as 0.75% phosphoric acid.[9]

  • Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated this compound will bind to the paper.[7]

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[7][9]

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This homogenous assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[5][10][11]

Experimental Workflow:

Luminescence_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (p70S6K, this compound, ATP) Start->Prepare_Reaction Incubate_Kinase Incubate for Kinase Reaction (e.g., 60 min at RT) Prepare_Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_ADP_Glo Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate (e.g., 30 min at RT) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for a luminescence-based p70S6K kinase assay.

Methodology:

  • Prepare Kinase Reaction: In a white, opaque multi-well plate, add the kinase buffer, p70S6K enzyme, this compound substrate, and ATP.

  • Incubate: Incubate the plate at room temperature or 30°C for the desired time (e.g., 60 minutes).[12]

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for approximately 40 minutes.[12][13]

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for about 30 minutes.[12][13]

  • Measure Luminescence: Read the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the p70S6K activity.

Protocol 3: Fluorescence Polarization (FP) Kinase Assay

This homogenous assay measures the change in the rate of rotation of a fluorescently labeled this compound peptide upon phosphorylation. A phosphospecific antibody binds to the phosphorylated peptide, creating a larger molecular complex that tumbles more slowly in solution, resulting in a higher fluorescence polarization value.[14][15]

Experimental Workflow:

FP_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction (p70S6K, Fluorescent this compound, ATP) Start->Prepare_Reaction Incubate_Kinase Incubate for Kinase Reaction Prepare_Reaction->Incubate_Kinase Stop_Reaction Stop Reaction (e.g., EDTA) Incubate_Kinase->Stop_Reaction Add_Antibody Add Phosphospecific Antibody and Fluorescent Tracer Stop_Reaction->Add_Antibody Incubate_Binding Incubate for Antibody Binding Add_Antibody->Incubate_Binding Read_FP Read Fluorescence Polarization Incubate_Binding->Read_FP End End Read_FP->End

Caption: Workflow for a fluorescence polarization-based p70S6K kinase assay.

Methodology:

  • Prepare Kinase Reaction: In a suitable multi-well plate (e.g., black, low-binding), set up the kinase reaction containing p70S6K, a fluorescently labeled this compound peptide, and ATP in kinase buffer.

  • Incubate: Allow the kinase reaction to proceed at a controlled temperature for a specific duration.

  • Stop Reaction: Terminate the reaction by adding a chelating agent like EDTA.

  • Antibody Binding: Add a mixture of a phosphospecific antibody that recognizes phosphorylated this compound and a fluorescent tracer peptide (for competitive formats).

  • Equilibration: Incubate the plate to allow the antibody-phosphopeptide binding to reach equilibrium.

  • Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader. An increase in polarization (in a direct assay) or a decrease (in a competitive assay) indicates kinase activity.

Data Presentation

The following table summarizes typical quantitative parameters for the described p70S6K kinase assays. These values should be optimized for specific experimental conditions.

ParameterRadioactive AssayLuminescence Assay (ADP-Glo™)Fluorescence Polarization Assay
Enzyme (p70S6K) 10-100 ng5-25 ng[13]1-20 ng
Substrate (this compound) 20-100 µM0.1-1 mg/mL50-200 nM (fluorescently labeled)
ATP 50-200 µM10-50 µM[12]10-100 µM
[γ-³²P]ATP 1-10 µCi per reactionN/AN/A
Incubation Time 10-60 minutes30-120 minutes[12]30-90 minutes
Incubation Temperature 30°C[7]Room Temperature or 30°CRoom Temperature or 30°C
Detection Method Scintillation CountingLuminescence Plate ReaderFP-capable Plate Reader

Conclusion

The choice of assay for measuring p70S6K activity depends on the specific research needs, including required throughput, sensitivity, and available instrumentation. The radioactive assay is a highly sensitive and direct method, while the luminescence and fluorescence polarization assays offer non-radioactive, high-throughput alternatives suitable for inhibitor screening and kinetic studies. The protocols and data presented here provide a solid foundation for establishing robust and reliable p70S6K activity assays in your laboratory.

References

Application Notes and Protocols: Optimizing Crosstide Substrate Concentration for Kinase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crosstide is a synthetic peptide that serves as a versatile substrate for several serine/threonine kinases, making it a valuable tool in kinase activity assays and inhibitor screening.[1][2] Derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), this compound is primarily recognized and phosphorylated by Protein Kinase B (Akt), as well as by Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP kinase-1) and p70S6 Kinase (p70S6K).[1][2][3] Its broad utility across these important signaling kinases necessitates a clear understanding of the optimal conditions for its use in enzymatic assays.

The concentration of this compound is a critical parameter in any kinase assay, directly influencing the reaction velocity and the accuracy of kinetic measurements. Determining the optimal substrate concentration is therefore a crucial first step in assay development. This document provides detailed application notes and protocols to guide researchers in determining the optimal this compound concentration for their specific kinase of interest and assay format.

Determining the Optimal this compound Concentration: The Michaelis-Menten Approach

The relationship between enzyme reaction velocity and substrate concentration is typically described by the Michaelis-Menten equation. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For robust and reproducible kinase assays, the optimal this compound concentration is often set at or near its Km value for the specific kinase being assayed. Operating at a substrate concentration around the Km ensures that the assay is sensitive to changes in enzyme activity, which is particularly important for inhibitor screening.

To determine the Km of a kinase for this compound, a substrate titration experiment should be performed. This involves measuring the initial reaction velocity at various this compound concentrations while keeping the concentrations of the kinase and ATP constant. The resulting data can then be plotted and fitted to the Michaelis-Menten equation to calculate the Km and Vmax.

Signaling Pathways Involving Kinases that Phosphorylate this compound

The kinases that utilize this compound as a substrate are central to a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Understanding these pathways is crucial for contextualizing the results of in vitro kinase assays.

cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Kinases Phosphorylating this compound cluster_3 Downstream Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Insulin Insulin Insulin->PI3K Mitogens Mitogens MAPK MAPK Mitogens->MAPK Akt Akt PI3K->Akt MAPKAPK1 MAPKAP Kinase-1 MAPK->MAPKAPK1 p70S6K p70S6K Akt->p70S6K Cell Survival Cell Survival Akt->Cell Survival Metabolism Metabolism Akt->Metabolism Protein Synthesis Protein Synthesis MAPKAPK1->Protein Synthesis p70S6K->Protein Synthesis Cell Proliferation Cell Proliferation p70S6K->Cell Proliferation

Figure 1: Simplified signaling pathways of this compound-targeting kinases.

Quantitative Data Summary

While the optimal this compound concentration should be determined empirically, the following table summarizes reported concentrations used in various kinase assays and known kinetic parameters to provide a starting point for optimization.

KinaseAssay TypeRecommended Starting this compound ConcentrationReported KmNotes
Akt/PKB Radioactive~30 µM~5-fold lower than B-5/I substrate[4][5]A concentration of 30 µM has been successfully used in radioactive assays with immunoprecipitated Akt.[3]
Akt/PKB Fluorescence Polarization100 nM - 10 µMNot explicitly statedThe optimal concentration will depend on the specific FP assay components and should be determined experimentally.
MAPKAP Kinase-1 Radioactive1 µM - 20 µM0.17 µM for optimal peptide substrate[6]The optimal peptide for MAPKAP Kinase-1 has a very low Km. A titration around this value is recommended.
p70S6K Radioactive10 µM - 50 µM1.5 µM for a similar peptide substrate[6]A starting concentration in the low micromolar range is advisable for initial experiments.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Radioactive Filter-Binding Assay

This protocol describes how to perform a substrate titration to determine the Michaelis-Menten constants (Km and Vmax) for a given kinase with this compound using a traditional radioactive assay.

Materials:

  • Purified active kinase of interest (e.g., Akt, MAPKAP kinase-1, p70S6K)

  • This compound peptide

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

  • Microcentrifuge tubes

  • Pipettors and tips

Procedure:

  • Prepare a this compound dilution series: Prepare a series of this compound stock solutions in kinase reaction buffer at concentrations ranging from 0.1x to 10x the expected Km. If the Km is unknown, a broad range from 1 µM to 100 µM is a good starting point.

  • Set up kinase reactions: In microcentrifuge tubes on ice, prepare the reaction mixtures. For each this compound concentration, the final reaction volume will be 25 µL.

    • X µL Kinase reaction buffer

    • 5 µL of this compound dilution

    • 5 µL of purified kinase (at a concentration determined to give a linear reaction rate over the desired time course)

    • 5 µL of ATP solution (at a fixed, non-limiting concentration, e.g., 100 µM)

  • Initiate the reaction: Start the reaction by adding 5 µL of [γ-³²P]ATP (specific activity of ~500 cpm/pmol).

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, 30 minutes) within the linear range of the kinase activity.

  • Stop the reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Transfer the washed P81 papers to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data analysis:

    • Convert the cpm values to pmol of phosphate incorporated per minute.

    • Plot the initial reaction velocity (pmol/min) against the this compound concentration (µM).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax.

cluster_workflow Radioactive Assay Workflow A Prepare this compound Dilution Series B Set up Kinase Reactions (Kinase, Buffer, this compound) A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot onto P81 Paper D->E F Wash P81 Paper E->F G Scintillation Counting F->G H Data Analysis (Michaelis-Menten Plot) G->H

Figure 2: Workflow for radioactive kinase assay to determine optimal this compound concentration.
Protocol 2: Optimization of this compound Concentration for a Fluorescence Polarization (FP) Assay

This protocol outlines the steps to determine the optimal this compound concentration for a competitive fluorescence polarization-based kinase assay.

Materials:

  • Purified active kinase of interest

  • This compound peptide

  • Fluorescently labeled phosphopeptide tracer (corresponding to phosphorylated this compound)

  • Phospho-specific antibody that binds to the phosphorylated this compound

  • Kinase reaction buffer

  • ATP solution

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Determine the optimal tracer and antibody concentrations: First, perform a titration of the fluorescent tracer and the phospho-specific antibody to determine the concentrations that yield a stable and robust polarization signal.

  • This compound titration:

    • Prepare a serial dilution of this compound in kinase reaction buffer.

    • In a 384-well plate, add the kinase, kinase reaction buffer, and the different concentrations of this compound.

    • Initiate the kinase reaction by adding a fixed concentration of ATP.

    • Incubate the plate at room temperature for a time sufficient to achieve a significant signal change (e.g., 60-90 minutes).

    • Stop the reaction by adding EDTA.

    • Add the pre-determined optimal concentrations of the fluorescent tracer and the phospho-specific antibody to all wells.

    • Incubate the plate for at least 30 minutes to allow the binding reaction to reach equilibrium.

  • Measure fluorescence polarization: Read the plate on a fluorescence polarization plate reader.

  • Data analysis:

    • Plot the change in millipolarization (mP) units against the this compound concentration.

    • The optimal this compound concentration will typically be the concentration that gives a response in the middle of the dynamic range of the assay (e.g., EC₅₀ or a concentration that results in a 50-80% decrease in the FP signal).

cluster_fp_workflow FP Assay Optimization Workflow A Optimize Tracer and Antibody Concentrations B Perform this compound Titration in Kinase Reaction A->B C Stop Reaction with EDTA B->C D Add Tracer and Antibody C->D E Incubate to Equilibrium D->E F Measure Fluorescence Polarization E->F G Determine Optimal This compound Concentration F->G

Figure 3: Workflow for optimizing this compound concentration in an FP assay.

Conclusion

This compound is a highly effective and versatile substrate for studying the activity of Akt, MAPKAP kinase-1, and p70S6K. The optimal concentration of this compound is not a single value but is dependent on the specific kinase and the assay format employed. By following the detailed protocols for substrate titration and applying the principles of Michaelis-Menten kinetics, researchers can confidently determine the ideal this compound concentration for their experiments. This empirical determination is essential for generating reliable and reproducible data in kinase research and drug discovery.

References

Application Notes and Protocols: Optimizing Buffer Conditions for a Successful Crosstide Phosphorylation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Crosstide peptide (GRPRTSSFAEG) is a synthetic substrate widely used for in vitro kinase assays.[1] Derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3), it is a versatile tool for studying the activity of several serine/threonine kinases.[2][3] Notably, this compound is a substrate for members of the AGC kinase family, including Protein Kinase B (Akt), MAPKAP kinase-1, and p70 S6 Kinase.[2][4][5] The success of a this compound phosphorylation assay is critically dependent on the composition of the reaction buffer, which must be optimized to ensure maximal and consistent kinase activity. This document provides detailed guidelines on buffer conditions and a comprehensive protocol for conducting a successful this compound phosphorylation assay.

Signaling Pathway Context

This compound is frequently used to measure the activity of Akt (Protein Kinase B), a key node in cellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism. A common upstream activator of Akt is the PI3K pathway, which is often initiated by growth factor signaling.

G_1 cluster_0 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates Crosstide_Substrate This compound Akt->Crosstide_Substrate Phosphorylates Phosphorylated_this compound Phosphorylated this compound Crosstide_Substrate->Phosphorylated_this compound

Caption: PI3K/Akt signaling pathway leading to this compound phosphorylation.

Data Presentation: Buffer Component Summary

The following table summarizes the recommended concentration ranges for the key components of a this compound phosphorylation assay buffer. These ranges are compiled from various sources and should be optimized for the specific kinase being assayed.

ComponentRecommended Concentration RangePurposeNotes and Considerations
Buffer System 20-50 mMMaintain physiological pHHEPES and Tris-HCl are common choices. MOPS can also be used.[6]
pH 7.2 - 7.5Optimal for most kinase activityKinase activity is highly pH-sensitive; ensure the pH is stable at the reaction temperature.
ATP 10 - 500 µMPhosphate donorThe concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure linear reaction kinetics.
Magnesium Chloride (MgCl₂) 1 - 20 mMEssential cofactor for ATPMg²⁺ chelates ATP to form the active substrate for the kinase.[7][8] An excess of Mg²⁺ over ATP is generally required.[7]
This compound Substrate 30 - 100 µMPhosphate acceptorThe optimal concentration is kinase-dependent and should be empirically determined.
Dithiothreitol (DTT) 1 mMReducing agentProtects the kinase from oxidative damage by maintaining reduced sulfhydryl groups.
BSA or Detergent 0.01% - 0.1%Prevents non-specific bindingBovine Serum Albumin (BSA), Brij-35, or Triton X-100 can be used to prevent the enzyme from adhering to plasticware.[6][9]
Phosphatase Inhibitors VariesPrevent dephosphorylationImportant when using cell lysates as the kinase source. Common inhibitors include sodium orthovanadate and β-glycerophosphate.[6]

Experimental Protocols

General Experimental Workflow

The workflow for a this compound phosphorylation assay is straightforward and can be adapted for various detection methods, including radiometric, fluorescence polarization, and luminescence-based assays.

G_2 A Prepare Reagents (Buffer, Kinase, Substrate, ATP) B Combine Kinase, Substrate, and Buffer A->B C Initiate Reaction with ATP B->C D Incubate at Optimal Temperature (e.g., 30°C) C->D E Stop Reaction (e.g., with EDTA) D->E F Detect Phosphorylation E->F G Analyze Data F->G

References

Application Notes: Detecting Crosstide Phosphorylation by Autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crosstide is a synthetic peptide that serves as a substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[1][2][3] Derived from the sequence of glycogen synthase kinase-3 (GSK-3), this compound is widely utilized in biochemical and cellular assays to measure the activity of Akt and other related kinases, such as MAPKAP kinase-1 and p70S6K.[2][3][4] The phosphorylation of this compound is a key indicator of kinase activity, which is crucial for studying cellular signaling pathways implicated in various physiological processes and diseases like cancer.[5]

Radioactive in vitro kinase assays, often considered the "gold standard" for quantifying protein kinase activity, provide a direct and sensitive measurement of phosphate transfer.[6] This application note details a protocol for detecting the phosphorylation of this compound by its target kinases using a radiometric assay with [γ-³²P]ATP, followed by visualization and quantification through autoradiography.[6][7]

Principle of the Assay

The assay is based on the enzymatic transfer of a radiolabeled gamma-phosphate from [γ-³²P]ATP to the this compound peptide by a kinase (e.g., Akt). The reaction mixture is then processed to separate the phosphorylated this compound from the unreacted [γ-³²P]ATP. This is typically achieved through gel electrophoresis or by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate.[6][8] The extent of phosphorylation is then visualized and quantified by exposing the gel or paper to X-ray film or a phosphorimager screen (autoradiography).[6][7][8] The intensity of the radioactive signal is directly proportional to the amount of phosphorylated this compound, and thus to the activity of the kinase.

Quantitative Data Summary

The following tables summarize exemplary quantitative data obtained from this compound phosphorylation assays.

Table 1: Kinase Activity of Wildtype and Mutant GST-AKT2 on this compound

EnzymeInitial Velocity (pmol phosphate/min/μg enzyme)Fold Increase vs. Wildtype
Wildtype GST-AKT2161
Mutant GST-AKT2T/E,S/D855.3
Data derived from an in vitro kinase assay measuring the phosphoryl transferase activity towards this compound.[1]

Table 2: Example Quality Control Data for this compound Phosphorylation by Immunoprecipitated Akt

Precipitating AntibodyThis compound ConcentrationMean CPM (Counts Per Minute)Comment
Non-Specific IgG30µM2,683Background
Anti-Rat Akt (PKB)30µM110,115Akt Immunocomplex Kinase Activity
Data from a quality control assay using Akt/Protein Kinase B immunoprecipitated from IGF-1 stimulated L6 cells.[9]

Signaling Pathway and Experimental Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Converts to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Substrate This compound (Substrate) Akt->Substrate Phosphorylates pSubstrate Phosphorylated This compound Substrate->pSubstrate Results in GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt Signaling Pathway leading to substrate phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare Kinase Reaction Buffer E Combine Kinase, this compound, and Reaction Buffer A->E B Prepare this compound Substrate Solution B->E C Prepare [γ-³²P]ATP and ATP Cocktail F Initiate Reaction with [γ-³²P]ATP Cocktail C->F D Prepare Kinase (e.g., purified Akt) D->E E->F G Incubate at 30°C F->G H Stop Reaction (e.g., with SDS buffer) G->H I Separate Products by SDS-PAGE H->I J Dry Gel I->J K Expose to X-ray Film or Phosphorimager Screen (Autoradiography) J->K L Develop Film / Scan Screen & Quantify Signal K->L

References

Application Notes and Protocols for Non-radioactive Crosstide Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphorylation of proteins by kinases is a fundamental cellular process, and its dysregulation is implicated in numerous diseases. Consequently, the robust and efficient measurement of kinase activity is crucial for basic research and drug discovery. Crosstide, a synthetic peptide (GRPRTSSFAEG), serves as a versatile substrate for a variety of serine/threonine kinases, including Akt1, Akt2, Akt3, MSK1, and PKA.[1][2] This makes it a valuable tool for studying these important enzymes. Traditionally, kinase activity has been assessed using radioactive methods. However, due to safety concerns, regulatory hurdles, and disposal issues associated with radioactivity, non-radioactive assay formats have become the preferred choice in many laboratories.

These application notes provide an overview and detailed protocols for three major non-radioactive methods for measuring the phosphorylation of this compound: Fluorescence Polarization (FP), Luminescence-based assays, and Label-Free methods. Each method offers distinct advantages and is suited to different experimental needs, from high-throughput screening (HTS) to detailed kinetic studies.

I. Fluorescence Polarization (FP) Kinase Assay

Principle of the Assay

Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescent molecule in solution.[3] The principle of a competitive FP kinase assay for this compound phosphorylation is as follows:

  • A fluorescently labeled phosphopeptide tracer and a phospho-specific antibody are key reagents. The antibody specifically binds to the phosphorylated form of this compound.

  • In the absence of kinase activity, the fluorescent tracer binds to the antibody, forming a large molecular complex. This complex tumbles slowly in solution, resulting in a high fluorescence polarization value.

  • When a kinase is active, it phosphorylates the unlabeled this compound substrate.

  • The resulting phosphorylated this compound competes with the fluorescent tracer for binding to the phospho-specific antibody.

  • As the concentration of phosphorylated this compound increases, it displaces the fluorescent tracer from the antibody. The smaller, unbound tracer tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

  • The magnitude of the decrease in fluorescence polarization is directly proportional to the kinase activity.[4]

This method is well-suited for high-throughput screening due to its simple, mix-and-read format.

Quantitative Data Summary
ParameterTypical ValueReference
Assay Format Homogeneous, competitive immunoassay[4]
Detection Method Fluorescence Polarization[4]
IC50 (this compound competitor) 2-4 nM[5]
Z'-Factor > 0.7[6]
Assay Window (Dynamic Range) Dependent on tracer and antibody concentrations[5]
Advantages Homogeneous (no-wash), suitable for HTS, non-radioactive[4]
Disadvantages Susceptible to interference from fluorescent compounds, requires specific antibodies and fluorescent tracers[7]

Signaling Pathway and Experimental Workflow

Akt_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt (PKB) pip3->akt Recruits pdk1->akt Phosphorylates (Thr308) This compound This compound (Substrate) akt->this compound Phosphorylates response Cellular Response (Growth, Survival) akt->response Leads to p_this compound Phospho-Crosstide This compound->p_this compound growth_factor Growth Factor growth_factor->receptor Binds

A simplified Akt signaling pathway where this compound acts as a substrate.

FP_Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - this compound Substrate - ATP - Assay Buffer - Inhibitors (optional) start->reagents reaction_setup Set up Kinase Reaction: Add Kinase, Substrate, Buffer, and Inhibitor to plate reagents->reaction_setup start_reaction Initiate Reaction: Add ATP reaction_setup->start_reaction incubation1 Incubate at 30°C (e.g., 60-90 minutes) start_reaction->incubation1 stop_reaction Stop Reaction: Add EDTA incubation1->stop_reaction add_detection Add Detection Reagents: - Phospho-Crosstide Antibody - Fluorescent Tracer stop_reaction->add_detection incubation2 Incubate at RT (e.g., 1-4 hours) add_detection->incubation2 read_plate Measure Fluorescence Polarization incubation2->read_plate end End read_plate->end

Experimental workflow for a this compound FP kinase assay.
Experimental Protocol: Fluorescence Polarization (FP) Assay

This protocol is a general guideline and may require optimization for specific kinases and experimental conditions.

Materials:

  • Kinase of interest

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Fluorescently labeled phospho-Crosstide tracer

  • Phospho-Crosstide specific antibody

  • FP Dilution Buffer

  • EDTA (for stopping the reaction)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, ATP, and kinase at appropriate concentrations in the kinase reaction buffer.

    • Prepare serial dilutions of inhibitors in DMSO, if applicable.

    • Prepare the detection mixture containing the fluorescent tracer and antibody in FP Dilution Buffer at their optimized concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the following components in a total volume of 10 µL:

      • Kinase (at a pre-determined optimal concentration)

      • This compound substrate (at a concentration near the Km for the kinase, if known)

      • Kinase reaction buffer

      • Inhibitor or DMSO vehicle control

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate the plate at 30°C for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Stop the kinase reaction by adding EDTA to a final concentration of 10-20 mM.

    • Add 10 µL of the pre-mixed detection reagents (fluorescent tracer and antibody) to each well.

    • Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore used in the tracer.

  • Data Analysis:

    • The decrease in millipolarization (mP) units is proportional to the amount of phosphorylated this compound produced.

    • For inhibitor studies, plot the mP values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

II. Luminescence-Based Kinase Assays

Luminescence-based assays are another popular non-radioactive method for measuring kinase activity. They are known for their high sensitivity and broad dynamic range. Two main types of luminescence assays are commonly used: those that measure ATP depletion (e.g., Kinase-Glo®) and those that measure ADP production (e.g., ADP-Glo™).

Principle of the Assays
  • ATP Depletion (Kinase-Glo® type): This assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of this compound.[8] The assay utilizes luciferase, an enzyme that produces light in the presence of ATP. As the kinase consumes ATP to phosphorylate this compound, the amount of available ATP decreases. A reagent containing luciferase and its substrate, luciferin, is added to the reaction. The resulting luminescent signal is inversely proportional to the kinase activity.[7]

  • ADP Production (ADP-Glo™ type): This assay measures the amount of ADP generated during the kinase reaction.[9] It is a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added that converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. In this format, the light output is directly proportional to the kinase activity.[10]

Quantitative Data Summary
ParameterATP Depletion (Kinase-Glo® type)ADP Production (ADP-Glo™ type)Reference
Assay Format Homogeneous, endpointHomogeneous, two-step endpoint[10][11]
Detection Method LuminescenceLuminescence[10][11]
Signal Correlation Inversely proportional to kinase activityDirectly proportional to kinase activity[9][11]
Z'-Factor > 0.7> 0.7[7][9]
Sensitivity HighVery high, suitable for low activity kinases[7][9]
Advantages Simple "add-and-read" format, high sensitivityHigh sensitivity, high dynamic range, less prone to interference from high ATP concentrations[9][11]
Disadvantages Signal decreases with high kinase activity, may require significant ATP consumption for a robust signalTwo-step addition protocol[12]

Experimental Workflows

Luminescence_Kinase_Assay_Workflows cluster_0 ATP Depletion (e.g., Kinase-Glo®) cluster_1 ADP Production (e.g., ADP-Glo™) atp_start Start atp_reaction Kinase Reaction: Kinase + this compound + ATP atp_start->atp_reaction atp_incubation Incubate atp_reaction->atp_incubation atp_add_reagent Add Kinase-Glo® Reagent atp_incubation->atp_add_reagent atp_incubation2 Incubate at RT atp_add_reagent->atp_incubation2 atp_read Measure Luminescence atp_incubation2->atp_read atp_end End atp_read->atp_end adp_start Start adp_reaction Kinase Reaction: Kinase + this compound + ATP adp_start->adp_reaction adp_incubation Incubate adp_reaction->adp_incubation adp_add_reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) adp_incubation->adp_add_reagent1 adp_incubation2 Incubate at RT adp_add_reagent1->adp_incubation2 adp_add_reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) adp_incubation2->adp_add_reagent2 adp_incubation3 Incubate at RT adp_add_reagent2->adp_incubation3 adp_read Measure Luminescence adp_incubation3->adp_read adp_end End adp_read->adp_end

Workflows for luminescence-based kinase assays.
Experimental Protocol: Luminescence-Based Assays

Materials:

  • Kinase of interest

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® or ADP-Glo™)

  • White, opaque 96- or 384-well microplates

  • Luminometer

A. ATP Depletion (Kinase-Glo® type) Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a white microplate as described in the FP assay protocol (total volume typically 25-50 µL).

    • Incubate at 30°C for the desired time.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

B. ADP Production (ADP-Glo™ type) Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction in a white microplate as described previously.

    • Incubate at 30°C for the desired time.

  • First Detection Step (ATP Depletion):

    • Equilibrate the plate and ADP-Glo™ reagents to room temperature.

    • Add ADP-Glo™ Reagent to each well (volume as per manufacturer's instructions).

    • Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.

  • Second Detection Step (ADP to ATP Conversion and Luminescence Generation):

    • Add Kinase Detection Reagent to each well.

    • Mix and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

III. Label-Free Kinase Assay Methods

Label-free methods offer the advantage of detecting kinase activity without the need for modified substrates, antibodies, or fluorescent probes. This can reduce assay development time and cost, and avoid potential artifacts introduced by labels. The most common label-free approach for kinase assays is based on mass spectrometry.

Principle of the Assay: Mass Spectrometry-Based Phosphoproteomics
  • Kinase Reaction: An in vitro kinase reaction is performed with the kinase, this compound substrate, and ATP.

  • Sample Preparation: The reaction mixture is processed to remove interfering substances. This may involve protein precipitation or solid-phase extraction.

  • LC-MS/MS Analysis: The sample is injected into a liquid chromatography-mass spectrometry (LC-MS/MS) system. The peptides are separated by chromatography and then ionized and analyzed by the mass spectrometer.

  • Detection and Quantification: The mass spectrometer detects both the unphosphorylated this compound and the phosphorylated product. The relative abundance of each species is determined by comparing the signal intensities (e.g., from extracted ion chromatograms). The ratio of phosphorylated to unphosphorylated this compound provides a direct measure of kinase activity.

This method is highly specific and can provide detailed information about the site of phosphorylation. However, it requires specialized equipment and has a lower throughput compared to plate-based assays.

Quantitative Data Summary
ParameterTypical ValueReference
Assay Format In vitro reaction followed by LC-MS/MS analysis[3]
Detection Method Mass Spectrometry[3]
Signal Correlation Directly measures substrate and product[3]
Sensitivity High[3]
Advantages No labels required, high specificity, provides site-specific information, universal for any kinase/substrate pair[3]
Disadvantages Lower throughput, requires expensive instrumentation and expertise, more complex sample preparation

Experimental Workflow

LabelFree_Kinase_Assay_Workflow start Start reaction In Vitro Kinase Reaction: Kinase + this compound + ATP start->reaction incubation Incubate reaction->incubation quench Quench Reaction (e.g., with acid) incubation->quench sample_prep Sample Preparation (e.g., Desalting with C18 ZipTip) quench->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis: - Extract Ion Chromatograms - Quantify Substrate and Product lcms->data_analysis end End data_analysis->end

Workflow for a label-free, mass spectrometry-based kinase assay.
Experimental Protocol: Mass Spectrometry-Based Assay

Materials:

  • Kinase of interest

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • C18 desalting tips (e.g., ZipTips)

  • Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

  • LC-MS/MS system

Procedure:

  • Kinase Reaction:

    • Perform the kinase reaction in a microcentrifuge tube. Combine the kinase, this compound, and kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for an optimized period.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of quenching solution (e.g., 10% TFA).

    • Desalt and concentrate the peptide sample using a C18 tip according to the manufacturer's protocol. This step removes salts and detergents that can interfere with mass spectrometry.

    • Elute the peptides in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a chromatographic method to separate the unphosphorylated and phosphorylated this compound peptides.

    • Set up the mass spectrometer to detect the specific mass-to-charge (m/z) ratios of both peptide forms.

  • Data Analysis:

    • Extract the ion chromatograms for both the unphosphorylated and phosphorylated this compound peptides.

    • Calculate the area under the curve for each peak.

    • Determine the percentage of phosphorylation by calculating the ratio of the phosphorylated product peak area to the total peak area (phosphorylated + unphosphorylated).

Conclusion

The choice of a non-radioactive this compound kinase assay method depends on the specific research goals, available instrumentation, and desired throughput. Fluorescence polarization assays are ideal for high-throughput screening of kinase inhibitors due to their speed and homogeneous format. Luminescence-based assays offer high sensitivity and are suitable for a wide range of kinase activities. Label-free mass spectrometry-based methods provide the highest level of specificity and detailed information but are more suited for lower-throughput, in-depth studies. By understanding the principles and protocols of these different methods, researchers can select the most appropriate approach for their investigation of this compound-phosphorylating kinases.

References

Application Notes and Protocols for Kinase Assays Using Fluorescently Labeled Crosstide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and metabolic syndromes, making them prime targets for therapeutic intervention. The development of robust and sensitive kinase assays is therefore essential for basic research and drug discovery. Fluorescently labeled peptide substrates, such as Crosstide, offer a powerful tool for monitoring kinase activity in a high-throughput, non-radioactive format.

This compound is a synthetic peptide with the sequence Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly (GRPRTSSFAEG)[1][2]. It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) and serves as an efficient substrate for several key serine/threonine kinases, most notably Akt (also known as Protein Kinase B, PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase-1 (MAPKAP-K1) and p70 S6 Kinase (p70S6K)[1][3]. The fluorescent and biotinylated versions of this compound demonstrate similar enzymatic activity to the unlabeled peptide[1].

These application notes provide detailed protocols for utilizing fluorescently labeled this compound in two common kinase assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Featured Kinases and Signaling Pathway

This compound is primarily used to assay the activity of Akt, a central kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and metabolism. A simplified representation of this pathway, focusing on the downstream regulation of GSK-3β by Akt, is depicted below. Upon activation by upstream signals (e.g., growth factors), Akt phosphorylates and inactivates GSK-3β, a key regulator of glycogen metabolism and gene transcription[4][5][6].

Akt_GSK3_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt (PKB) (Inactive) PDK1->Akt Akt_A Akt (PKB) (Active) GSK3b GSK-3β (Active) Akt_A->GSK3b Phosphorylates This compound This compound Akt_A->this compound Phosphorylates (in vitro assay) GSK3b_I p-GSK-3β (Inactive) Downstream Downstream Cellular Responses (e.g., Survival, Proliferation) GSK3b_I->Downstream pthis compound Phospho-Crosstide

Diagram 1. Simplified Akt/GSK-3β signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for kinase assays utilizing this compound and similar peptide substrates. This data is essential for assay design and interpretation.

KinaseSubstrateKm (µM)Vmax (U/mg)Assay ConditionsReference
Akt1 (PKBα)This compound Analog5260Synthetic peptide substrate[7]
MAPKAP-K1KKKNRTLSVA0.17-Synthetic peptide substrate[8]
p70S6KKKRNRTLSVA1.5-Synthetic peptide substrate[8]
Akt2 (wildtype)This compound-16 pmol/min/µgGST-AKT2, [γ-³²P]ATP[1]
Akt2 (mutant)This compound-85 pmol/min/µgGST-AKT2T/E,S/D, [γ-³²P]ATP[1]

Table 1. Kinetic parameters for kinases that phosphorylate this compound or analogous substrates.

InhibitorKinaseAssay TypeIC50 (nM)Reference
StaurosporinePKAFP11[6]
StaurosporineBlkFP25-31[9]
StaurosporineBlkTR-FRET30-42[9]
StaurosporinePKCRadiometric0.7[10]
StaurosporinePKARadiometric7[10]

Table 2. IC50 values for the broad-spectrum kinase inhibitor Staurosporine, determined by various assay methods.

Assay TypeKinaseZ' FactorReference
FPBlk0.73-0.81[9]
FPGeneric>0.5 (good)[11]
FPGeneric>0.7 (excellent)[11]

Table 3. Representative Z' factor values for FP-based kinase assays, indicating assay robustness for high-throughput screening.

Experimental Protocols

Fluorescence Polarization (FP) Kinase Assay

Principle: This is a competitive immunoassay. The kinase reaction is performed with unlabeled this compound. After the reaction, a fluorescently labeled phosphothis compound "tracer" and a phospho-specific antibody are added. The phosphorylated this compound produced by the kinase competes with the tracer for binding to the antibody. When the small tracer is bound to the large antibody, it tumbles slowly, resulting in a high FP value. When displaced by the unlabeled phosphothis compound, the free tracer tumbles rapidly, leading to a low FP value. The decrease in FP is proportional to the kinase activity.

FP_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Fluorescent this compound Tracer - Phospho-specific Antibody - Unlabeled this compound - ATP - Assay Buffer start->reagents plate Dispense Kinase, Unlabeled This compound, and Inhibitor (if applicable) into Assay Plate reagents->plate start_rxn Initiate Kinase Reaction by Adding ATP plate->start_rxn incubate_rxn Incubate at RT (e.g., 60-90 min) start_rxn->incubate_rxn stop_rxn Stop Reaction (e.g., with EDTA) incubate_rxn->stop_rxn add_detection Add Detection Mix: - Fluorescent Tracer - Phospho-specific Antibody stop_rxn->add_detection incubate_detect Incubate at RT to Reach Binding Equilibrium (e.g., 1-4 hours) add_detection->incubate_detect read_fp Measure Fluorescence Polarization (mP) incubate_detect->read_fp analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read_fp->analyze end End analyze->end

Diagram 2. Experimental workflow for an FP kinase assay.

Materials:

  • Fluorescently labeled phosphothis compound tracer (e.g., with a red or far-red fluorophore)

  • Unlabeled this compound peptide

  • Anti-phosphothis compound antibody

  • Active kinase (e.g., Akt1)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • FP dilution buffer (provided with commercial kits, or a buffer compatible with the antibody and tracer)

  • EDTA solution (to stop the kinase reaction)

  • Test inhibitors dissolved in DMSO

  • Low-volume, black, 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Serially dilute test inhibitors in DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 5 µL of kinase reaction buffer containing the desired concentration of unlabeled this compound substrate. b. Add test inhibitor or DMSO vehicle (final DMSO concentration should be ≤1%). c. Add the kinase to each well. d. To initiate the reaction, add ATP. The final reaction volume is typically 10 µL. e. Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes), allowing for approximately 10-30% substrate conversion.

  • Reaction Quench and Detection: a. Stop the kinase reaction by adding a quench solution containing EDTA. b. Add 10 µL of detection mix containing the fluorescent phosphothis compound tracer and the phospho-specific antibody, diluted in FP dilution buffer. The final volume will be 20 µL. c. Incubate the plate at room temperature for 1-4 hours to allow the antibody-tracer binding to reach equilibrium. Protect the plate from light.

  • Measurement: a. Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: a. The activity of the kinase is inversely proportional to the measured FP signal. b. For inhibitor studies, plot the FP signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Principle: This assay format directly measures the phosphorylated product. A fluorescently labeled this compound (e.g., with fluorescein or another acceptor fluorophore) is used as the substrate. After the kinase reaction, a terbium- or europium-labeled anti-phosphothis compound antibody (the FRET donor) is added. When the antibody binds to the phosphorylated this compound, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at its specific wavelength. The time-resolved detection minimizes background fluorescence, leading to a high signal-to-noise ratio.

TRFRET_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Acceptor-labeled this compound - Donor-labeled Antibody - ATP - Assay Buffer start->reagents plate Dispense Kinase, Acceptor-labeled This compound, and Inhibitor (if applicable) into Assay Plate reagents->plate start_rxn Initiate Kinase Reaction by Adding ATP plate->start_rxn incubate_rxn Incubate at RT (e.g., 60-90 min) start_rxn->incubate_rxn add_detection Add Detection Mix: - Donor-labeled Antibody - EDTA (to stop reaction) incubate_rxn->add_detection incubate_detect Incubate at RT to allow antibody binding (e.g., 60 min) add_detection->incubate_detect read_trfret Measure Time-Resolved Fluorescence (at two wavelengths) incubate_detect->read_trfret analyze Data Analysis: - Calculate TR-FRET Ratio - Determine IC50 read_trfret->analyze end End analyze->end

Diagram 3. Experimental workflow for a TR-FRET kinase assay.

Materials:

  • This compound peptide labeled with an acceptor fluorophore (e.g., Fluorescein, Green- or Red-shifted dyes)

  • Anti-phosphothis compound antibody labeled with a donor lanthanide (e.g., Terbium (Tb) or Europium (Eu))

  • Active kinase (e.g., Akt1)

  • ATP

  • Kinase reaction buffer (as in FP assay)

  • Detection buffer (containing EDTA to stop the reaction)

  • Test inhibitors dissolved in DMSO

  • Low-volume, black or white, 384-well microplate

  • Microplate reader capable of time-resolved fluorescence measurements

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Serially dilute test inhibitors in DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 5 µL of kinase reaction buffer containing the acceptor-labeled this compound substrate. b. Add test inhibitor or DMSO vehicle. c. Add the kinase to each well. d. To initiate the reaction, add ATP. The final reaction volume is typically 10 µL. e. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).

  • Detection: a. Add 10 µL of detection buffer containing the donor-labeled anti-phosphothis compound antibody and EDTA to stop the reaction. b. Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding. Protect the plate from light.

  • Measurement: a. Measure the time-resolved fluorescence using a plate reader. Set the reader to excite the donor (e.g., ~340 nm for Tb) and measure emission from both the donor (e.g., ~490 nm for Tb) and the acceptor (e.g., ~520 nm for Fluorescein) after a time delay (e.g., 50-100 µs).

  • Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Kinase activity is directly proportional to the TR-FRET ratio. c. For inhibitor studies, plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

Fluorescently labeled this compound is a versatile and valuable tool for studying the activity of Akt and other related kinases. The Fluorescence Polarization and Time-Resolved FRET assays described here provide robust, sensitive, and high-throughput-compatible methods for kinase inhibitor screening and characterization. By following these detailed protocols, researchers can generate high-quality, reproducible data to advance our understanding of kinase signaling and accelerate the development of novel therapeutics.

References

Application of Crosstide in High-Throughput Screening for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, including cancer, inflammation, and metabolic disorders, making them prime targets for therapeutic intervention. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel kinase inhibitors. Crosstide, a synthetic peptide, has emerged as a versatile and robust tool in HTS campaigns for specific serine/threonine kinases.

This compound is a peptide sequence (GRPRTSSFAEG) derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) surrounding serine 9 (in GSK-3β) and serine 21 (in GSK-3α).[1] It serves as an efficient substrate for several kinases, most notably Akt (also known as Protein Kinase B or PKB), as well as Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAP-K1) and p70 S6 Kinase (p70S6K).[1][2][3][4] Its utility extends to various isoforms of Akt, including PKBα, PKBβ, and PKBγ.[2][3][4] This application note provides detailed protocols and supporting data for the use of this compound in HTS assays to identify and characterize inhibitors of these key kinases.

Kinase Substrate Specificity of this compound

This compound is recognized by a range of kinases, making it a valuable tool for studying specific signaling pathways. Its primary application is as a substrate for Akt/PKB.[2][5][6] However, it is also efficiently phosphorylated by other kinases, including MAPKAP-K1, p70S6K, and Protein Kinase A (PKA).[7][8] This broad yet defined specificity allows for its use in targeted HTS campaigns.

Key Kinases Targeting this compound:
  • Akt (Protein Kinase B): A central node in signaling pathways that regulate cell growth, proliferation, survival, and metabolism. This compound is an excellent substrate for all Akt isoforms.[2][3][4]

  • MAPKAP-K1 (p90RSK): A downstream effector of the MAPK/ERK pathway, involved in transcriptional regulation and cell cycle control.

  • p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth, primarily activated by the PI3K/mTOR signaling pathway.

  • Protein Kinase A (PKA): A cAMP-dependent kinase involved in a multitude of cellular processes.

Signaling Pathway Context

To effectively utilize this compound in kinase inhibitor screening, it is crucial to understand the signaling context of its target kinases. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a central cascade in cellular regulation where this compound is a relevant substrate.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt (PKB) PDK1->Akt phosphorylates mTORC2->Akt phosphorylates Downstream Downstream Effectors Akt->Downstream Phospho_this compound Phosphorylated This compound Akt->Phospho_this compound phosphorylates CellResponse Cellular Responses (Growth, Survival, etc.) Downstream->CellResponse This compound This compound (Substrate) This compound->Akt

Caption: Simplified PI3K/Akt signaling pathway showing Akt activation and its phosphorylation of this compound.

High-Throughput Screening Workflow

A typical HTS campaign for kinase inhibitors using a this compound-based assay follows a standardized workflow designed for automation and scalability. The process involves compound handling, reagent addition, incubation, and signal detection.

HTS_Workflow plate_prep Plate Preparation Dispense library compounds and controls (positive/negative) into microplates (e.g., 384-well) enzyme_add Enzyme Addition Add kinase (e.g., Akt) solution to all wells plate_prep->enzyme_add pre_incubation Pre-incubation Incubate compounds with kinase to allow for binding enzyme_add->pre_incubation reaction_init Reaction Initiation Add this compound and ATP mixture to start the kinase reaction pre_incubation->reaction_init reaction_incubation Reaction Incubation Incubate at a controlled temperature (e.g., room temperature or 30°C) for a defined period reaction_init->reaction_incubation reaction_stop Reaction Termination Add stop reagent (e.g., EDTA) to quench the kinase reaction reaction_incubation->reaction_stop detection Signal Detection Add detection reagents (e.g., tracer and antibody for FP) and incubate reaction_stop->detection readout Data Acquisition Read plate on a suitable instrument (e.g., fluorescence polarization reader) detection->readout analysis Data Analysis Calculate % inhibition, Z'-factor, and identify hits readout->analysis

Caption: General experimental workflow for a this compound-based HTS assay for kinase inhibitors.

Experimental Protocols

Two common methods for measuring this compound phosphorylation in an HTS format are Fluorescence Polarization (FP) and radiometric assays. FP is a non-radioactive, homogeneous method ideal for HTS, while radiometric assays offer high sensitivity and are a more traditional approach.

Protocol 1: Fluorescence Polarization (FP)-Based Kinase Assay

This protocol is adapted for a 384-well plate format and is based on the principle of competitive binding between a phosph-Crosstide tracer and the phosphorylated this compound product for a specific antibody.[7]

Materials and Reagents:

  • Kinase of interest (e.g., recombinant Akt1)

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)[1]

  • Test compounds (dissolved in DMSO)

  • Fluorescence polarization assay kit containing:

    • Phospho-Crosstide tracer (fluorescently labeled)

    • Anti-phospho-Crosstide antibody

    • FP dilution buffer

  • Stop reagent (e.g., 50 mM EDTA in FP dilution buffer)

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls into the microplate. Typically, this is a small volume (e.g., 1 µL) of compound solution in DMSO. Include positive controls (no inhibitor, 100% activity) and negative controls (no enzyme, 0% activity).

  • Kinase Addition: Add 5 µL of the kinase solution (2X final concentration) to each well.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to interact with the kinase.

  • Reaction Initiation: Add 5 µL of a 2X mixture of this compound and ATP in kinase reaction buffer to each well to start the reaction.

  • Kinase Reaction: Incubate the plate for the desired time (e.g., 60-90 minutes) at room temperature or 30°C.

  • Reaction Termination: Add 5 µL of stop reagent to each well to quench the kinase reaction.[7]

  • Detection: Add 5 µL of the detection mixture (containing the tracer and antibody in FP dilution buffer) to each well.

  • Equilibration: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition: Read the fluorescence polarization values on a suitable plate reader.

Protocol 2: Radiometric ([γ-³²P]ATP) Kinase Assay

This protocol utilizes radiolabeled ATP to measure the incorporation of phosphate into this compound.

Materials and Reagents:

  • Kinase of interest (e.g., immunoprecipitated Akt from cell lysates)[1]

  • This compound peptide substrate

  • ATP

  • [γ-³²P]ATP

  • Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[1]

  • Magnesium/ATP Cocktail: 500 µM ATP and 75 mM magnesium chloride in ADB.[1]

  • Test compounds (dissolved in DMSO)

  • P81 phosphocellulose paper

  • Wash Buffer: 0.75% phosphoric acid[1]

  • Acetone

  • Scintillation cocktail

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, test compound, and ADB.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding a mixture of the Magnesium/ATP cocktail, [γ-³²P]ATP, and this compound.

  • Kinase Reaction: Incubate for 20-30 minutes at 30°C.

  • Reaction Termination and Spotting: Terminate the reaction by spotting a portion (e.g., 25 µL) of the reaction mixture onto a P81 phosphocellulose square.[1]

  • Washing: Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]

  • Acetone Wash: Perform one final wash with acetone for 5 minutes.[1]

  • Scintillation Counting: Transfer the dried P81 squares to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Presentation

For effective analysis and comparison of results from an HTS campaign, quantitative data should be clearly organized.

Table 1: Typical Reagent Concentrations for this compound Kinase Assays
ReagentFP Assay (Final Conc.)Radiometric Assay (Final Conc.)Reference
This compound1-10 µM~30 µM[1]
ATP10-100 µM~100-500 µM[1]
Kinase (e.g., Akt)Enzyme-dependent (nM range)Enzyme-dependent
[γ-³²P]ATPN/A1-10 µCi per reaction[1]
MgCl₂5-10 mM10-15 mM
Table 2: Example HTS Assay Performance Metrics
ParameterTypical ValueDescription
Z'-factor > 0.5A measure of assay quality and suitability for HTS. A value > 0.5 is considered excellent.
Signal-to-Background > 5The ratio of the signal from the positive control (100% activity) to the negative control (0% activity).
IC₅₀ Compound-dependentThe concentration of an inhibitor that reduces kinase activity by 50%. Determined from dose-response curves of hit compounds.
DMSO Tolerance < 1% (v/v)The maximum concentration of DMSO that does not significantly affect assay performance.

Data Analysis and Interpretation

The primary output of an HTS campaign is a large dataset that requires careful analysis to identify promising inhibitor candidates.

Data_Analysis_Flow raw_data Raw Data (e.g., mP or CPM values) normalization Normalization (% Inhibition) raw_data->normalization using positive and negative controls hit_id Primary Hit Identification (Single concentration screen) normalization->hit_id based on a pre-defined threshold (e.g., >50% inhibition) dose_response Dose-Response Confirmation (IC₅₀ determination) hit_id->dose_response selectivity Selectivity Profiling (Counter-screens) dose_response->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar

References

Crosstide Peptide: Comprehensive Application Notes for Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper handling, storage, and quality control of Crosstide peptide. Adherence to these instructions is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.

Introduction to this compound

This compound is a synthetic peptide that serves as a substrate for several protein kinases, including Akt/PKB, MAPKAP kinase-1, and p70S6K. Its reliable performance in kinase assays is contingent upon its proper handling and storage to prevent degradation and ensure accurate experimental outcomes.

Quantitative Data Summary

Storage Conditions and Stability

Proper storage is paramount to prevent the degradation of this compound peptide. The following tables summarize the recommended storage conditions and expected stability for both lyophilized and reconstituted this compound.

Table 1: Storage of Lyophilized this compound Peptide

Storage TemperatureRecommended DurationConditionsExpected Stability
Room TemperatureShort-term (days to weeks)Desiccated, protected from lightStable for brief periods
4°CMid-term (up to 1 year)Desiccated, protected from lightGenerally stable
-20°CLong-term (1-2 years)Desiccated, protected from lightHighly stable
-80°CExtended long-term (3-5+ years)Desiccated, protected from lightOptimal for maximum stability

Table 2: Storage of Reconstituted this compound Peptide

Storage TemperatureRecommended DurationConditionsExpected Stability
4°CShort-term (up to 1 week)Sterile buffer (pH 5-7), protected from lightLimited stability
-20°CMid-term (up to 3-4 months)Aliquoted, sterile buffer (pH 5-7), protected from lightGood stability, avoid freeze-thaw cycles
-80°CLong-term (up to 1 year)Aliquoted, sterile buffer (pH 5-7), protected from lightBest for long-term solution storage
This compound Peptide Solubility

The solubility of this compound peptide depends on its amino acid sequence and the presence of any modifications. The following table provides general guidelines for solubilizing this compound. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.

Table 3: Solubility Guidelines for this compound Peptide

SolventRecommendationProcedure
Sterile, distilled waterFirst choice. Add the desired volume of water to the peptide vial and gently vortex.
Dilute Acetic Acid (0.1%)For basic peptides or if insoluble in water.Dissolve the peptide in a small amount of 0.1% acetic acid, then dilute with buffer to the desired concentration.
Dimethyl sulfoxide (DMSO)For hydrophobic peptides.Dissolve the peptide in a minimal amount of DMSO, then slowly add the solution to an aqueous buffer with gentle mixing.

Experimental Protocols

Protocol for Reconstitution of this compound Peptide

This protocol outlines the steps for reconstituting lyophilized this compound peptide to a stock solution.

Materials:

  • Vial of lyophilized this compound peptide

  • Appropriate sterile solvent (e.g., sterile distilled water, 0.1% acetic acid, or DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of lyophilized this compound peptide to warm to room temperature before opening. This prevents condensation from forming inside the vial.

  • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the calculated volume of the chosen sterile solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Quality Control of this compound Peptide via HPLC

This protocol provides a general method for assessing the purity of a this compound peptide sample using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Reconstituted this compound peptide sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Dilute the reconstituted this compound peptide to a suitable concentration (e.g., 1 mg/mL) with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • HPLC System Setup:

    • Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

    • Set the UV detector to a wavelength of 214 nm or 280 nm.

  • Injection: Inject a specific volume of the prepared sample (e.g., 20 µL) onto the column.

  • Elution Gradient: Run a linear gradient of increasing Mobile Phase B concentration to elute the peptide and any impurities. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the this compound peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity of >95% is generally considered acceptable for most research applications.

Visualized Workflows

The following diagrams illustrate key workflows for handling and storing this compound peptide.

G Recommended Handling and Storage Workflow for this compound Peptide cluster_receipt Peptide Receipt cluster_storage Storage cluster_handling Handling and Reconstitution cluster_solution_storage Solution Storage Receive Receive Lyophilized this compound Store_Lyophilized Store Lyophilized at -20°C or -80°C (Desiccated, Dark) Receive->Store_Lyophilized Immediate Storage Equilibrate Equilibrate Vial to Room Temperature Store_Lyophilized->Equilibrate Prior to Use Reconstitute Reconstitute in Appropriate Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C or -80°C Aliquot->Store_Solution

Caption: Workflow for receiving, storing, and handling this compound peptide.

Caption: Decision tree for selecting a solvent for this compound reconstitution.

Troubleshooting & Optimization

Troubleshooting low signal in Crosstide kinase assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals resolve issues related to low signal in Crosstide kinase assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a weak or non-existent signal in my this compound kinase assay?

A low signal can originate from several factors, ranging from reagent issues to suboptimal reaction conditions.[1] The most common culprits include:

  • Inactive Kinase Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[1][2]

  • Suboptimal Reagent Concentrations: The concentrations of the kinase, this compound substrate, or ATP may be too low.[1][3]

  • Incorrect Reaction Conditions: The assay buffer pH, incubation temperature, or reaction time may not be optimal for your specific kinase.[1][4]

  • This compound Substrate Degradation: The this compound peptide may have degraded due to improper storage or handling. It is recommended to make fresh solutions for use and avoid storing stock solutions.[5][6]

  • Reagent Impurity: Impurities in ATP, substrates, or buffers can negatively affect reaction kinetics.[7]

  • Assay Format Mismatch: The chosen assay format or detection method may not be suitable for the specific kinase or experimental conditions.[7]

Q2: My signal is very low. How can I determine if my kinase is active?

To confirm your kinase's activity, consider the following steps:

  • Use a Positive Control: If available, include a known potent activator or a positive control cell line/protein to ensure the assay components are working.[8]

  • Perform an Enzyme Titration: A key step is to determine the optimal enzyme concentration.[1][2] By testing a serial dilution of your kinase, you can find a concentration that produces a robust signal within the linear range of the reaction.[1][9]

  • Check for Autophosphorylation: Some kinases can autophosphorylate, which can be an indicator of activity.[10]

  • Verify Storage and Handling: Ensure the kinase has been stored at the correct temperature (typically -80°C) and has not undergone excessive freeze-thaw cycles.[1]

Q3: How do I optimize the concentrations of ATP and this compound substrate?

Optimizing ATP and substrate concentrations is critical for achieving a strong signal.

  • ATP Concentration: The ideal ATP concentration is often at or near the Michaelis constant (Km) for your specific kinase.[1] Using an ATP concentration that is too high can mask the potency of ATP-competitive inhibitors, while a concentration that is too low can limit the reaction rate.[1][11] An ATP titration experiment is the best way to determine the optimal concentration.[2]

  • This compound Substrate Concentration: After optimizing the enzyme concentration, perform a substrate titration.[12] This will help you find the concentration that yields a maximal signal without causing substrate inhibition.[1] A general guideline is to use a final substrate concentration that is five times the amount of ATP per reaction.[12]

Q4: What are the ideal buffer conditions and incubation parameters for my assay?

Optimal reaction conditions are highly dependent on the specific kinase being studied.

  • Buffer Composition: A typical kinase assay buffer includes a buffering agent (e.g., Tris-HCl, MOPS, HEPES) to maintain pH, a magnesium source (MgCl2) as a crucial cofactor, and other components like DTT to maintain a reducing environment.[13][14][15] The pH optimum for most kinases is near neutrality (pH 7.0-7.5).[3][4] Avoid interfering substances like EDTA, high concentrations of detergents (SDS, Tween-20), or sodium azide in the final reaction mix unless they are part of a specific stop solution.[16]

  • Incubation Time and Temperature: Kinase reactions are often incubated at 30°C or room temperature.[3][12][17] The incubation time should be long enough to generate a sufficient amount of product for detection but short enough to ensure the reaction remains in the linear range (typically <20-30% substrate turnover).[1][18] An optimal time can be determined by performing a time-course experiment.[12]

Q5: Could my detection method be the cause of the low signal?

Yes, the detection method itself can be a source of issues.

  • Fluorescence Interference: Test compounds can sometimes be autofluorescent or quench the fluorescent signal, leading to false negatives or low signal.[1][7] Running a control with the compound but without the kinase can help identify this issue.[19]

  • Antibody-Based Detection: If using an antibody to detect the phosphorylated this compound, ensure the antibody is specific and used at an optimal concentration. Titrate the antibody to find the lowest concentration that provides a good signal.[3]

  • Plate Choice: The type of microplate used is important. For fluorescence assays, use black plates; for luminescence, use white plates; and for colorimetric assays, use clear plates.[16]

Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving low signal issues in your this compound kinase assay.

TroubleshootingWorkflow start Start: Low Signal Observed check_enzyme 1. Verify Kinase Activity start->check_enzyme check_reagents 2. Check Reagent Concentrations (ATP, this compound) check_enzyme->check_reagents Enzyme OK sub_enzyme1 Run positive control check_enzyme->sub_enzyme1 sub_enzyme2 Perform enzyme titration check_enzyme->sub_enzyme2 check_conditions 3. Optimize Reaction Conditions (Buffer, Time, Temp) check_reagents->check_conditions Reagents OK sub_reagents1 Perform ATP titration check_reagents->sub_reagents1 sub_reagents2 Perform this compound titration check_reagents->sub_reagents2 check_detection 4. Evaluate Detection System check_conditions->check_detection Conditions OK sub_conditions1 Verify buffer pH & composition check_conditions->sub_conditions1 sub_conditions2 Run time-course experiment check_conditions->sub_conditions2 solution Signal Improved check_detection->solution Detection OK sub_detection1 Check for compound interference check_detection->sub_detection1 sub_detection2 Validate detection antibody/reagents check_detection->sub_detection2

Caption: A step-by-step workflow for troubleshooting low signal.

Data Presentation

Table 1: Typical Kinase Assay Buffer Components
ComponentTypical ConcentrationPurposeReference
Buffer Salt 20-50 mMMaintain optimal pH (e.g., HEPES, MOPS, Tris-HCl)[13][14][17]
MgCl₂ 10-25 mMEssential cofactor for ATP transfer[13][14]
DTT 0.25-2 mMReducing agent to maintain enzyme stability[13][14]
EGTA/EDTA 2-5 mMChelator (can be inhibitory, use with caution in reaction)[13]
β-glycerophosphate 5-12.5 mMPhosphatase inhibitor[13][14]
Na₃VO₄ 0.1 mMPhosphatase inhibitor[14][17]
BSA 0.02 mg/mlCarrier protein to prevent enzyme sticking to surfaces[17]
Table 2: Recommended Starting Concentration Ranges for Optimization
ReagentStarting RangeNotesReference
Kinase 1-100 ng/reactionHighly dependent on specific activity. Titration is essential.[20][21]
ATP 1-100 µMShould be determined relative to the kinase's Km for ATP.[1][12]
This compound 10-200 µMTitrate after determining optimal kinase concentration.[22]

Key Experimental Protocols

Protocol 1: Determining Optimal Enzyme Concentration

This protocol helps identify the amount of kinase needed to achieve a sufficient signal within the linear range of the assay.[2]

  • Prepare Kinase Dilutions: Create a 2-fold serial dilution of your kinase in 1X Kinase Buffer. Include a "no enzyme" well as a negative control.[1]

  • Set Up Reaction: In a microplate, add a constant volume of each enzyme dilution to the appropriate wells.

  • Initiate Reaction: Add a master mix containing a fixed, saturating concentration of this compound substrate and ATP (e.g., 100 µM) to all wells.[1]

  • Incubate: Cover the plate and incubate at a constant temperature (e.g., 30°C or room temperature) for a fixed time (e.g., 60 minutes).[1][12]

  • Stop and Detect: Stop the reaction using an appropriate method (e.g., adding EDTA).[23] Add detection reagents according to your assay kit's instructions.

  • Analyze: Measure the signal (e.g., fluorescence, luminescence). Plot the signal versus kinase concentration. The optimal concentration will be the lowest amount of enzyme that gives a robust signal within the linear portion of the curve (often corresponding to the EC80 value).[2][24]

Protocol 2: General Endpoint this compound Kinase Assay (96-well plate)

This is a basic protocol for a fluorescence polarization (FP) based assay. Volumes and concentrations should be optimized.

  • Prepare Reagents: Thaw all reagents (1X Kinase Buffer, Kinase, this compound Substrate, ATP, FP Tracer, and FP Antibody) and keep them on ice.[3]

  • Set Up Reaction Plate:

    • Add 25 µL of 1X Kinase Buffer to each well.

    • Add 10 µL of the appropriately diluted kinase enzyme to sample wells.

    • For negative control ("No ATP") wells, add 10 µL of kinase. For "No Enzyme" control wells, add 10 µL of 1X Kinase Buffer.[23]

    • Add 10 µL of this compound substrate solution to all wells.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to all wells except the "No ATP" control. Add 5 µL of buffer to the "No ATP" wells.[3]

    • The final reaction volume should be 50 µL.

  • Incubate: Cover the plate and incubate at 30°C for 30-60 minutes. The optimal time should be determined from a time-course experiment.[3]

  • Stop Reaction: Add a quench buffer (e.g., EDTA to a final concentration of 15-30 mM) to all wells to stop the kinase reaction.[23]

  • Detection:

    • Add the detection reagents (e.g., FP tracer and antibody) as specified by the manufacturer's protocol.[23]

    • Incubate for the recommended time (e.g., 30-60 minutes) at room temperature to allow the detection reaction to reach equilibrium.[23][24]

  • Read Plate: Measure the signal on a suitable plate reader.

Signaling Pathway and Logic Diagrams

Kinase Phosphorylation Reaction

KinaseReaction cluster_reactants Reactants cluster_products Products Kinase Kinase pSubstrate Phospho-Crosstide Kinase->pSubstrate Catalyzes Transfer of γ-Phosphate Kinase_p Kinase Substrate This compound (Unphosphorylated) Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP

Caption: The basic enzymatic reaction catalyzed by a kinase.

Logical Causes of Low Signal

LowSignalCauses LowSignal Low Assay Signal EnzymeIssues Enzyme Problems LowSignal->EnzymeIssues SubstrateIssues Substrate/Cofactor Problems LowSignal->SubstrateIssues ConditionIssues Reaction Condition Problems LowSignal->ConditionIssues DetectionIssues Detection Problems LowSignal->DetectionIssues Inactive Inactive/Degraded Kinase EnzymeIssues->Inactive LowConcE [Kinase] Too Low EnzymeIssues->LowConcE LowConcS [this compound] Too Low SubstrateIssues->LowConcS LowConcATP [ATP] Too Low SubstrateIssues->LowConcATP DegradedS Degraded this compound SubstrateIssues->DegradedS BadBuffer Incorrect Buffer/pH ConditionIssues->BadBuffer BadTime Incubation Time Too Short ConditionIssues->BadTime BadTemp Suboptimal Temperature ConditionIssues->BadTemp Interference Compound Interference DetectionIssues->Interference ReagentFail Detection Reagent Failure DetectionIssues->ReagentFail

References

How to reduce background noise in Crosstide phosphorylation experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Crosstide phosphorylation experiments.

Troubleshooting Guide

High background noise can obscure results and reduce the sensitivity and accuracy of your this compound phosphorylation assay. This guide addresses common causes of high background and provides targeted solutions.

Issue: High Background Signal in Negative Control Wells

Your negative control wells (e.g., no enzyme or no substrate) are showing a high signal, making it difficult to distinguish true kinase activity.

Possible Cause Recommended Solution
Reagent Contamination Ensure all reagents, especially buffers and water, are fresh and of high purity. Test each reagent individually to identify the source of the background signal.[1][2]
Non-Specific Binding Increase the number and/or stringency of wash steps in your protocol.[1][2] Include a blocking agent, such as Bovine Serum Albumin (BSA), in the reaction buffer to prevent non-specific binding of assay components to the plate or beads.[1][2]
Kinase Autophosphorylation Run a control reaction without the this compound substrate to measure the level of kinase autophosphorylation.[2] If autophosphorylation is high, consider reducing the enzyme concentration.[2]
Sub-optimal Antibody Concentration If using an antibody-based detection method, titrate the concentration of the detection antibody to find the optimal balance between signal and background.[1]
ATP Contamination in Substrate For assays that detect ADP, ensure the ATP substrate is of high purity and free from contaminating ADP.[1]
Intrinsic Fluorescence of Test Compounds If screening compound libraries, test the intrinsic fluorescence of your compounds in a control well without enzyme or substrate. Consider alternative assay formats if interference is high.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in a this compound phosphorylation assay?

A1: High background signal can originate from several sources, including contamination of reagents with ATP or ADP, non-specific binding of antibodies or other detection reagents to the assay plate, and autophosphorylation of the kinase itself.[2] In fluorescent assays, the intrinsic fluorescence of test compounds can also contribute to the background.[2]

Q2: How can I optimize my ATP concentration to improve the signal-to-noise ratio?

A2: The ATP concentration is a critical parameter. For many kinase assays, it is recommended to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase.[1][2] This ensures the assay is sensitive to competitive inhibitors.[2] However, in "signal decrease" assays (like those that measure ATP depletion), a very high initial ATP concentration can mask the signal. In such cases, optimizing the initial ATP concentration is crucial to maximize the signal window.[2]

Q3: What is the recommended enzyme concentration to use?

A3: The optimal enzyme concentration should be determined experimentally by performing a kinase titration.[1] The goal is to use the lowest concentration of enzyme that gives a robust signal over the desired reaction time. Using an excessively high enzyme concentration can lead to rapid substrate depletion and increased background from autophosphorylation.[2]

Q4: Can the this compound peptide itself contribute to background?

A4: While less common, impurities in the peptide preparation could potentially contribute to background. It is important to use high-purity, well-characterized this compound substrate. Ensure proper storage of the peptide to prevent degradation.[3]

Q5: How important are wash steps in reducing background?

A5: Wash steps are critical, particularly in ELISA-based and other solid-phase assays. Insufficient washing can leave unbound antibodies or other reagents in the wells, leading to a high background signal.[4][5] Increasing the number of washes or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20) can effectively reduce non-specific binding.[1][4][6]

Experimental Protocols

Detailed Methodology for a this compound Kinase Assay with Reduced Background

This protocol provides a general framework. Specific volumes and incubation times may require optimization for your particular kinase and assay format.

  • Reagent Preparation:

    • Prepare all buffers and solutions with high-purity water and reagents.

    • Assay Dilution Buffer (ADB): A common buffer includes 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol (DTT).[7]

    • Kinase Reaction Buffer: This will vary depending on the kinase, but a general buffer can be 25 mM MOPS, pH 7.4, 20 mM magnesium chloride, 25 mM glycerophosphate, and 1 mM DTT.[8]

    • ATP Stock Solution: Prepare a concentrated stock of ATP (e.g., 10 mM) in water and store in aliquots at -20°C. The final concentration in the assay should be optimized.[1][2]

    • This compound Stock Solution: Dissolve this compound peptide in water or an appropriate buffer to a stock concentration (e.g., 1 mM). Store in aliquots at -20°C or -80°C.[3][7]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of kinase diluted in Kinase Reaction Buffer to each well.

      • Negative Control: Add 5 µL of Kinase Reaction Buffer without the kinase.

      • Autophosphorylation Control: Add 5 µL of kinase, but plan to add buffer instead of this compound later.

    • Add 2.5 µL of this compound substrate diluted in Kinase Reaction Buffer to each well (except the autophosphorylation control).

      • For the autophosphorylation control, add 2.5 µL of Kinase Reaction Buffer.

    • To test inhibitors, add a small volume of the compound at this stage.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Cover the plate and incubate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60-90 minutes).[7][9]

    • Stop the reaction by adding a quench buffer containing EDTA.[9]

  • Detection (Example using a fluorescence polarization format):

    • Add the detection reagents, which typically include a phosphospecific antibody and a fluorescent tracer.[9]

    • Incubate for the recommended time to allow for binding equilibrium to be reached.[9]

    • Read the plate on a suitable instrument.

Visualizations

G General Kinase Reaction Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Detection Kinase Kinase Reaction Kinase Reaction (Phosphorylation) Kinase->Reaction Substrate This compound Substrate Substrate->Reaction ATP ATP + Mg2+ ATP->Reaction Quench Stop Reaction (e.g., EDTA) Reaction->Quench DetectionReagents Add Detection Reagents Quench->DetectionReagents Readout Measure Signal DetectionReagents->Readout

Caption: A generalized workflow for an in vitro kinase assay.

G Troubleshooting High Background Noise Start High Background Observed CheckControls Analyze Controls: - No Enzyme - No Substrate Start->CheckControls ReagentIssue Potential Reagent Contamination? CheckControls->ReagentIssue NonSpecificBinding Non-Specific Binding? ReagentIssue->NonSpecificBinding No Sol_Reagent Use Fresh, High-Purity Reagents. Test Individually. ReagentIssue->Sol_Reagent Yes Autophosphorylation High Kinase Autophosphorylation? NonSpecificBinding->Autophosphorylation No Sol_Binding Increase Wash Steps. Add Blocking Agent (BSA). NonSpecificBinding->Sol_Binding Yes Sol_AutoPhos Reduce Enzyme Concentration. Autophosphorylation->Sol_AutoPhos Yes End Optimized Assay Autophosphorylation->End No Sol_Reagent->End Sol_Binding->End Sol_AutoPhos->End

Caption: A decision tree for troubleshooting high background signals.

G Simplified Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates GSK3 GSK-3 Akt->GSK3 phosphorylates & inhibits This compound This compound (GSK-3 Substrate Mimic) Akt->this compound phosphorylates Phosphorylation Phosphorylation GSK3->Phosphorylation This compound->Phosphorylation

Caption: Simplified Akt signaling pathway where this compound can act as a substrate.

References

Technical Support Center: Optimizing ATP Concentration for Crosstide Kinase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize ATP concentration in kinase reactions utilizing the Crosstide peptide substrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinases phosphorylate it?

A1: this compound is a synthetic peptide with the sequence GRPRTSSFAEG, which corresponds to the sequence surrounding Ser9 of Glycogen Synthase Kinase-3β (GSK-3β).[1] It is a commonly used substrate for a variety of serine/threonine kinases, particularly from the AGC kinase family. Kinases known to phosphorylate this compound include Akt1, Akt2, Akt3, MSK1, and PKA.[2][3][4][5]

Q2: Why is optimizing the ATP concentration crucial for my this compound kinase assay?

A2: The concentration of ATP is a critical parameter in any kinase assay for several reasons:

  • Enzyme Kinetics: The rate of the kinase reaction is dependent on the concentrations of both the substrate (this compound) and the co-factor (ATP). To obtain accurate and reproducible data, the ATP concentration should be carefully chosen.

  • Inhibitor Studies: If you are screening for ATP-competitive inhibitors, the apparent potency (IC50) of the inhibitor is directly influenced by the ATP concentration. Assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP to ensure sensitivity to such inhibitors.

  • Physiological Relevance: While cellular ATP concentrations are in the millimolar (mM) range, in vitro assays often use lower micromolar (µM) concentrations to facilitate the study of enzyme kinetics and inhibitor interactions.

Q3: What is the recommended starting ATP concentration for a this compound kinase reaction?

A3: The optimal ATP concentration should ideally be close to the Km value of the specific kinase for ATP when using this compound as a substrate. Since experimentally determined Km values for every kinase with this compound are not always readily available, a good starting point is to use a concentration that has been previously reported in similar assays. Based on available protocols, a starting concentration in the range of 10 µM to 100 µM is generally recommended. For instance, a kinase assay for MSK1 using this compound has been performed with 100 µM ATP.[4] An assay kit for AKT1 suggests a final ATP concentration of 25 µM.

Q4: Can this compound be phosphorylated by kinases other than my target kinase?

A4: Yes, this compound is known to be a substrate for multiple kinases within the AGC family.[6] This potential for off-target phosphorylation is an important consideration, especially when working with complex biological samples like cell lysates, which contain a multitude of kinases.[6][7] To ensure the measured activity is specific to your kinase of interest, it is advisable to use a highly purified kinase preparation. If using cell lysates, immunoprecipitation of the target kinase can help to enrich for your kinase and reduce off-target effects.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or Weak Signal Suboptimal ATP Concentration: The ATP concentration may be too low, limiting the reaction rate.Perform an ATP titration experiment to determine the optimal concentration. Start with a range from 1 µM to 1 mM.
Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.Test the enzyme activity with a known positive control substrate and optimal ATP concentration.
Incorrect Buffer Conditions: The pH, salt concentration, or required co-factors (e.g., Mg²⁺) in the reaction buffer may be incorrect.Ensure the kinase buffer composition is optimal for your specific kinase. A typical buffer might contain Tris-HCl, MgCl₂, and DTT.[9][10]
High Background Signal Contaminated ATP Stock: The ATP stock solution may be contaminated with ADP, which can be a product of ATP hydrolysis over time.Prepare fresh ATP solutions from a high-quality powder stock for each experiment. Avoid multiple freeze-thaw cycles.
Non-specific Phosphorylation: Other kinases in a complex sample (like a cell lysate) may be phosphorylating this compound.Use a purified kinase or immunoprecipitate the target kinase to increase specificity. Include a control reaction with a known inhibitor of your target kinase.[8]
Autophosphorylation of the Kinase: Some kinases can autophosphorylate, which might contribute to the background signal in certain assay formats (e.g., ADP detection assays).[11]If using an ADP detection method, run a control reaction without the this compound substrate to measure the extent of autophosphorylation.
Inconsistent Results Between Replicates Pipetting Errors: Inaccurate pipetting of small volumes of concentrated ATP can lead to significant variability.Prepare a master mix containing all reaction components except for the enzyme or inhibitor to be tested. Ensure pipettes are calibrated.
ATP Degradation: ATP in solution can be unstable, leading to varying concentrations across an experiment.Prepare fresh ATP dilutions just before use.
Edge Effects in Plate-Based Assays: Evaporation from the outer wells of a microplate can concentrate reactants, including ATP.Avoid using the outer wells of the plate for critical samples or ensure proper sealing of the plate during incubation.

Data Presentation

Table 1: Recommended Starting ATP Concentrations for this compound Kinase Reactions

KinaseRecommended Starting ATP ConcentrationReference / Note
Akt1 25 µMBased on a commercially available kinase assay kit.
Akt2 250 µMBased on a commercially available kinase assay kit.[10]
MSK1 100 µMAs used in a published kinase assay protocol.[4]
PKA ~25 µMThe reported Km for ATP with the substrate Kemptide is 23 µM, which can serve as a good starting point.[12]

Note: These are suggested starting points. The optimal ATP concentration should be experimentally determined for your specific assay conditions.

Experimental Protocols

Protocol 1: Determining the Apparent Km of a Kinase for ATP using this compound

This protocol describes a general method to determine the Michaelis constant (Km) of a kinase for ATP with this compound as the substrate. This is essential for optimizing your kinase assay.

Materials:

  • Purified active kinase of interest

  • This compound peptide substrate

  • ATP stock solution (e.g., 10 mM)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radioactive [γ-³²P]ATP and P81 phosphocellulose paper, or a fluorescence-based detection system)

  • Microplate reader or scintillation counter appropriate for the chosen detection method

Procedure:

  • Prepare a Saturating Concentration of this compound: The concentration of this compound should be kept constant and at a saturating level (typically 5-10 times the Km of the kinase for this compound, if known. If unknown, a concentration of 50-100 µM is a reasonable starting point).

  • Prepare a Serial Dilution of ATP: Prepare a series of ATP dilutions in the kinase reaction buffer. A typical range to test would be from 0 µM to 1 mM (e.g., 0, 1, 5, 10, 25, 50, 100, 250, 500, 1000 µM).

  • Set Up Kinase Reactions:

    • In a microplate, add the kinase, this compound, and kinase buffer to each well.

    • Initiate the reactions by adding the different concentrations of ATP.

    • Include a "no enzyme" control for each ATP concentration to determine the background signal.

  • Incubate: Incubate the reactions at the optimal temperature for your kinase (e.g., 30°C) for a predetermined time. It is crucial to ensure the reaction is in the linear range with respect to time. This can be determined in a preliminary time-course experiment.

  • Stop the Reaction and Detect Product Formation: Stop the reaction using the method appropriate for your detection system (e.g., by adding a stop solution like EDTA for non-radioactive assays, or by spotting onto P81 paper for radioactive assays).[1][4] Measure the amount of product formed (ADP or phosphorylated this compound).

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from the experimental values.

    • Plot the initial reaction velocity (signal) against the ATP concentration.

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the apparent Km for ATP.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which kinases that phosphorylate this compound are involved.

Akt_Signaling_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets Akt->Downstream Phosphorylates GrowthFactor Growth Factor GrowthFactor->RTK Binds CellSurvival Cell Survival & Growth Downstream->CellSurvival Regulates

Caption: The PI3K/Akt signaling pathway.[13][14][15][16][17]

PKA_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR G_protein G Protein GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes Ligand Ligand (e.g., Hormone) Ligand->GPCR Binds PKA_inactive Inactive PKA (R2C2) ATP_cAMP->PKA_inactive Binds to R subunits PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases C subunits Downstream Downstream Targets PKA_active->Downstream Phosphorylates CellularResponse Cellular Response Downstream->CellularResponse Leads to

Caption: The cAMP/PKA signaling pathway.[18][19][20][21][22]

MSK1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Mitogens / Stress MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates ERK1_2 ERK1/2 MAPKK->ERK1_2 Activates p38 p38 MAPK MAPKK->p38 Activates MSK1 MSK1 ERK1_2->MSK1 Activates p38->MSK1 Activates CREB CREB MSK1->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates

Caption: The MAPK/MSK1 signaling pathway.[23][24][25][26]

Experimental Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Kinase, this compound, ATP, Buffer) SerialDilution Prepare ATP Serial Dilutions Reagents->SerialDilution Setup Set up Kinase Reaction (Kinase + this compound + Buffer) Reagents->Setup Initiate Initiate with ATP SerialDilution->Initiate Setup->Initiate Incubate Incubate Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Product Stop->Detect Analyze Analyze Data (e.g., Plot Velocity vs. [ATP]) Detect->Analyze Km Determine Km Analyze->Km

Caption: General workflow for ATP Km determination.

References

Technical Support Center: Improving the Reproducibility of Crosstide-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Crosstide-based kinase assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.

Issue 1: High Variability Between Replicate Wells

Q1: We are observing significant variability in the signal between our replicate wells. What are the likely causes and how can we minimize this?

A1: High variability between replicates is a common issue that can obscure genuine results. The following are potential causes and their corresponding solutions:

  • Pipetting Inaccuracy: Inconsistent dispensing of reagents, especially small volumes of enzyme or compounds, is a primary source of variability.

    • Solution: Ensure all pipettes are properly calibrated. For viscous solutions like enzyme stocks, consider using reverse pipetting techniques. Preparing a master mix for common reagents and dispensing it across the plate can also minimize well-to-well differences.

  • Incomplete Reagent Mixing: Failure to thoroughly mix reagents upon thawing or reconstitution can lead to concentration gradients within the stock solution.

    • Solution: Always vortex and briefly centrifuge reagents after thawing. When preparing dilutions, ensure each dilution step is followed by thorough mixing.

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reaction kinetics.

    • Solution: To mitigate edge effects, avoid using the outer wells for critical samples. Instead, fill these wells with a buffer or water to create a humidity barrier.

  • Inconsistent Incubation Times: Variations in the timing of reagent addition, especially the start of the reaction (e.g., ATP addition), can lead to different reaction endpoints.

    • Solution: Use a multichannel pipette for the addition of critical reagents to ensure simultaneous delivery to multiple wells. Adhere strictly to the optimized incubation times for all steps.

Issue 2: Low Signal-to-Noise Ratio

Q2: Our assay is producing a low signal-to-noise ratio, making it difficult to distinguish between active and inactive kinase samples. How can we improve this?

A2: A low signal-to-noise (S/N) ratio can be addressed by optimizing several assay parameters. A robust assay should ideally have a Z'-factor between 0.5 and 1.0.

ParameterPotential Cause of Low S/NRecommended Optimization Step
Enzyme Concentration Too little enzyme results in a weak signal. Too much enzyme can lead to high background and rapid substrate depletion.Perform an enzyme titration to determine the optimal concentration that provides a robust signal within the linear range of the assay.
Substrate Concentration Substrate concentration well below the Km can result in a low signal.Use a this compound concentration at or near its Km for the specific kinase to ensure a good dynamic range.
ATP Concentration For endpoint assays, significant ATP depletion (>30%) can lead to non-linear kinetics and a compressed signal window.Ensure the final ATP concentration is optimized. For competitive inhibitor studies, using an ATP concentration near the Km of the kinase is often recommended.
Incubation Time Insufficient incubation time may not allow for sufficient product formation.Extend the reaction time, ensuring the reaction remains in the linear phase.
High Background Non-specific binding of reagents to the plate or contaminated reagents can increase background noise.Use low-binding plates, include blocking agents like BSA in the assay buffer, and ensure the purity of all reagents.

Issue 3: Inconsistent IC50 Values for Inhibitors

Q3: We are obtaining inconsistent IC50 values for our test compounds across different experiments. What factors could be contributing to this lack of reproducibility?

A3: Inconsistent IC50 values are a frequent challenge in drug discovery and can arise from several sources:

  • Reagent Variability:

    • Enzyme Activity: Use a single, qualified batch of kinase for a series of experiments. Avoid repeated freeze-thaw cycles and always thaw the enzyme on ice.

    • ATP and Substrate Quality: Prepare fresh ATP solutions for each experiment from a high-quality stock. Ensure the this compound peptide is of high purity and its concentration is accurately determined.

  • Assay Conditions:

    • DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept at or below 1%, as higher concentrations can inhibit kinase activity.

    • Incubation Times: Precisely control the pre-incubation time of the inhibitor with the kinase and the kinase reaction time.

  • Data Analysis:

    • Curve Fitting: Use a consistent data analysis workflow and curve-fitting model (e.g., four-parameter logistic regression) to calculate IC50 values. Ensure that the top and bottom of the curves are well-defined.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinases can it be used to assay?

A1: this compound is a synthetic peptide with the sequence GRPRTSSFAEG. It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) and serves as a versatile substrate for a number of serine/threonine kinases.[1] While it is a substrate for Akt/PKB, it is also known to be phosphorylated by other kinases.

This compound Substrate Specificity

Kinase FamilyKinaseRelative Phosphorylation
AGC Akt1/PKBαHigh
PKAModerate
MSK1Moderate
p70 S6 KinaseModerate
MAPKAP-K1 (RSK)Moderate

Note: The relative phosphorylation can vary depending on the specific assay conditions and the source of the kinase.

Q2: What are the different assay formats available for this compound-based kinase assays?

A2: this compound can be used in various assay formats, each with its own advantages and disadvantages. The most common formats are:

  • Radiometric Assays: These assays use [γ-32P]ATP or [γ-33P]ATP and measure the incorporation of the radiolabeled phosphate into this compound. They are highly sensitive and considered a "gold standard" but require handling of radioactive materials.

  • Fluorescence Polarization (FP) Assays: This homogeneous assay format uses a fluorescently labeled tracer that competes with the phosphorylated this compound for binding to a phosphospecific antibody. It is well-suited for high-throughput screening (HTS).

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates kinase activity. They are also amenable to HTS.

Q3: How do I choose the optimal ATP concentration for my this compound kinase assay?

A3: The optimal ATP concentration depends on the goal of your experiment:

  • For inhibitor screening (especially for ATP-competitive inhibitors): Using an ATP concentration at or near the Michaelis-Menten constant (Km) of the kinase will make the assay more sensitive to inhibitors that compete with ATP for binding.

  • For mimicking physiological conditions: A higher ATP concentration (in the millimolar range) may be more representative of the intracellular environment.

  • To determine the ATP Km: Perform an ATP titration with a fixed, optimal concentration of kinase and this compound.

Q4: Can components of my assay buffer interfere with the kinase reaction?

A4: Yes, certain buffer components can affect kinase activity and assay performance. For example:

  • Detergents: While detergents like Tween-20 or Triton X-100 can reduce non-specific binding, their concentration should be optimized as they can also inhibit some kinases.

  • Reducing Agents: Dithiothreitol (DTT) is often included to maintain enzyme stability, but its concentration should be carefully controlled.

  • Purity of Reagents: Impurities in buffers, salts, or other additives can interfere with the reaction. Always use high-quality reagents.

Experimental Protocols

1. Radiometric this compound Kinase Assay Protocol

This protocol is a representative example and may require optimization for your specific kinase and experimental setup.

  • Reagents:

    • Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT.

    • This compound Stock Solution: 1 mM in deionized water.

    • ATP Mix: Prepare a mix of unlabeled ATP and [γ-32P]ATP in Kinase Reaction Buffer to achieve the desired final concentration and specific activity.

    • Stop Solution: 75 mM phosphoric acid.

    • P81 phosphocellulose paper.

  • Procedure:

    • Prepare a master mix containing the Kinase Reaction Buffer (1X final concentration), this compound (e.g., 50 µM final concentration), and your purified kinase.

    • Aliquot the master mix into microcentrifuge tubes.

    • Initiate the reaction by adding the ATP mix.

    • Incubate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Wash once with acetone.

    • Quantify the incorporated radioactivity using a scintillation counter.

2. Fluorescence Polarization (FP) this compound Kinase Assay Protocol

This protocol is based on a competitive immunoassay format and is suitable for HTS.

  • Reagents:

    • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • This compound Stock Solution: 1 mM in deionized water.

    • ATP Stock Solution: 10 mM in deionized water.

    • FP Tracer: A fluorescently labeled phosphopeptide that binds to the anti-phospho-Crosstide antibody.

    • Anti-phospho-Crosstide Antibody.

    • Stop/Detection Mix: Prepare a mix of the FP tracer and anti-phospho-Crosstide antibody in FP dilution buffer containing EDTA to stop the kinase reaction.

  • Procedure:

    • Add the test compounds at various concentrations to the wells of a low-volume, black 384-well plate.

    • Add the kinase and this compound substrate to the wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding the Stop/Detection Mix.

    • Incubate for a sufficient time to allow the binding to reach equilibrium (e.g., 1-2 hours).

    • Measure the fluorescence polarization using a suitable plate reader.

Signaling Pathways and Experimental Workflows

Akt (PKB) Signaling Pathway

The Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. This compound is a well-known substrate for Akt.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt Downstream Downstream Effectors Akt->Downstream This compound This compound Akt->this compound P

Caption: Simplified diagram of the Akt (PKB) signaling pathway.

PKA Signaling Pathway

Protein Kinase A (PKA) is a cAMP-dependent kinase involved in numerous cellular processes. This compound can be phosphorylated by PKA.

Caption: Overview of the cAMP-dependent PKA signaling pathway.

General Kinase Assay Workflow

This diagram illustrates a typical workflow for a this compound-based kinase assay.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Kinase, this compound, Buffers) Start->Reagent_Prep Reaction_Setup Assay Plate Setup (Add Kinase, Substrate, Inhibitor) Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubation Incubation Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (Add EDTA or Spot on Membrane) Incubation->Stop_Reaction Detection Detection (FP, Radioactivity, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for this compound kinase assays.

References

Issues with Crosstide peptide solubility and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to Crosstide peptide solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a synthetic peptide with the amino acid sequence H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH.[1][2][3] It is an analog of a glycogen synthase kinase-3β (GSK-3β) sequence and serves as a substrate for Akt (Protein Kinase B), MAPKAP kinase-1, and p70S6K.[2][3] Key properties of this compound are summarized in the table below.

PropertyValueReference
Amino Acid Sequence GRPRTSSFAEG[1]
Molecular Weight ~1164.22 g/mol [2]
Purity (by HPLC) >95%[1]
Form Lyophilized powder[4]
Solubility (Biotinylated) Soluble in water to 20 mg/ml

Q2: How should I store this compound peptide?

Proper storage is crucial to maintain the stability and integrity of this compound. Lyophilized this compound should be stored at -20°C or -80°C for long-term storage, where it can be stable for several years.[5][6][7] For short-term storage, refrigeration at 4°C is suitable for a few weeks.[5] Once in solution, it is recommended to use the peptide immediately. If storage in solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for a short period.[7][8]

Q3: My this compound peptide won't dissolve. What are the common causes?

Several factors can affect peptide solubility, including:

  • Amino Acid Composition: The presence of hydrophobic or charged amino acids influences how the peptide interacts with different solvents.

  • pH of the Solution: Peptides are least soluble at their isoelectric point (pI) and more soluble at a pH away from their pI.

  • Peptide Concentration: Attempting to dissolve the peptide at too high a concentration can lead to aggregation.

  • Improper Handling: Exposure to moisture can cause the lyophilized powder to clump and become difficult to dissolve. Always allow the vial to warm to room temperature in a desiccator before opening.[8][9]

Troubleshooting Guide for this compound Solubility

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound peptide.

Initial Solubility Test

Before dissolving the entire sample, it is highly recommended to test the solubility of a small amount of the peptide first.[9][10]

Step 1: Determine the Net Charge of this compound

The solubility of a peptide is heavily influenced by its net charge at a given pH. The net charge of this compound can be estimated by assigning a charge to its acidic and basic amino acid residues at neutral pH.

Amino Acid TypeResidues in this compoundCharge at pH 7Total Charge
Basic (+1) Arg (2), N-terminus (1)+1+3
Acidic (-1) Glu (1), C-terminus (1)-1-2
Net Charge +1

Since this compound has a net positive charge, it is considered a basic peptide .

Step 2: Recommended Solvents for Basic Peptides

Based on its basic nature, the following solvents are recommended for dissolving this compound.

SolventRecommended Concentration/UseProtocol Reference
Sterile, distilled water First choice for basic peptides.Protocol 1
Aqueous Acetic Acid 10% - 30% if insoluble in water.Protocol 2
Organic Solvents (DMSO, DMF) For highly hydrophobic peptides; use as a last resort.Protocol 3
Experimental Protocols
  • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[8][9]

  • Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex or sonicate the vial to aid dissolution.[11] Avoid vigorous shaking to prevent aggregation.

  • If the peptide dissolves completely, you can then dilute the stock solution with your desired aqueous buffer to the final working concentration.

  • Before use, centrifuge the solution to pellet any undissolved particles.[12]

  • If this compound does not dissolve in water, add a small amount of 10% aqueous acetic acid solution dropwise to the suspension.[10][13]

  • Gently vortex after each addition until the peptide is fully dissolved.

  • Once dissolved, the solution can be diluted with your experimental buffer. Be mindful of the final pH of your working solution.

This method should be used as a last resort if the peptide is still insoluble, as organic solvents may interfere with biological assays.

  • Dissolve the peptide in a minimal amount of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[9][10]

  • Slowly add the peptide-organic solvent solution dropwise to your aqueous buffer while gently stirring.[14]

  • If precipitation occurs, the solubility limit in that buffer may have been reached.

Visual Troubleshooting Guide

The following workflow provides a visual guide to troubleshooting this compound solubility issues.

Crosstide_Solubility_Workflow start Start: Lyophilized this compound test_solubility Perform solubility test with a small amount start->test_solubility dissolve_water Attempt to dissolve in sterile water (Protocol 1) test_solubility->dissolve_water is_soluble_water Is it soluble? dissolve_water->is_soluble_water dissolve_acid Add 10% acetic acid (Protocol 2) is_soluble_water->dissolve_acid No success Success: Dilute to working concentration is_soluble_water->success Yes is_soluble_acid Is it soluble? dissolve_acid->is_soluble_acid dissolve_organic Use minimal DMSO/DMF (Protocol 3) is_soluble_acid->dissolve_organic No is_soluble_acid->success Yes is_soluble_organic Is it soluble? dissolve_organic->is_soluble_organic is_soluble_organic->success Yes contact_support Contact Technical Support for further assistance is_soluble_organic->contact_support No

Caption: Troubleshooting workflow for this compound peptide solubility.

This compound in Signaling Pathways

This compound is a substrate for several important kinases involved in cellular signaling. The diagram below illustrates its position in the Akt signaling pathway.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) This compound This compound (Substrate) Akt->this compound Phosphorylation Downstream Downstream Cellular Responses This compound->Downstream

Caption: Simplified Akt signaling pathway showing this compound as a substrate.

References

Preventing degradation of Crosstide during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Crosstide during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic peptide with the sequence GRPRTSSFAEG. It serves as a substrate for a variety of serine/threonine kinases, most notably Akt/PKB, and is widely used in kinase activity assays to study enzyme kinetics, screen for inhibitors, and investigate cellular signaling pathways.[1]

Q2: How should lyophilized this compound be stored?

Lyophilized this compound powder should be stored in a desiccated environment at -20°C or -80°C. Under these conditions, it can be stable for up to two years.[2] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.

Q3: What is the recommended procedure for preparing this compound stock solutions?

It is recommended to dissolve lyophilized this compound in high-purity, sterile water or a buffer compatible with your assay. For long-term storage, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[2]

Q4: What are the main causes of this compound degradation during experiments?

The primary causes of this compound degradation include:

  • Proteolytic cleavage: Endogenous proteases present in cell or tissue lysates can rapidly degrade the peptide.

  • Hydrolysis: The peptide bonds in this compound can be hydrolyzed, especially under non-optimal pH conditions.

  • Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time, particularly with improper storage.

  • Physical instability: Repeated freeze-thaw cycles can lead to the physical degradation of the peptide.

Q5: How can I detect this compound degradation in my assay?

Degradation can manifest as a decrease in the kinase reaction signal over time, inconsistent results between experiments, or the appearance of unexpected peaks in analytical techniques like HPLC or mass spectrometry.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no kinase activity detected This compound substrate has degraded.Prepare fresh this compound stock solutions from lyophilized powder. Ensure proper storage of stock solutions in single-use aliquots at -80°C. Include a protease inhibitor cocktail in your kinase reaction buffer, especially when using cell or tissue lysates.
High background signal or inconsistent results Partial degradation of this compound leading to non-specific interactions or altered kinase recognition.Optimize the pH of your kinase assay buffer to a range of 7.0-8.0. Avoid repeated freeze-thaw cycles of your this compound stock solution.
Appearance of unexpected peaks in HPLC or Mass Spectrometry analysis This compound has been cleaved by proteases or has undergone chemical modification.Add a broad-spectrum protease inhibitor cocktail to your lysis and kinase assay buffers. Analyze a fresh sample of this compound as a control to confirm the identity of the degradation products.

Quantitative Data on this compound Stability

The stability of this compound is influenced by temperature and pH. The following table provides an illustrative summary of this compound stability under various conditions.

TemperaturepHBufferIncubation TimeRemaining Intact this compound (%)
4°C5.050 mM Acetate24 hours95%
4°C7.450 mM HEPES24 hours98%
4°C8.550 mM Tris24 hours92%
25°C5.050 mM Acetate24 hours85%
25°C7.450 mM HEPES24 hours90%
25°C8.550 mM Tris24 hours80%
37°C7.450 mM HEPES4 hours80%
37°C7.450 mM HEPES + Protease Inhibitors4 hours>95%

Note: This data is illustrative and based on general principles of peptide stability. Actual stability may vary depending on the specific experimental conditions and the presence of other reagents.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Reconstitution: Reconstitute the peptide in sterile, high-purity water or 20 mM HEPES, pH 7.4, to a stock concentration of 1-10 mM.

  • Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]

Protocol 2: In Vitro Kinase Assay with Minimized this compound Degradation
  • Prepare Kinase Reaction Buffer: A typical kinase reaction buffer is 25 mM MOPS, pH 7.4, 20 mM MgCl₂, 25 mM β-glycerophosphate, 1 mM DTT.[3]

  • Add Protease and Phosphatase Inhibitors: Immediately before use, supplement the kinase reaction buffer with a broad-spectrum protease inhibitor cocktail (e.g., at a 1:100 dilution) and a phosphatase inhibitor cocktail. This is critical when working with cell or tissue lysates.

  • Prepare this compound Working Solution: Thaw a single-use aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in the supplemented kinase reaction buffer.

  • Set up the Kinase Reaction: In a microplate well, combine the kinase, the this compound working solution, and any test compounds (e.g., inhibitors).

  • Initiate the Reaction: Start the reaction by adding ATP to a final concentration of typically 100-200 µM.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as EDTA, to chelate the Mg²⁺ ions required for kinase activity.[3]

  • Detection: Proceed with the chosen detection method (e.g., radioactivity, fluorescence polarization, or antibody-based detection).

Visualizations

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Akt/PKB Pathway cluster_2 Experimental Assay Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt/PKB PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream Substrates Downstream Substrates Akt->Downstream Substrates Phosphorylates Active Akt Active Akt Phosphorylated this compound Phosphorylated this compound Active Akt->Phosphorylated this compound Phosphorylates This compound This compound Experimental_Workflow cluster_0 Preparation cluster_1 Kinase Assay A Reconstitute Lyophilized this compound B Aliquot into Single-Use Tubes A->B C Store at -80°C B->C D Prepare Kinase Buffer with Protease & Phosphatase Inhibitors G Combine Kinase, this compound, & Inhibitors D->G E Thaw this compound Aliquot on Ice F Dilute this compound in Assay Buffer E->F F->G H Initiate Reaction with ATP G->H I Incubate at Optimal Temperature H->I J Stop Reaction I->J K Detect Phosphorylation J->K Logical_Relationship Degradation This compound Degradation Proteolysis Proteolysis Degradation->Proteolysis Hydrolysis Hydrolysis Degradation->Hydrolysis Oxidation Oxidation Degradation->Oxidation FreezeThaw Freeze-Thaw Cycles Degradation->FreezeThaw Prevention Prevention Strategies ProteaseInhibitors Add Protease Inhibitors Prevention->ProteaseInhibitors OptimalpH Maintain Optimal pH (7.0-8.0) Prevention->OptimalpH LowTempStorage Low Temperature Storage (-80°C) Prevention->LowTempStorage Aliquoting Aliquot Stock Solutions Prevention->Aliquoting

References

Technical Support Center: Controlling for Non-specific Kinase Activity with Crosstide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Crosstide in kinase assays. The focus is on effectively controlling for non-specific kinase activity to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which kinases is it a substrate?

This compound is a synthetic peptide with the sequence GRPRTSSFAEG. It is derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3) and is widely used as a substrate for Protein Kinase B (Akt/PKB).[1] However, this compound is also known to be a substrate for other kinases within the AGC kinase family, including cAMP-dependent Protein Kinase (PKA), MAPKAP Kinase-1, and p70 S6 Kinase.[2] This broad reactivity makes it a useful tool but also necessitates careful control for non-specific phosphorylation in kinase assays.

Q2: How can this compound be used to control for non-specific kinase activity?

Due to its promiscuity as a substrate for several kinases, this compound can be employed in parallel control experiments to measure and subtract background kinase activity. By setting up a reaction that includes all components except the specific kinase of interest, any phosphorylation of this compound detected can be attributed to the activity of other endogenous kinases present in the sample (e.g., a cell lysate). This background signal can then be subtracted from the signal obtained in the complete reaction containing the target kinase.

Q3: What are the key controls to include in a kinase assay to account for non-specific activity?

To ensure the measured kinase activity is specific to your kinase of interest, the following controls are essential:

  • No Kinase Control: This reaction contains the substrate (e.g., your specific substrate or this compound), ATP, and the buffer system, but omits the kinase being assayed. This control measures the background phosphorylation from any contaminating kinases in your reagents or sample.

  • No Substrate Control: This reaction includes the kinase and ATP but lacks the substrate. This control helps to determine the level of kinase autophosphorylation.

  • No ATP Control: This reaction contains the kinase and substrate but no ATP. This serves as a baseline to ensure that the observed signal is ATP-dependent.

Q4: When should I be particularly concerned about non-specific kinase activity?

Concerns about non-specific kinase activity are highest when:

  • Working with complex biological samples like cell or tissue lysates, which contain a multitude of kinases.

  • Using a peptide substrate, like this compound, that is known to be phosphorylated by multiple kinases.

  • Screening for inhibitors, as a compound may appear to inhibit the target kinase when it is actually inhibiting a contaminating kinase that phosphorylates the substrate.

Troubleshooting Guides

Problem: High Background Signal in Kinase Assay

A high background signal can mask the true activity of your target kinase, leading to inaccurate results.

Possible Cause 1: Contaminating Kinase Activity in the Sample

  • Solution: Perform a "No Kinase Control" experiment.

    • Protocol: Set up a parallel reaction containing all the components of your primary assay (buffer, ATP, this compound) but replace your purified kinase or lysate containing your kinase of interest with a buffer control or a lysate from a null-mutant cell line.

    • Interpretation: The signal from this control represents the background phosphorylation. Subtract this value from your experimental readings to obtain the net activity of your target kinase.

Possible Cause 2: Autophosphorylation of the Kinase

  • Solution: Run a "No Substrate Control".

    • Protocol: Prepare a reaction with your kinase and ATP but without this compound.

    • Interpretation: This will quantify the extent of kinase autophosphorylation.

Problem: Inconsistent or Non-reproducible Results

Variability in results can stem from several sources, including non-specific interactions.

Possible Cause: Variable Levels of Endogenous Kinase Activity

  • Solution: Standardize sample preparation and consistently use controls.

    • Protocol: Ensure that cell culture conditions, lysis procedures, and protein concentrations are consistent across all experiments. Always run a "No Kinase Control" with each batch of experiments to account for any variation in endogenous kinase activity.

Quantitative Data

Understanding the kinetic parameters of this compound with different kinases is crucial for designing and interpreting experiments. A lower Michaelis constant (Km) indicates a higher affinity of the kinase for the substrate. While a comprehensive, publicly available dataset for this compound with a wide range of kinases is limited, the following table summarizes available information.

KinaseKm (µM)Vmax (relative)Notes
Akt1 (PKBα) ~5-fold lower than B-5/I peptideSimilar to B-5/I peptideThis compound is a highly efficient substrate for Akt1.[2]
PKA Data not readily availablePhosphorylates this compoundThis compound is a known substrate for PKA.[2]
MAPKAP Kinase-1 Data not readily availablePhosphorylates this compoundThis compound is a known substrate for MAPKAP Kinase-1.[2]
p70 S6 Kinase Data not readily availablePhosphorylates this compoundThis compound is a known substrate for p70 S6 Kinase.[2]

Note: The lack of readily available, standardized kinetic data for this compound across a broad panel of kinases highlights the importance of empirical determination of background activity in your specific experimental system.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Using [γ-³²P]ATP to Determine Non-specific Activity

This protocol describes a radioactive filter-binding assay to measure kinase activity and control for non-specific phosphorylation.

Materials:

  • Purified kinase of interest

  • Cell lysate (as a source of potential non-specific kinases)

  • This compound peptide

  • Kinase Reaction Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation cocktail and counter

Methodology:

  • Prepare Reaction Mix: Prepare a master mix containing Kinase Reaction Buffer and this compound.

  • Set up Reactions: In separate tubes, set up the following reactions (25 µL final volume):

    • Test Reaction: Master mix + Purified kinase + ATP/[γ-³²P]ATP mix.

    • Non-specific Control: Master mix + Cell lysate + ATP/[γ-³²P]ATP mix.

    • No Kinase Control: Master mix + Buffer + ATP/[γ-³²P]ATP mix.

    • No Substrate Control: Kinase Reaction Buffer + Purified kinase + ATP/[γ-³²P]ATP mix.

  • Initiate Reaction: Start the reaction by adding the ATP/[γ-³²P]ATP mixture. Incubate at 30°C for a predetermined time (e.g., 20 minutes).

  • Stop Reaction: Terminate the reaction by spotting 20 µL of each reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Wash: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid, followed by one wash with acetone for 5 minutes.

  • Quantify: Transfer the P81 papers to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts from the "No Kinase Control" from all other readings to correct for background.

    • The counts from the "Non-specific Control" (cell lysate) will give an indication of the level of background kinase activity in your sample that can phosphorylate this compound.

Visualizations

Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Hormones Hormones Hormones->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PDK1 PDK1 PI3K->PDK1 Akt/PKB Akt/PKB PDK1->Akt/PKB This compound (in vitro) This compound (in vitro) Akt/PKB->this compound (in vitro) Cell Survival, Proliferation Cell Survival, Proliferation Akt/PKB->Cell Survival, Proliferation Other AGC Kinases (PKA, etc.) Other AGC Kinases (PKA, etc.) Other AGC Kinases (PKA, etc.)->this compound (in vitro)

Caption: this compound as a substrate for Akt and other kinases.

Experimental_Workflow cluster_setup Reaction Setup cluster_assay Kinase Assay cluster_analysis Data Analysis A Test Reaction (Target Kinase + this compound + ATP) D Incubate at 30°C A->D B Control 1: No Kinase (Buffer + this compound + ATP) B->D C Control 2: Non-specific (Lysate + this compound + ATP) C->D E Stop Reaction & Detect Phosphorylation D->E F Measure Signal (e.g., CPM, Fluorescence) E->F G Subtract 'No Kinase' Control from all readings F->G H Net Target Kinase Activity = Corrected Test Signal - Corrected Non-specific Signal G->H

Caption: Workflow for controlling non-specific kinase activity.

Troubleshooting_Logic Start High Background Signal? ContaminatingKinase Contaminating Kinase Activity? Start->ContaminatingKinase Autophosphorylation Kinase Autophosphorylation? ContaminatingKinase->Autophosphorylation No RunNoKinase Run 'No Kinase' Control ContaminatingKinase->RunNoKinase Yes RunNoSubstrate Run 'No Substrate' Control Autophosphorylation->RunNoSubstrate Yes OptimizeAssay Optimize Assay Conditions (e.g., lower enzyme conc.) Autophosphorylation->OptimizeAssay No SubtractBackground Subtract Background Signal RunNoKinase->SubtractBackground RunNoSubstrate->SubtractBackground

Caption: Troubleshooting logic for high background signals.

References

Optimizing incubation time and temperature for Crosstide assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and temperature in Crosstide-based kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinases does it measure?

A1: this compound is a synthetic peptide that serves as a substrate for several serine/threonine kinases. It is primarily used to measure the activity of Akt (also known as Protein Kinase B or PKB) and its isoforms (Akt1, Akt2, Akt3).[1][2] Additionally, this compound can be phosphorylated by other kinases, including MAPKAP Kinase-1 (RSK), p70 S6 Kinase, and Protein Kinase A (PKA), which should be considered when designing experiments and interpreting results.[3]

Q2: What are the typical incubation times and temperatures for a this compound assay?

A2: Recommended incubation conditions vary depending on the assay format. For radiometric assays using [γ-³²P]ATP, a shorter incubation of 10 minutes at 30°C has been reported to yield a strong signal.[3] For fluorescence polarization (FP) based assays, a longer incubation of 90 minutes at room temperature is a common starting point.[4] It is crucial to empirically determine the optimal time and temperature for your specific enzyme concentration and assay system to ensure the reaction remains within the linear range.

Q3: Why is it important to determine the linear range of the kinase reaction?

A3: The linear range is the period during which the rate of product formation is constant and directly proportional to the enzyme's activity. Operating within this range is essential for obtaining accurate and reproducible data, especially when comparing the effects of inhibitors. If the incubation time is too long, the reaction may plateau due to substrate depletion or product inhibition, leading to an underestimation of kinase activity and inaccurate inhibitor potency (IC50) values.

Q4: How does incubation time affect IC50 values?

A4: Incubation time can significantly impact the apparent IC50 value of an inhibitor. For competitive inhibitors, longer incubation times can sometimes lead to an overestimation of potency (a lower IC50 value) if the inhibitor has slow binding kinetics.[5] Conversely, if the reaction proceeds beyond the linear range, the calculated IC50 values may be inaccurate.[6] Therefore, it is critical to establish the linear range of your assay before performing inhibitor screening.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Background Signal Non-specific binding of substrate or antibody to the plate/membrane.Use low-binding microplates.[7] Incorporate blocking agents like Bovine Serum Albumin (BSA) or casein in your buffers. Add a mild detergent (e.g., 0.05% Tween-20) to your wash buffers.[8]
Contaminating kinase activity in the enzyme preparation.Use a highly purified kinase. If assaying for Akt, consider adding a PKA inhibitor to the reaction mix if contamination is suspected.[3]
Endogenous enzyme activity in cell lysates.For immunoprecipitation-based assays, ensure thorough washing of the beads to remove non-specifically bound proteins.[3]
Substrate degradation.Use fresh, high-quality this compound substrate.
Low Signal or No Activity Inactive enzyme.Ensure proper storage and handling of the kinase. Avoid repeated freeze-thaw cycles.[3] Confirm the activity of a new batch of enzyme with a positive control.
Suboptimal reagent concentrations.Titrate the concentrations of the kinase, this compound, and ATP to find the optimal conditions for your assay.
Incorrect buffer composition or pH.Verify that the buffer components and pH are optimal for the kinase of interest. Most kinase assays perform well at a pH between 7.0 and 8.0.[9]
Insufficient incubation time.Perform a time-course experiment to ensure the incubation is long enough to generate a detectable signal, while remaining in the linear range.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize well-to-well variability.
Temperature gradients across the assay plate.Equilibrate all reagents and the plate to the reaction temperature before starting the assay.[9] Avoid "edge effects" by not using the outer wells of the plate or by filling them with buffer.[10]
Inconsistent incubation timing.Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.

Experimental Protocols

Protocol 1: Determining the Linear Range of the this compound Kinase Reaction

This protocol is essential for establishing the optimal incubation time for your this compound assay.

  • Prepare a master mix: Combine the kinase buffer, this compound substrate, and any necessary cofactors.

  • Aliquot the master mix: Distribute the master mix into multiple reaction tubes or wells.

  • Initiate the reaction: Add the kinase enzyme to all but one tube/well (this will serve as your "time zero" or no-enzyme control). Start a timer immediately.

  • Incubate at the desired temperature: Place the reactions at the intended assay temperature (e.g., 30°C or room temperature).

  • Stop the reaction at different time points: At regular intervals (e.g., 0, 5, 10, 15, 20, 30, 45, and 60 minutes), stop the reaction in one of the tubes/wells. The method for stopping the reaction will depend on your assay format (e.g., adding a stop solution like EDTA, or spotting onto a phosphocellulose membrane).

  • Develop the signal: Process all samples according to your specific assay protocol to detect the phosphorylated this compound.

  • Plot the data: Plot the signal intensity against the incubation time. The linear range is the portion of the curve where the signal increases steadily over time. The optimal incubation time should be chosen from within this linear range.

Protocol 2: Optimizing Incubation Temperature
  • Set up parallel reactions: Prepare identical sets of kinase reactions as described in Protocol 1.

  • Incubate at different temperatures: Place each set of reactions at a different temperature (e.g., room temperature (~22-25°C), 30°C, and 37°C).

  • Perform a time-course experiment: For each temperature, stop the reactions at various time points as described in Protocol 1.

  • Analyze the data: Plot the signal versus time for each temperature. Compare the initial reaction rates (the slope of the linear portion of the curve) and the overall signal window at each temperature.

  • Select the optimal temperature: Choose the temperature that provides a robust signal and a sufficiently long linear range for your experimental needs. While higher temperatures may increase the reaction rate, they can also lead to enzyme instability over longer incubation periods.

Visualizing Experimental Workflows and Pathways

Crosstide_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Reagents Prepare Reagents (Kinase, this compound, ATP, Buffer) MasterMix Create Master Mix Reagents->MasterMix Plate Aliquot to Assay Plate MasterMix->Plate Start Initiate Reaction (Add Kinase or ATP) Plate->Start Incubate Incubate (Time & Temperature Optimization) Start->Incubate Stop Stop Reaction (e.g., add EDTA) Incubate->Stop DetectionReagents Add Detection Reagents Stop->DetectionReagents Read Read Plate (e.g., FP, Luminescence, Radioactivity) DetectionReagents->Read Analyze Analyze Data Read->Analyze

Caption: A generalized workflow for performing a this compound kinase assay.

Troubleshooting_Flowchart decision decision issue issue solution solution start Assay Problem decision1 decision1 start->decision1 High Background? issue1 High Background decision1->issue1 Yes decision2 Low Signal? decision1->decision2 No solution1 Check for non-specific binding Verify reagent purity Optimize blocking steps issue1->solution1 Troubleshoot issue2 Low Signal decision2->issue2 Yes decision3 High Variability? decision2->decision3 No solution2 Check enzyme activity Optimize reagent concentrations Extend incubation time (within linear range) issue2->solution2 Troubleshoot issue3 High Variability decision3->issue3 Yes end Consult further documentation decision3->end No / Other solution3 Refine pipetting technique Ensure temperature uniformity Use master mixes issue3->solution3 Troubleshoot

Caption: A logical flowchart for troubleshooting common this compound assay issues.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates This compound This compound (Substrate) Akt->this compound Phosphorylates Phospho_this compound Phosphorylated this compound

Caption: The PI3K/Akt signaling pathway leading to this compound phosphorylation.

References

Validation & Comparative

Validating Akt Kinase Activity: A Comparative Guide to Using Crosstide and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring the activity of Akt kinase is crucial for understanding its role in cellular signaling pathways and for the development of novel therapeutics. This guide provides a comprehensive comparison of Crosstide, a widely used peptide substrate for Akt, with other alternatives, supported by experimental data and detailed protocols.

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. Dysregulation of Akt activity is implicated in numerous diseases, including cancer and diabetes. Therefore, robust methods for validating Akt kinase activity are essential. This guide will delve into the use of this compound as a substrate for Akt kinase assays, compare its performance with other substrates, and provide the necessary protocols to implement these assays in your laboratory.

Comparison of Akt Kinase Substrates

The choice of substrate is a critical determinant of the specificity and accuracy of a kinase assay. While this compound is a popular choice, several other peptide substrates derived from known Akt targets, such as Glycogen Synthase Kinase 3 (GSK-3), are also commonly used.

SubstrateSequenceKm (µM)Vmax (relative)SpecificityNotes
This compound GRPRTSSFAEG~5-10HighPhosphorylated by other AGC kinases (e.g., PKA, p70S6K)Widely used, commercially available in various formats (e.g., fluorescently labeled, biotinylated). The Km is approximately 5-fold lower than a truncated version of B-5/I, indicating a higher affinity for Akt1.[1]
GSK-3α Peptide YRRAAVPPSPSLSRHSSPHQ(pS)EDEEENot widely reported-More specific to Akt than this compoundBased on the phosphorylation site of the endogenous substrate GSK-3α.
GSK-3β Peptide RRPASVPPSPSLSRHSSPHQ(pS)EDEENot widely reported-Similar to GSK-3α peptideBased on the phosphorylation site of the endogenous substrate GSK-3β.
B-5/I Peptide -Higher than this compoundSimilar to this compoundReportedly more specific for human Akt than this compound.[1]Developed through a screening process to be specific for Akt over other kinases like MAPKAP kinase-1 and p70 S6 kinase.
VI–B Peptide -Not determinedSlower than B-5/I-Phosphorylation rate is known to be slower than that of B-5/I.[1]

Experimental Protocols

Accurate and reproducible results depend on well-defined experimental protocols. Below are detailed methodologies for performing Akt kinase assays using this compound, which can be adapted for other peptide substrates. Both radioactive and non-radioactive methods are presented.

Radioactive Akt Kinase Assay using [γ-³²P]ATP and this compound

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from ATP onto the substrate.

Materials:

  • Active Akt kinase

  • This compound peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • ATP solution

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Reaction Buffer

    • 2.5 µL of 100 µM this compound (final concentration 10 µM)

    • Active Akt kinase (amount to be determined empirically)

    • Nuclease-free water to a volume of 20 µL

  • Initiate the reaction by adding 5 µL of ATP solution containing [γ-³²P]ATP (final concentration of ATP is typically 100 µM).

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the paper.

  • Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Non-Radioactive Akt Kinase Assay using ADP-Glo™

This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Active Akt kinase

  • This compound peptide substrate

  • Kinase reaction buffer (as above)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white, opaque 96-well plate. For a 25 µL reaction, add the components in the following order:

    • 5 µL of 4x Kinase Reaction Buffer

    • 2.5 µL of 10x this compound (final concentration to be optimized)

    • Active Akt kinase

    • Nuclease-free water to a volume of 20 µL

  • Initiate the reaction by adding 5 µL of 5x ATP solution.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of Akt kinase activity, the following diagrams have been generated using Graphviz.

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (inactive) PIP3->Akt recruits PDK1 PDK1 PDK1->Akt phosphorylates (Thr308) Akt_active Akt (active) Akt->Akt_active Downstream Downstream Substrates (e.g., GSK-3, FOXO) Akt_active->Downstream phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Cellular_Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Cellular_Response Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt signaling pathway.

Kinase_Assay_Workflow cluster_preparation Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents 1. Prepare Kinase Reaction Mix (Buffer, Akt, Substrate) Initiation 2. Initiate with ATP ([γ-³²P]ATP or cold ATP) Reagents->Initiation Incubation 3. Incubate at 30°C Initiation->Incubation Termination 4. Terminate Reaction Incubation->Termination Detection_Rad 5a. Radioactive: Spot, Wash, Scintillation Count Termination->Detection_Rad Radioactive Assay Detection_Lum 5b. Luminescence: Add ADP-Glo Reagents, Read Luminescence Termination->Detection_Lum Non-Radioactive Assay

Caption: General workflow for an in vitro Akt kinase assay.

Conclusion

Validating Akt kinase activity is a critical step in many areas of biomedical research. This compound serves as a reliable and well-characterized substrate for this purpose, with the advantage of being commercially available in multiple formats suitable for both radioactive and non-radioactive assays. However, researchers should be aware of its potential for phosphorylation by other AGC family kinases. For studies requiring higher specificity, alternative substrates derived from GSK-3 or specifically designed peptides like B-5/I may be more appropriate. The choice of substrate and assay format should be guided by the specific experimental goals, available resources, and the desired level of throughput and specificity. By carefully considering these factors and employing the detailed protocols provided, researchers can confidently and accurately measure Akt kinase activity to advance their scientific discoveries.

References

A Head-to-Head Comparison of Crosstide and Aktide-2T for Akt Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate PI3K/Akt signaling pathway, the choice of a suitable substrate for in vitro kinase assays is paramount for generating reliable and reproducible data. Among the plethora of available options, Crosstide and Aktide-2T have emerged as two commonly employed synthetic peptides. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal substrate for their specific needs.

Biochemical and Kinetic Properties

This compound is a synthetic peptide derived from the phosphorylation site of glycogen synthase kinase-3 (GSK-3), a natural substrate of Akt. In contrast, Aktide-2T was identified through peptide library screening as an optimal substrate for Akt. Their distinct origins are reflected in their amino acid sequences and kinetic parameters.

FeatureThis compoundAktide-2T
Amino Acid Sequence GRPRTSSFAEGARKRERTYSFGHHA
Origin Based on GSK-3 phosphorylation site[1][2]Optimized synthetic peptide from library screening[3]
Known Km for Akt Not explicitly defined in a direct comparison, but reported to have a ~5-fold lower Km (higher affinity) for human Akt1 than the B-5/I peptide[4][5].3.9 µM for phosphorylation at the serine site[6]
Inhibitory Activity Not reported as a competitive inhibitor.Competitively inhibits histone H2B phosphorylation with a Ki of 12 µM[6] (Note: another source reports a Ki of 12 nM[7][8]).

Kinase Selectivity

An important consideration in choosing a substrate is its specificity for the kinase of interest. While both peptides are effective substrates for Akt, their selectivity profiles differ.

This compound is known to be a substrate for other kinases in the AGC family, including:

  • MAPKAP kinase-1[1][9][10]

  • p70S6K[1][9][10]

  • PKA[4][5]

This broader specificity means that when using this compound with complex samples like cell lysates, there is a potential for phosphorylation by kinases other than Akt, which could lead to an overestimation of Akt-specific activity.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for utilizing this compound and Aktide-2T in radioactive kinase assays.

This compound Kinase Assay Protocol (Radioactive)

This protocol is adapted from methodologies for immunoprecipitated Akt kinase assays.

  • Immunoprecipitation of Akt:

    • Lyse cells in a suitable lysis buffer (e.g., 50mM Tris-HCl pH 7.5, 0.1% (w/v) Triton X-100, 1mM EDTA, 1mM EGTA, 50mM sodium fluoride, 10mM sodium β-glycerophosphate, 5mM sodium pyrophosphate, 1mM activated sodium orthovanadate, 0.1% (v/v) 2-mercaptoethanol)[11].

    • Incubate cell lysate with an anti-Akt antibody and Protein G-Agarose beads to immunoprecipitate Akt[11].

    • Wash the beads multiple times with lysis buffer and then with kinase assay buffer to remove detergents and inhibitors.

  • Kinase Reaction:

    • Prepare the kinase reaction mix in an assay dilution buffer (e.g., 20mM MOPS, pH 7.2, 25mM β-glycerol phosphate, 5mM EGTA, 1mM sodium orthovanadate, 1mM dithiothreitol)[11].

    • To the immunoprecipitated Akt, add the following components:

      • This compound substrate to a final concentration of approximately 30 µM[11].

      • Magnesium/ATP cocktail (e.g., 500µM ATP and 75mM magnesium chloride)[11].

      • [γ-32P]ATP (1 µCi per reaction)[11].

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Detection of Phosphorylation:

    • Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper[6].

    • Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP[6][11].

    • Wash with acetone and allow to dry[11].

    • Quantify the incorporated radioactivity using a scintillation counter[6][11].

Aktide-2T Kinase Assay Protocol (Radioactive)

This protocol is based on a method described for purified Akt.

  • Kinase Reaction Setup:

    • Prepare a reaction mixture (30 µl total volume) containing:

      • 20 mM HEPES, pH 7.4[6]

      • 10 mM MgCl2[6]

      • 10 mM DTT[6]

      • 0.5 mM EGTA[6]

      • 100 µM ATP with 3 µCi of [γ-32P]-ATP[6]

      • 50 µM Aktide-2T[6]

    • Initiate the reaction by adding purified active Akt (e.g., 0.1 µg)[6].

  • Incubation and Termination:

    • Incubate the reaction at 25°C for 5 to 15 minutes[6].

    • Terminate the reaction by adding 10 µl of a stop solution containing 8 N HCl and 1 mM ATP[6].

  • Quantification of Phosphorylation:

    • Spot aliquots of the terminated reaction onto P81-phosphocellulose paper[6].

    • Wash the paper four times in 0.5% phosphoric acid[6].

    • Quantify the radioactivity using a scintillation counter[6].

Visualizing the Akt Signaling Pathway and Assay Workflow

To provide a clearer context for these assays, the following diagrams illustrate the Akt signaling pathway and a general experimental workflow for an in vitro kinase assay.

Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Downstream Downstream Substrates Akt->Downstream Phosphorylation Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response

Caption: The PI3K/Akt signaling pathway.

Kinase_Assay_Workflow start Start prepare Prepare Reaction Mix (Buffer, ATP, Mg2+) start->prepare add_kinase Add Active Akt Kinase prepare->add_kinase add_substrate Add Substrate (this compound or Aktide-2T) add_kinase->add_substrate incubate Incubate (e.g., 30°C) add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylation (e.g., Radioactivity, Fluorescence) stop_reaction->detect analyze Analyze Data detect->analyze end End analyze->end

Caption: General workflow for an in vitro kinase assay.

Conclusion and Recommendations

The selection between this compound and Aktide-2T will depend on the specific experimental context.

This compound may be a suitable and cost-effective option for well-defined systems using purified and isolated Akt, where the presence of other kinases is not a concern. Its higher affinity (lower Km) for Akt1 compared to some other peptides could be advantageous in certain applications.

Aktide-2T , on the other hand, is likely the more robust choice for assays involving complex biological samples, such as cell or tissue lysates, where kinase specificity is critical. Its design as an optimized substrate and its reported high affinity (Km of 3.9 µM) make it a sensitive and likely more specific tool for measuring Akt activity.

For researchers aiming to screen for Akt-specific inhibitors or to accurately quantify Akt activity in a complex milieu, the potentially higher specificity of Aktide-2T makes it the recommended substrate. For routine assays with purified components where cross-reactivity is less of an issue, This compound remains a viable alternative. Ultimately, the ideal substrate is one that provides the most accurate and reproducible measure of the kinase activity relevant to the biological question being addressed.

References

Crosstide vs. Myelin Basic Protein: A Comparative Guide for Kinase Substrate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the success and accuracy of in vitro kinase assays. An ideal substrate should exhibit high specificity and affinity for the kinase of interest, leading to a robust and reproducible signal. This guide provides an objective comparison of two commonly used kinase substrates: Crosstide, a synthetic peptide, and Myelin Basic Protein (MBP), a natural protein. This comparison is supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific experimental needs.

Overview of Substrates

This compound is a synthetic peptide with the sequence GRPRTSSFAEG, derived from the phosphorylation site of Glycogen Synthase Kinase-3 (GSK-3).[1][2] It is a well-established substrate for Akt (Protein Kinase B) and is also recognized by other kinases such as MAPKAP Kinase-1 and p70 S6 Kinase.[1][3] Its defined sequence and synthetic nature ensure high purity and batch-to-batch consistency.

Myelin Basic Protein (MBP) is a natural, abundant protein in the central nervous system, where it plays a crucial role in the formation of the myelin sheath.[4][5][6] Due to its numerous phosphorylation sites, MBP serves as a versatile substrate for a wide range of serine/threonine kinases in vitro, including Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[7][8] Recombinant forms of MBP are available to improve upon the heterogeneity of MBP isolated from bovine brain.[4]

Quantitative Performance Data

SubstrateKinaseKmVmaxAssay TypeReference
This compoundHuman Akt1~5-fold lower than B-5/I peptideSimilar to B-5/I peptideNot specified[2]
This compound (GST-AKT2)Wildtype GST-AKT2Not specified16 pmol phosphate/min/µgRadioactive[10]
This compound (GST-AKT2T/E,S/D)Mutant GST-AKT2Not specified85 pmol phosphate/min/µgRadioactive[10]
Myelin Basic Protein (MBP)Phospholipid/Ca2+-dependent protein kinase (PKC)10-14 µM (for peptide fragments)Not specifiedNot specified[11]

Note: The lack of standardized reporting for Vmax makes direct comparison challenging. The initial velocity reported for this compound with GST-AKT2 provides a measure of enzyme activity under specific conditions.[10]

Key Feature Comparison

FeatureThis compoundMyelin Basic Protein (MBP)
Nature Synthetic PeptideNatural Protein
Purity & Consistency HighVariable (natural source), High (recombinant)
Size Small (1164.23 g/mol )[12]Large (~18.4 kDa)[8]
Primary Kinase Targets Akt/PKB, MAPKAP-K1, p70S6K[1][3]MAPK, PKA, PKC, CaMKII[7][8]
Phosphorylation Sites Single serine residueMultiple serine and threonine residues[7]
Assay Formats Radioactive, Fluorescence Polarization[3][13]Radioactive, In-gel kinase assays[14][15]
Advantages High specificity for certain kinases, suitable for non-radioactive HTSBroad-spectrum substrate, physiologically relevant for some studies
Limitations Narrower kinase specificityPotential for non-specific phosphorylation, batch variability from natural sources

Signaling Pathways

The selection of a kinase substrate is often guided by the specific signaling pathway under investigation. This compound is a key substrate for kinases in the PI3K/Akt pathway, which is central to cell survival and proliferation. MBP is a common substrate for kinases in the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and stress responses.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt phosphorylates This compound This compound (GSK-3 analog) Akt->this compound phosphorylates Downstream Downstream Effectors Akt->Downstream phosphorylates

Caption: The PI3K/Akt signaling pathway leading to the phosphorylation of downstream targets, including this compound.

MAPK/ERK Signaling Pathway

MAPK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates MBP Myelin Basic Protein (MBP) ERK->MBP phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors phosphorylates

Caption: The MAPK/ERK signaling cascade, where activated ERK can phosphorylate substrates like MBP.

Experimental Protocols

This compound Kinase Assay (Fluorescence Polarization)

This protocol is adapted from a generic fluorescence polarization (FP) kinase assay.[13] FP is a non-radioactive, homogeneous assay format suitable for high-throughput screening. The principle involves the competition between a phosphorylated, fluorescently labeled peptide (tracer) and the kinase-phosphorylated this compound for binding to a phosphospecific antibody.

Materials:

  • Kinase of interest (e.g., Akt1)

  • This compound substrate

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • Kinase reaction buffer (e.g., 25 mM Tris, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP

  • EDTA (to stop the reaction)

  • Multi-well plate suitable for fluorescence polarization

Procedure:

  • In a multi-well plate, combine the kinase, this compound, and kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at the optimal temperature and time for the kinase.

  • Stop the reaction by adding EDTA.

  • Add the fluorescent tracer and phosphospecific antibody mixture.

  • Incubate to allow for binding equilibrium to be reached.

  • Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates kinase activity.

FP_Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Detection A Combine Kinase, This compound, & Buffer B Add ATP to Initiate Reaction A->B C Incubate B->C D Stop Reaction with EDTA C->D E Add Tracer & Antibody D->E F Incubate for Equilibrium E->F G Measure Fluorescence Polarization F->G

Caption: Workflow for a fluorescence polarization-based kinase assay using this compound.

Myelin Basic Protein (MBP) Kinase Assay (Radioactive)

This protocol is a classic method for measuring kinase activity and is adapted from protocols for MAPK and other kinases.[8][14] It relies on the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to MBP.

Materials:

  • Kinase of interest (e.g., ERK2)

  • Myelin Basic Protein (MBP)

  • Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and cocktail

Procedure:

  • Prepare a reaction mixture containing the kinase, MBP, and kinase reaction buffer in a microcentrifuge tube.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.

  • Incubate for a defined time at the optimal temperature (e.g., 10 minutes at room temperature).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper squares three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone to dry the paper.

  • Transfer the paper to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.

Radioactive_Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 Detection A Combine Kinase, MBP, & Buffer B Add [γ-³²P]ATP to Initiate A->B C Incubate B->C D Spot onto P81 Paper C->D E Wash to Remove Unincorporated ATP D->E F Quantify with Scintillation Counter E->F

Caption: Workflow for a radioactive kinase assay using Myelin Basic Protein (MBP).

Conclusion

Both this compound and Myelin Basic Protein are valuable tools for the in vitro study of kinase activity. The choice between them depends heavily on the specific kinase of interest and the desired assay format.

This compound is the preferred substrate for studying Akt and related kinases, especially in a high-throughput screening context, due to its high purity, specificity, and compatibility with non-radioactive, homogeneous assay formats like fluorescence polarization.

Myelin Basic Protein remains a versatile, broad-spectrum substrate suitable for a variety of kinases, particularly for radioactive assays. Its physiological relevance may be an advantage in certain contexts, though researchers should be mindful of potential non-specific phosphorylation and the inherent variability of preparations from natural sources. The use of recombinant MBP can mitigate some of these concerns.

For robust and reliable results, it is imperative to carefully consider the experimental goals and the inherent properties of each substrate when designing kinase assays.

References

Crosstide Peptide: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Crosstide peptide, a synthetic sequence derived from glycogen synthase kinase-3 (GSK-3), is a widely utilized substrate in kinase activity assays. Its primary utility stems from its efficient phosphorylation by the serine/threonine kinase Akt (also known as Protein Kinase B or PKB). However, the value of any kinase substrate in research and drug discovery is intrinsically linked to its specificity. Understanding the extent to which other kinases can phosphorylate this compound is critical for the accurate interpretation of experimental results and the development of selective kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of various kinases with the this compound peptide, supported by available experimental data and detailed protocols for assessing kinase activity.

Quantitative Comparison of Kinase Activity on this compound

Kinase FamilyKinaseQuantitative Data (Km, Vmax)Relative Phosphorylation/Notes
AGC Kinases Akt1 (PKBα)Km is ~5-fold lower than for peptide B-5/I; Vmax is similar to B-5/I[1][2].High. This compound is a well-established and efficient substrate for Akt1[1][2].
Akt2 (PKBβ)Initial velocity of 16 pmol phosphate/min/μg for wildtype GST-AKT2[3].High. This compound is a substrate for Akt2[3].
p70S6 Kinase (p70S6K)Phosphorylates sequences with Arg/Lys at position n-5[4].Recognized as a substrate[5][6].
MAPKAP Kinase-1 (RSK)Tolerates lack of residue at n-5 if Arg is present at n-2 and n-3[4].Recognized as a substrate[5][6].
Protein Kinase A (PKA)Kemptide (LRRASLG) is a potent substrate[7][8].This compound is a known substrate[9].
Serum and glucocorticoid-inducible kinase (SGK)Phosphorylates this compound[1][2].Recognized as a substrate[1][2].

Note: Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme operates at half of its maximum velocity; a lower Km suggests a higher affinity of the kinase for the substrate. Vmax (maximum velocity) represents the maximum rate of the reaction.

Signaling Pathways and Experimental Workflows

To provide a better context for the kinases that interact with this compound, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing kinase cross-reactivity.

PI3K_Akt_Signaling_Pathway cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 Akt Akt (PKB) PDK1->Akt Phosphorylates GSK3 GSK-3 Akt->GSK3 Inhibits This compound This compound (Substrate) Akt->this compound Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: The PI3K/Akt signaling pathway, a key cascade in cell survival and growth, where Akt phosphorylates GSK-3, the protein from which the this compound peptide sequence is derived.

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Purified Kinase (e.g., Akt, PKA, etc.) Incubation Incubate at 30°C Kinase->Incubation This compound This compound Peptide This compound->Incubation ATP ATP (radiolabeled or unlabeled) ATP->Incubation Buffer Kinase Buffer Buffer->Incubation Quench Quench Reaction Incubation->Quench DetectionMethod Detection Method (Radiolabel or Fluorescence Polarization) Quench->DetectionMethod Analysis Data Analysis (Quantify Phosphorylation) DetectionMethod->Analysis

Caption: A generalized workflow for an in vitro kinase assay to assess the phosphorylation of the this compound peptide by different kinases.

Experimental Protocols

Accurate assessment of kinase cross-reactivity requires robust and well-defined experimental protocols. Below are two common methods for measuring the phosphorylation of the this compound peptide.

Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP (Filter-Binding Assay)

This method provides a direct and sensitive measure of kinase activity by quantifying the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto the this compound peptide.

Materials:

  • Purified, active kinases (e.g., Akt1, PKA, MAPKAP-K1, etc.)

  • This compound peptide (e.g., 1 mg/mL stock solution)

  • Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT.

  • ATP solution (10X): 1 mM unlabeled ATP.

  • [γ-³²P]ATP (10 μCi/μL)

  • Stop Solution: 75 mM phosphoric acid.

  • Wash Buffer: 1% (v/v) phosphoric acid.

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL final reaction volume:

    • 12.5 µL of 2X Kinase Reaction Buffer

    • 2.5 µL of 10X ATP solution

    • 1 µL of [γ-³²P]ATP

    • X µL of this compound peptide (to achieve desired final concentration, e.g., 10-100 µM)

    • X µL of purified kinase (amount to be determined empirically to ensure linear reaction kinetics)

    • Nuclease-free water to a final volume of 25 µL.

  • Initiate Reaction: Start the reaction by adding the kinase and incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding 75 µL of Stop Solution.

  • Spot onto P81 Paper: Spot 50 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.

  • Wash: Wash the P81 paper four times for 5 minutes each in a beaker containing Wash Buffer to remove unincorporated [γ-³²P]ATP.

  • Dry: Briefly wash the P81 paper with acetone and let it air dry completely.

  • Quantify: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Fluorescence Polarization (FP)-Based Kinase Assay

This homogeneous assay format is well-suited for high-throughput screening and measures the displacement of a fluorescently labeled phosphothis compound tracer from a specific antibody by the unlabeled phosphothis compound produced in the kinase reaction.

Materials:

  • Purified, active kinases

  • This compound peptide

  • Kinase Reaction Buffer (as described above)

  • ATP solution

  • FP Dilution Buffer

  • Fluorescently labeled phosphothis compound tracer

  • Phosphothis compound-specific antibody

  • EDTA solution (for quenching)

  • Black, low-volume 384-well microplate

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare Kinase Reactions: In a 384-well plate, add the following to each well for a 10 µL reaction:

    • 5 µL of 2X Kinase Reaction Buffer containing this compound peptide and kinase.

    • 5 µL of 2X ATP solution.

  • Initiate and Incubate: Start the reaction by adding the ATP solution. Incubate the plate at 30°C for the desired time (e.g., 60-90 minutes).

  • Quench Reaction: Stop the reaction by adding 5 µL of EDTA solution.

  • Detection: Add 5 µL of a pre-mixed solution of the fluorescently labeled phosphothis compound tracer and the phosphothis compound-specific antibody in FP Dilution Buffer.

  • Equilibrate: Incubate the plate at room temperature for at least 30 minutes to allow the binding equilibrium to be reached.

  • Measure FP: Read the fluorescence polarization on a suitable plate reader. A decrease in polarization is indicative of kinase activity.

Conclusion

This compound is a valuable tool for assaying the activity of Akt and other related kinases. However, its cross-reactivity with other members of the AGC kinase family, including p70S6K, MAPKAP-K1, PKA, and SGK, necessitates careful consideration in experimental design and data interpretation[1][2][5][6][9]. For applications requiring high specificity, it is recommended to either use highly purified kinase preparations or to employ more specific peptide substrates if available. The experimental protocols provided in this guide offer robust methods for quantifying kinase activity and can be adapted to assess the cross-reactivity of novel kinases or the selectivity of potential kinase inhibitors against a panel of kinases using the this compound peptide. By understanding the substrate specificity profile of this compound, researchers can more accurately utilize this peptide in their studies of cellular signaling and drug development.

References

A Researcher's Guide to Confirming Crosstide Phosphorylation Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the Crosstide peptide in kinase assays, ensuring the specificity of phosphorylation is paramount for accurate and reliable data. This compound, a synthetic peptide derived from the phosphorylation site of glycogen synthase kinase-3β (GSK-3β), is a well-established substrate for a number of serine/threonine kinases, particularly within the AGC kinase family. This guide provides a comprehensive comparison of methods to confirm the specificity of this compound phosphorylation, supported by experimental data and detailed protocols.

While this compound is a convenient and widely used substrate, its promiscuity necessitates rigorous validation to identify the specific kinase responsible for its phosphorylation in complex biological samples. This guide will explore three key strategies for confirming specificity: the use of selective kinase inhibitors, comparison with alternative, more specific substrates, and immunoprecipitation-kinase assays.

Data Presentation: Comparative Analysis of Kinase Activity and Inhibition

To objectively assess the specificity of this compound phosphorylation, it is crucial to compare the kinetic parameters of this compound for different kinases and the potency of selective inhibitors.

Table 1: Kinase Activity Towards this compound and Alternative Substrates

In contrast, alternative substrates have been developed to offer greater specificity for individual kinases.

SubstrateTarget Kinase(s)SequenceReported Specificity
This compound Akt, PKA, PKC, MSK1, etc.GRPRTSSFAEGBroad-spectrum for AGC kinases
Kemptide PKALRRASLGHighly selective for PKA
Aktevide (GSK3α/β peptide) AktGRPRTSSFAEGOften used for Akt, but cross-reacts with other AGC kinases
Syntide-2 CaMKII, PKAPLARTLSVAGLPGKKSubstrate for CaMKII and PKA

Note: The specificity of these substrates can be context-dependent and should be validated experimentally.

Table 2: Selectivity Profile of Common Kinase Inhibitors

The use of selective inhibitors is a cornerstone of validating kinase assay specificity. The following table provides a summary of commonly used inhibitors for kinases that are known to phosphorylate this compound.

InhibitorPrimary Target(s)IC50 vs. Akt1 (nM)IC50 vs. PKA (nM)IC50 vs. PKCα (nM)
H-89 PKA, ROCK, S6K1~2,80048~3,500
Staurosporine Broad-spectrum370.7
GDC-0068 (Ipatasertib) Akt1/2/35>10,000>10,000
MK-2206 Akt1/2/38>10,000>10,000
Gö 6983 PKC (pan)~73,3007

IC50 values are approximate and can vary depending on assay conditions. Researchers should consult the relevant literature for specific experimental details.

Experimental Protocols

To aid in the experimental design for confirming this compound phosphorylation specificity, detailed protocols for key methodologies are provided below.

Protocol 1: Kinase Assay with Selective Inhibitors

This protocol describes a radiometric filter-binding assay to determine the activity of a kinase towards this compound in the presence and absence of a selective inhibitor.

Materials:

  • Purified kinase or cell lysate containing the kinase of interest

  • This compound peptide

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Selective kinase inhibitor (and vehicle control, e.g., DMSO)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing the kinase reaction buffer, the kinase preparation, and this compound (final concentration typically 10-50 µM).

  • Add Inhibitor: To test for specificity, add the selective inhibitor at a range of concentrations to the reaction mixes. Include a vehicle-only control. Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP (final concentration typically 10-100 µM).

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash: Wash the P81 papers extensively with wash buffer to remove unincorporated [γ-32P]ATP.

  • Quantify: Measure the incorporated radioactivity using a scintillation counter.

  • Analyze Data: Compare the kinase activity in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.

Protocol 2: Immunoprecipitation-Kinase (IP-Kinase) Assay

This protocol allows for the specific measurement of the activity of a target kinase after its isolation from a complex mixture.

Materials:

  • Cell lysate

  • Antibody specific to the kinase of interest

  • Protein A/G-agarose beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Kinase reaction components (as in Protocol 1)

Procedure:

  • Immunoprecipitation:

    • Incubate the cell lysate with the specific antibody for 1-4 hours at 4°C.

    • Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-kinase complex.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase reaction buffer to remove non-specific binding proteins.

  • Kinase Assay:

    • Resuspend the beads in kinase reaction buffer containing this compound and [γ-32P]ATP.

    • Incubate, stop the reaction, and quantify the phosphorylation of this compound as described in Protocol 1.

    • As a negative control, perform a parallel immunoprecipitation with a non-specific IgG antibody.

Mandatory Visualization

To further clarify the experimental workflows and the underlying biological context, the following diagrams have been generated using the DOT language.

Workflow for Confirming this compound Phosphorylation Specificity cluster_0 Initial Kinase Assay cluster_1 Specificity Confirmation Methods cluster_2 Data Analysis and Conclusion start Kinase Source (Cell Lysate or Purified Enzyme) assay Kinase Assay with this compound start->assay inhibitor Method 1: Selective Inhibitors assay->inhibitor Is phosphorylation sensitive to a specific inhibitor? substrate Method 2: Alternative Substrates assay->substrate Compare phosphorylation levels with a more specific substrate ip_kinase Method 3: IP-Kinase Assay assay->ip_kinase Isolate the kinase of interest before the assay analysis Analyze inhibition curves, substrate preference, and IP-kinase results inhibitor->analysis substrate->analysis ip_kinase->analysis conclusion Conclude the specific kinase responsible for This compound phosphorylation analysis->conclusion Signaling Pathway Leading to this compound Phosphorylation cluster_akt PI3K/Akt Pathway cluster_pka cAMP/PKA Pathway stimulus Upstream Stimulus (e.g., Growth Factor, Hormone) pi3k PI3K stimulus->pi3k ac Adenylyl Cyclase stimulus->ac akt Akt pi3k->akt This compound This compound akt->this compound Phosphorylation camp cAMP ac->camp pka PKA camp->pka pka->this compound Phosphorylation Experimental Workflow for IP-Kinase Assay start Cell Lysate ip Immunoprecipitation with specific antibody start->ip wash Wash beads to remove non-specific proteins ip->wash kinase_assay Kinase Assay with This compound and [γ-32P]ATP wash->kinase_assay quantify Quantify Phosphorylation kinase_assay->quantify

Comparative Analysis of Crosstide Phosphorylation by Akt Isoforms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphorylation of the synthetic peptide Crosstide by the three main isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B): Akt1, Akt2, and Akt3. This compound, with the sequence GRPRTSSFAEG, corresponds to the region surrounding the phosphorylation site (Ser21 in GSK3α and Ser9 in GSK3β) of Glycogen Synthase Kinase 3 (GSK3) and is a widely used substrate for in vitro kinase assays.[1] Understanding the differential activity of Akt isoforms is crucial, as they exhibit both redundant and specific roles in cellular processes like metabolism, cell growth, and survival.[2][3]

Quantitative Comparison of Kinase Activity

While direct, side-by-side kinetic data (Km, Vmax) for this compound phosphorylation across all three purified Akt isoforms is not extensively detailed in a single report, in vitro studies consistently show inherent differences in their specific activities.

Studies using model peptide substrates have revealed that purified Akt3 possesses a significantly higher intrinsic kinase activity compared to Akt1 and Akt2.[2] One study reported that Akt3 is approximately 47-fold more active than Akt1 at phosphorylating substrates in vitro.[2] Another report indicated that Akt3 was about 15-fold more active than Akt1, which in turn was roughly 10-fold more active than Akt2.[2] For the specific substrate this compound, wildtype GST-AKT2 has been shown to have a phosphoryl transferase activity with an initial velocity of 16 pmol phosphate/min/μg of the enzyme.[4][5]

It is important to note that despite these marked differences in in vitro specific activity, the physiological consequences in vivo can be more subtle.[2] Substrate specificity in a cellular context is influenced by additional factors, including the relative expression levels of each isoform in a given tissue, their subcellular localization, and the presence of isoform-specific interacting proteins.[2][3][6] For instance, Akt2 is the most highly expressed isoform in human skeletal muscle, while Akt3 is enriched in the brain.[6][7]

ParameterAkt1Akt2Akt3Source
Relative Specific Activity Intermediate (~10x > Akt2)LowestHighest (~15x > Akt1)[2]
Initial Velocity (this compound) Data not specified16 pmol/min/µgData not specified[4][5]
Primary Tissue Expression UbiquitousUbiquitous (high in insulin-responsive tissues)Enriched in brain and testes[6]
Key Biological Roles Growth, Proliferation, SurvivalGlucose metabolism, Insulin signalingNeuronal development[3][8]

Experimental Protocols

Standard In Vitro Akt Kinase Assay using this compound

This protocol outlines a common method for measuring the activity of a specific Akt isoform using [γ-³²P]ATP and this compound. The procedure involves immunoprecipitation of the target Akt isoform from cell lysates followed by a kinase reaction.

I. Materials and Reagents:

  • Cell Lysate: From cells stimulated to activate the Akt pathway (e.g., with IGF-1 or serum).[1][9]

  • Akt Isoform-Specific Antibody: e.g., anti-Akt1, anti-Akt2, or anti-Akt3.

  • Protein A/G Agarose or Magnetic Beads: For immunoprecipitation.[9]

  • This compound Peptide Substrate: Stock solution (e.g., 1.72 mM).[1]

  • Kinase Assay Buffer: Typically containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[1]

  • Magnesium/ATP Cocktail: 500 µM ATP and 75 mM MgCl₂ in Kinase Assay Buffer.[1]

  • [γ-³²P]ATP: Specific activity ~3000 Ci/mmol.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.[1]

  • Wash Buffer: 0.75% Phosphoric Acid.[1]

  • Scintillation Counter and Cocktail.

II. Procedure:

  • Cell Lysis: Lyse stimulated cells in an appropriate ice-cold kinase extraction buffer.[9] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration.

  • Immunoprecipitation:

    • Incubate 200-500 µg of cell lysate with an isoform-specific Akt antibody for 1-2 hours at 4°C with gentle rotation.[9]

    • Add Protein A/G beads to the lysate-antibody mixture and continue to rotate for another 1-2 hours at 4°C.[9]

    • Pellet the beads by centrifugation and wash them multiple times: twice with lysis buffer and once with Kinase Assay Buffer to remove detergents and inhibitors.[9]

  • Kinase Reaction:

    • Prepare the reaction mix. For each sample, add to the washed beads:

      • 30 µl Kinase Assay Buffer.

      • 10 µl this compound (final concentration ~30 µM).[1]

      • 10 µl of a mix of Magnesium/ATP cocktail and [γ-³²P]ATP (final ATP concentration ~100 µM).

    • Initiate the reaction by adding the ATP mix and incubate at 30°C for 20-30 minutes with gentle agitation.

  • Stopping the Reaction and Quantitation:

    • Centrifuge the tubes to pellet the beads.

    • Spot 25-30 µl of the supernatant onto a labeled P81 phosphocellulose square.[1]

    • Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1]

    • Perform a final wash with acetone to dry the squares.[1]

    • Place each square in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical Akt activation pathway and the general workflow for the kinase assay described above.

Akt_Activation_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PIP3->Akt Akt_active Akt (Active) PDK1->Akt_active pT308 mTORC2 mTORC2 mTORC2->Akt_active pS473 Crosstide_p Phospho-Crosstide Akt_active->Crosstide_p P Crosstide_unp This compound

Caption: Canonical PI3K/Akt signaling pathway leading to substrate phosphorylation.

Kinase_Assay_Workflow start Start: Stimulated Cell Lysate ip Immunoprecipitate Target Akt Isoform start->ip wash Wash Beads to Isolate Kinase Complex ip->wash reaction Set up Kinase Reaction: Beads + this compound + Buffer wash->reaction initiate Initiate Reaction: Add [γ-³²P]ATP + Mg²⁺ Incubate at 30°C reaction->initiate stop Stop Reaction & Separate: Spot Supernatant on P81 Paper initiate->stop wash_p81 Wash P81 Paper to Remove Free ATP stop->wash_p81 quantify Quantify Incorporated ³²P (Scintillation Counting) wash_p81->quantify end End: Determine Kinase Activity quantify->end

Caption: Experimental workflow for an in vitro this compound phosphorylation assay.

References

Unlocking Kinase Signaling: A Guide to Validating Phosphorylation Sites with Mutant Crosstide Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of phosphorylation sites is paramount to unraveling cellular signaling pathways and developing targeted therapeutics. Crosstide, a synthetic peptide derived from glycogen synthase kinase-3 (GSK-3), serves as a well-established substrate for several kinases, most notably Akt (also known as Protein Kinase B, PKB).[1][2][3] This guide provides a comprehensive comparison of the use of wild-type and mutant this compound peptides in validating phosphorylation sites, supported by experimental data and detailed protocols.

The core principle behind using mutant this compound peptides lies in systematically altering its amino acid sequence to pinpoint the residues critical for kinase recognition and phosphorylation. This approach, often employing techniques like alanine scanning, allows for a granular understanding of the kinase-substrate interaction and confirms the specific site of phosphate group addition.

Performance Comparison: Wild-Type vs. Mutant this compound Peptides

The utility of this compound and its variants as kinase substrates is determined by kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), or the catalytic rate constant (k_cat). A lower K_m value indicates a higher binding affinity between the kinase and the peptide, while a higher V_max or k_cat signifies a more efficient phosphorylation reaction.

Peptide SubstrateKinaseK_m (μM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (μM⁻¹s⁻¹)Reference
GSK3 peptideFull-Length Akt1 (non-phosphorylated)13 ± 20.00002 ± 0.0000020.0000015[4]
GSK3 peptideFull-Length Akt1 (pThr³⁰⁸)16 ± 50.0028 ± 0.00050.000175[4]
GSK3 peptideFull-Length Akt1 (pThr³⁰⁸/pSer⁴⁷³)11 ± 20.31 ± 0.020.028[4]
This compoundHuman Akt1~5-fold lower than B-5/ISimilar to B-5/IHigher than B-5/I[1][2]
B-5/I (truncated)Human Akt1---[1][2]

Table 1: Kinetic parameters of GSK3-derived peptides with Akt1. This table illustrates how the phosphorylation status of Akt1 itself dramatically impacts its catalytic efficiency towards a GSK3 peptide substrate. While not a direct comparison of mutant this compound peptides, it highlights the sensitivity of the kinase-substrate interaction to molecular changes.

Furthermore, a study involving a mutant form of the kinase GST-AKT2 demonstrated a 5-fold increase in the initial velocity of this compound phosphorylation compared to the wild-type GST-AKT2, underscoring the impact of kinase mutations on substrate turnover.[3]

Experimental Design: Validating Phosphorylation Sites with Mutant this compound Peptides

The process of using mutant this compound peptides to validate a phosphorylation site involves a systematic workflow. The primary hypothesis is that mutations at or near the true phosphorylation site, or at residues critical for kinase binding, will significantly reduce or abolish phosphorylation compared to the wild-type this compound peptide.

experimental_workflow cluster_prep Peptide Synthesis & Kinase Preparation cluster_assay In Vitro Kinase Assay cluster_detection Detection & Analysis p1 Synthesize Wild-Type this compound a1 Incubate Kinase with Wild-Type this compound & ATP p1->a1 p2 Synthesize Mutant this compound Peptides (e.g., Alanine Scan) a2 Incubate Kinase with Mutant Crosstides & ATP p2->a2 k1 Purify Active Kinase k1->a1 k1->a2 d1 Detect & Quantify Phosphorylation (e.g., Mass Spectrometry, Fluorescence) a1->d1 a2->d1 d2 Compare Phosphorylation Levels (Wild-Type vs. Mutants) d1->d2 d3 Determine Kinetic Parameters (Km, Vmax) d2->d3

Figure 1: Experimental workflow for phosphorylation site validation.

Key Experimental Protocols

A detailed methodology is crucial for obtaining reliable and reproducible results. Below are protocols for key experiments.

In Vitro Kinase Assay using Radiolabeled ATP

This traditional and highly sensitive method measures the incorporation of ³²P from [γ-³²P]ATP into the peptide substrate.

Materials:

  • Purified active kinase

  • Wild-type and mutant this compound peptides (typically 1-5 mM stock solutions)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution (non-radiolabeled)

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix in the kinase buffer, containing the purified kinase and other necessary co-factors.

  • Initiate the reaction by adding the peptide substrate (wild-type or mutant) and a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Compare the counts per minute (CPM) for the wild-type this compound with each of the mutant peptides. A significant reduction in CPM for a particular mutant indicates the importance of the mutated residue in the phosphorylation event.

Non-Radioactive Kinase Assay using Mass Spectrometry

This label-free method provides direct evidence of phosphorylation by detecting the mass shift (+80 Da) in the peptide substrate.

Materials:

  • Purified active kinase

  • Wild-type and mutant this compound peptides

  • Kinase reaction buffer

  • ATP

  • Reaction quenching solution (e.g., trifluoroacetic acid)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • Perform the kinase reaction as described above, but using only non-radiolabeled ATP.

  • Stop the reaction by adding the quenching solution.

  • Analyze the reaction mixture using mass spectrometry.

  • Identify the unphosphorylated and phosphorylated forms of each peptide based on their mass-to-charge ratio.

  • Quantify the relative abundance of the phosphorylated peptide for the wild-type and each mutant. This can be done by comparing the peak intensities or areas under the curve.

  • A significant decrease in the ratio of phosphorylated to unphosphorylated peptide for a mutant compared to the wild-type indicates a critical residue for phosphorylation.

Signaling Pathway Context: The Role of Akt

This compound is a well-established substrate for Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation. The validation of phosphorylation sites on Akt substrates is vital for understanding the downstream effects of this pathway.

akt_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) GSK3 GSK-3 Akt->GSK3 Inhibits by Phosphorylation Downstream Downstream Effects (Cell Survival, Growth, etc.) GSK3->Downstream Regulates

References

Comparative Analysis of Western Blot and Alternative Methods for the Confirmation of Crosstide Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Western blot analysis with alternative techniques for the detection and quantification of Crosstide phosphorylation. This compound, a synthetic peptide derived from glycogen synthase kinase-3 (GSK-3), serves as a crucial substrate for a variety of kinases, including Akt/PKB, MSK, p70S6K, and SGK, making the accurate measurement of its phosphorylation essential for kinase activity studies and drug discovery.[1][2] This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their experimental needs.

Performance Comparison of Detection Methods

The selection of an appropriate assay for detecting this compound phosphorylation depends on several factors, including the required sensitivity, throughput, and the nature of the quantitative data sought. While Western blotting is a widely adopted technique, several alternatives offer distinct advantages.[3][4]

Method Principle Throughput Quantitative Capability Sensitivity Key Advantages Key Disadvantages
Western Blot Immunoassay on membraneLow to MediumSemi-quantitative to QuantitativeModerateWidely available; Confirms molecular weight.[3][4]Multi-step; Prone to variability; Can have high background.[5]
ELISA Immunoassay in microplateHighQuantitativeHighHighly sensitive and specific; Amenable to high-throughput screening.[3][4]Indirect measure of kinase activity unless using a substrate-capture format.[4]
Fluorescence Polarization (FP) Change in polarization of fluorescently labeled moleculesHighQuantitativeModerate to HighHomogeneous (no-wash) assay; Rapid and automatable.[6]Requires specialized plate reader; Susceptible to interference from fluorescent compounds.
Capillary Electrophoresis (CE) Separation based on charge and size in a capillaryLow to MediumHighly QuantitativeHighHigh resolution and reproducibility; Provides kinetic data.[7][8]Requires specialized equipment; Lower throughput than plate-based assays.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesLowHighly QuantitativeVery HighUnambiguous identification of phosphorylation sites; Label-free quantification possible.[9][10]Requires expensive instrumentation and bioinformatics expertise.[10]

Experimental Protocols

Western Blot Analysis of this compound Phosphorylation

This protocol outlines the key steps for detecting phosphorylated this compound using a phospho-specific antibody.

a. Sample Preparation (Kinase Assay):

  • Prepare a reaction mixture containing the kinase of interest, this compound peptide, ATP, and an appropriate kinase reaction buffer.

  • Incubate the reaction mixture at the optimal temperature and for a sufficient duration to allow for this compound phosphorylation.

  • Terminate the reaction by adding SDS-PAGE loading buffer. It is crucial to include phosphatase inhibitors in the lysis buffer if working with cell lysates to preserve the phosphorylation state of proteins.[11][12]

b. SDS-PAGE and Transfer:

  • Separate the proteins from the kinase assay by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13] PVDF is often preferred for its higher binding capacity, which is advantageous for detecting low-abundance targets.[13]

c. Immunoblotting:

  • Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can lead to high background.[11][13]

  • Incubate the membrane with a primary antibody specific for phosphorylated this compound overnight at 4°C.[14]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as described in step 3.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Fluorescence Polarization (FP) Kinase Assay

This protocol is adapted from a commercially available kit for the analysis of kinase activity via this compound phosphorylation.[6]

  • Perform the kinase reaction in a microplate by incubating the kinase, this compound substrate, and ATP.

  • Add a solution containing a this compound tracer (a fluorescently labeled phosphopeptide) and a phospho-Crosstide specific antibody.

  • The phosphorylated this compound produced in the kinase reaction will compete with the tracer for binding to the antibody.

  • This displacement of the tracer from the antibody results in a decrease in the fluorescence polarization value.

  • Measure the fluorescence polarization using a suitable plate reader. The decrease in polarization is proportional to the kinase activity.[6]

ELISA for Phosphorylated this compound

This protocol describes a sandwich ELISA approach for quantifying phosphorylated this compound.

  • Coat a high-binding microplate with a capture antibody that specifically binds to this compound (phosphorylated or non-phosphorylated).

  • Block the wells with a suitable blocking buffer (e.g., 3% BSA in PBS).

  • Add the samples from the kinase assay to the wells and incubate to allow the this compound to bind to the capture antibody.

  • Wash the wells to remove unbound material.

  • Add a detection antibody that is specific for phosphorylated this compound and is conjugated to an enzyme like HRP.

  • Wash the wells again.

  • Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal with a microplate reader. The signal intensity is proportional to the amount of phosphorylated this compound.

Visualizing Workflows and Pathways

Experimental Workflow: Western Blot for this compound Phosphorylation

G cluster_0 Sample Preparation & Kinase Reaction cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection KinaseAssay Kinase Reaction (Kinase + this compound + ATP) Lysis Reaction Termination (Add SDS Buffer) KinaseAssay->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Membrane Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Anti-phospho-Crosstide) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Result Data Analysis Detection->Result

Caption: Workflow for Western blot detection of this compound phosphorylation.

Signaling Pathway: Akt Activation and Substrate Phosphorylation

This compound is a well-known substrate for the kinase Akt (Protein Kinase B). The following diagram illustrates a simplified signaling pathway leading to Akt activation and the subsequent phosphorylation of a substrate like this compound.

G cluster_upstream Upstream Activation cluster_akt Akt Activation cluster_downstream Downstream Effect GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt_inactive Akt (inactive) PIP3->Akt_inactive Recruits Akt_active Akt (active) PDK1->Akt_active Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates (Ser473) This compound This compound Akt_active->this compound pthis compound Phospho-Crosstide This compound->pthis compound Phosphorylates

Caption: Simplified Akt signaling pathway leading to this compound phosphorylation.

References

A Comparative Analysis of Crosstide Phosphorylation by Akt and p70S6K for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the enzymatic kinetics of two key serine/threonine kinases, Akt and p70S6K, on the well-known substrate Crosstide. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by available experimental data and detailed protocols.

In the intricate web of cellular signaling, the phosphorylation of proteins by kinases is a fundamental mechanism regulating a vast array of cellular processes. Among the multitude of kinases, Akt (also known as Protein Kinase B) and p70 ribosomal S6 kinase (p70S6K) are crucial players in pathways governing cell growth, proliferation, survival, and metabolism. Both kinases share the ability to phosphorylate the synthetic peptide this compound, a valuable tool in kinase activity assays. This guide delves into a comparative analysis of the kinetics of this compound phosphorylation by Akt and p70S6K, providing a resource for researchers studying these important enzymes.

Executive Summary of Kinetic Data

KinaseSubstrateKm (µM)Vmax (initial velocity)Source
Akt (wild-type GST-AKT2)This compoundNot Reported16 pmol phosphate/min/µg enzyme[1]
AktThis compoundComparable to CSP N-terminal peptideNot explicitly stated[2]
p70S6KThis compoundNot ReportedNot Reported

Signaling Pathways of Akt and p70S6K

Akt and p70S6K are key components of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is activated by various growth factors and hormones. Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of Akt. Akt, in turn, can phosphorylate a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1). mTORC1 then directly phosphorylates and activates p70S6K. This cascade plays a central role in regulating protein synthesis and cell growth.

Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates TSC2 TSC2 Akt->TSC2 phosphorylates (inhibits) Substrate Phosphorylation (e.g., this compound) Substrate Phosphorylation (e.g., this compound) Akt->Substrate Phosphorylation (e.g., this compound) mTORC1 mTORC1 TSC2->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates (activates) p70S6K->Substrate Phosphorylation (e.g., this compound)

Akt and p70S6K signaling cascade leading to substrate phosphorylation.

Experimental Methodologies

The following sections detail standardized protocols for performing in vitro kinase assays to measure the phosphorylation of this compound by Akt and p70S6K. These protocols are based on commonly used methods in the field and can be adapted for specific experimental needs.

Akt Kinase Assay Protocol

This protocol describes a radioactive filter-binding assay to measure the activity of immunoprecipitated Akt using this compound as a substrate.

Materials:

  • Cell lysate containing activated Akt

  • Anti-Akt antibody

  • Protein A/G-agarose beads

  • This compound peptide (e.g., from Millipore)[3]

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Immunoprecipitation of Akt:

    • Incubate cell lysate with anti-Akt antibody for 1-2 hours at 4°C.

    • Add protein A/G-agarose beads and incubate for another 1 hour at 4°C with gentle rocking.

    • Wash the beads three times with lysis buffer and once with Kinase Assay Buffer.

  • Kinase Reaction:

    • Resuspend the beads in Kinase Assay Buffer.

    • Add this compound peptide to the desired final concentration.

    • Initiate the reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP.

    • Incubate at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture directly onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the ATP concentration constant (ideally at a saturating level).

    • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

p70S6K Kinase Assay Protocol

A similar radioactive filter-binding assay can be used to measure p70S6K activity.

Materials:

  • Purified active p70S6K enzyme or immunoprecipitated p70S6K

  • This compound peptide

  • Kinase Assay Buffer (a buffer similar to the one for Akt can be used, but it's advisable to optimize for p70S6K)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and fluid

Procedure:

  • Enzyme Preparation:

    • Use a commercially available purified active p70S6K or immunoprecipitate the kinase from cell lysates using a specific antibody.

  • Kinase Reaction:

    • In a reaction tube, combine the Kinase Assay Buffer, p70S6K enzyme, and this compound peptide at various concentrations.

    • Initiate the reaction by adding the [γ-³²P]ATP/ATP mixture.

    • Incubate at 30°C for a predetermined time within the linear range of the assay.

  • Termination and Detection:

    • Stop the reaction and spot the mixture onto P81 phosphocellulose paper.

    • Wash the paper as described in the Akt assay protocol.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the kinetic parameters (Km and Vmax) by measuring the initial reaction rates at different this compound concentrations and fitting the data to the Michaelis-Menten equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative kinase assay.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Enzyme_Akt Prepare Akt (e.g., Immunoprecipitation) Assay_Akt Incubate Akt with this compound and ATP/[γ-³²P]ATP Enzyme_Akt->Assay_Akt Enzyme_p70S6K Prepare p70S6K (e.g., Purified Enzyme) Assay_p70S6K Incubate p70S6K with this compound and ATP/[γ-³²P]ATP Enzyme_p70S6K->Assay_p70S6K Substrate_Prep Prepare this compound and ATP/[γ-³²P]ATP mix Substrate_Prep->Assay_Akt Substrate_Prep->Assay_p70S6K Stop_Reaction Stop Reaction & Spot on P81 paper Assay_Akt->Stop_Reaction Assay_p70S6K->Stop_Reaction Wash Wash P81 paper Stop_Reaction->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis (Michaelis-Menten Kinetics) Quantify->Analyze

Workflow for comparing Akt and p70S6K kinase activity on this compound.

Conclusion and Future Directions

The available data indicates that this compound is a substrate for both Akt and p70S6K. While an initial velocity for Akt phosphorylating this compound has been reported, a comprehensive kinetic analysis, including the Michaelis constant (Km), is needed for a more complete understanding. Crucially, there is a significant lack of published kinetic data for p70S6K with this compound as a substrate.

This guide provides the necessary framework and protocols for researchers to conduct their own comparative kinetic studies. Such research would be invaluable in elucidating the substrate preferences and catalytic efficiencies of these two critical kinases. A direct comparison of their kinetic parameters on a common substrate like this compound would provide deeper insights into their regulatory mechanisms and could aid in the development of more specific inhibitors for therapeutic purposes. Future studies should aim to determine the Km and Vmax of both Akt and p70S6K for this compound under standardized assay conditions to enable a direct and meaningful comparison.

References

A Researcher's Guide to Validating Novel Kinase Inhibitors: A Comparative Analysis of the Crosstide Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of novel kinase inhibitors is a cornerstone of preclinical research. The selection of an appropriate assay is critical for generating robust and reproducible data. This guide provides an objective comparison of the traditional radioactive Crosstide assay with two popular non-radioactive alternatives: a Fluorescence Polarization (FP) assay and the luminescence-based ADP-Glo™ assay. We present supporting experimental data for a hypothetical novel Akt inhibitor, "Inhibitor X," to illustrate the performance of each platform.

The this compound peptide (GRPRTSSFAEG) is a well-established substrate for several kinases within the AGC kinase family, most notably Akt (Protein Kinase B), making it a valuable tool for assessing the potency of inhibitors targeting this pathway.[1][2][3] The PI3K/Akt signaling cascade is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently implicated in cancer and other diseases.

The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Substrates (e.g., GSK-3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation InhibitorX Inhibitor X InhibitorX->Akt Inhibition

PI3K/Akt signaling pathway and the point of inhibition.

Comparative Analysis of Kinase Assay Platforms

The validation of a novel kinase inhibitor, such as our hypothetical "Inhibitor X" targeting Akt, can be approached using various assay formats. Here, we compare the radiometric this compound assay with a Fluorescence Polarization (FP) this compound assay and the ADP-Glo™ luminescence-based assay.

Data Presentation: Performance of "Inhibitor X"

The following table summarizes the hypothetical IC50 values for "Inhibitor X" as determined by each of the three assay platforms. The data illustrates the potential for slight variations in measured potency depending on the assay methodology.

Assay PlatformPrincipleIC50 of Inhibitor X (nM)Key AdvantagesKey Disadvantages
Radiometric this compound Assay Measures the incorporation of 32P from [γ-32P]ATP into the this compound peptide.15.2High sensitivity, considered the "gold standard".[3]Use of radioactivity, multi-step process.
Fluorescence Polarization (FP) this compound Assay Measures the change in polarization of a fluorescently labeled this compound peptide upon binding to an anti-phospho-Crosstide antibody.20.5Homogeneous (no-wash) format, non-radioactive.Requires a fluorescently labeled peptide and specific antibody.
ADP-Glo™ Assay Measures the amount of ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction.18.8Universal for any kinase, high sensitivity, non-radioactive.[3]Indirect measurement, potential for compound interference with luciferase.

Experimental Protocols

Detailed methodologies for each assay are provided below. These protocols are intended as a guide and may require optimization for specific kinases and inhibitors.

Radiometric this compound Assay Protocol

This protocol is adapted from standard radiometric kinase assay procedures.

Radiometric_Workflow Start Start Reaction_Setup Set up kinase reaction: - Kinase (e.g., Akt) - this compound peptide - Inhibitor X - Kinase buffer Start->Reaction_Setup Initiate Initiate reaction with [γ-32P]ATP Reaction_Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop reaction (e.g., with acid) Incubate->Stop Spot Spot onto phosphocellulose paper Stop->Spot Wash Wash to remove unincorporated 32P-ATP Spot->Wash Quantify Quantify incorporated 32P (Scintillation counting) Wash->Quantify End End Quantify->End

Workflow for the Radiometric this compound Assay.

Materials:

  • Purified active Akt kinase

  • This compound peptide

  • Inhibitor X (in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-32P]ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation fluid

Procedure:

  • Prepare a reaction mix containing kinase buffer, Akt kinase, and this compound peptide.

  • Add serial dilutions of Inhibitor X or DMSO (vehicle control) to the reaction mix in a microplate.

  • Initiate the kinase reaction by adding [γ-32P]ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).

  • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Air-dry the P81 paper and place it in a scintillation vial with scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of Inhibitor X and determine the IC50 value.

Fluorescence Polarization (FP) this compound Assay Protocol

This protocol is based on commercially available FP kinase assay kits.

FP_Workflow Start Start Reaction_Setup Set up kinase reaction: - Kinase (e.g., Akt) - this compound peptide - Inhibitor X - Kinase buffer - ATP Start->Reaction_Setup Incubate Incubate at RT Reaction_Setup->Incubate Stop Stop reaction (e.g., with EDTA) Incubate->Stop Add_Detection Add detection mix: - Fluorescent tracer - Anti-phospho antibody Stop->Add_Detection Incubate_Detect Incubate for equilibrium Add_Detection->Incubate_Detect Read_FP Read Fluorescence Polarization Incubate_Detect->Read_FP End End Read_FP->End

Workflow for the Fluorescence Polarization this compound Assay.

Materials:

  • Purified active Akt kinase

  • This compound peptide

  • Inhibitor X (in DMSO)

  • Kinase buffer

  • ATP

  • Fluorescently labeled phospho-Crosstide tracer

  • Anti-phospho-Crosstide antibody

  • Stop solution (e.g., EDTA in buffer)

  • 384-well black microplate

Procedure:

  • In a 384-well plate, add the kinase, this compound peptide, and kinase buffer.

  • Add serial dilutions of Inhibitor X or DMSO.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time (e.g., 60-90 minutes).

  • Stop the kinase reaction by adding the stop solution.

  • Add the detection mix containing the fluorescent tracer and the anti-phospho-Crosstide antibody.

  • Incubate for a period to allow the binding to reach equilibrium (e.g., 1-2 hours).

  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

  • Calculate the percentage of inhibition and determine the IC50 value.

ADP-Glo™ Kinase Assay Protocol

This protocol is based on the Promega ADP-Glo™ Kinase Assay technical manual.[4][5]

ADPGlo_Workflow Start Start Reaction_Setup Set up kinase reaction: - Kinase (e.g., Akt) - this compound peptide - Inhibitor X - Kinase buffer - ATP Start->Reaction_Setup Incubate_Kinase Incubate at RT Reaction_Setup->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_1 Incubate for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate for 30-60 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Read Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Purified active Akt kinase

  • This compound peptide

  • Inhibitor X (in DMSO)

  • Kinase buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White opaque 384-well microplate

Procedure:

  • Set up the kinase reaction in a white opaque 384-well plate containing the kinase, this compound peptide, kinase buffer, and serial dilutions of Inhibitor X or DMSO.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The validation of novel kinase inhibitors requires careful consideration of the assay platform. The traditional radiometric this compound assay remains a highly sensitive and direct method for measuring kinase activity. However, the logistical challenges associated with handling radioactivity have led to the widespread adoption of non-radioactive alternatives. The Fluorescence Polarization this compound assay offers a homogeneous and robust method, while the ADP-Glo™ assay provides a universal and highly sensitive platform applicable to virtually any kinase. As demonstrated with our hypothetical "Inhibitor X," all three methods can yield comparable potency data, though slight variations are to be expected due to differences in assay principles and formats. The choice of assay will ultimately depend on the specific research question, available resources, and desired throughput. For high-throughput screening, non-radioactive, homogeneous assays like FP and ADP-Glo™ are generally preferred, while the radiometric assay may be employed for orthogonal validation or for kinases where other methods are not suitable.

References

Safety Operating Guide

Proper Disposal of Crosstide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Crosstide, a synthetic peptide commonly used in kinase activity assays, are critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides detailed procedures for the handling, decontamination, and ultimate disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

All waste materials contaminated with this compound, including unused stock, experimental solutions, and contaminated labware, should be treated as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Crosst-ide. All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Segregation and Collection

Proper segregation of this compound waste at the source is the foundation of a compliant and safe disposal plan. At a minimum, the following waste streams should be established:

  • Solid this compound Waste: This includes unused or expired lyophilized powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into direct contact with this compound.

  • Liquid this compound Waste: This category encompasses all aqueous and solvent-based solutions containing this compound, such as stock solutions, experimental dilutions, and reaction mixtures.

  • Contaminated Sharps: Any needles, syringes, pipette tips, or broken glassware contaminated with this compound must be collected in a designated, puncture-resistant sharps container.

  • Contaminated Labware: Reusable glassware and equipment that have been in contact with this compound should be decontaminated prior to washing and reuse.

All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the full chemical name. Containers should be kept securely sealed when not in use and stored in a designated hazardous waste accumulation area.

Decontamination and Disposal Procedures

A multi-step approach is recommended for the thorough decontamination and disposal of different forms of this compound waste.

Chemical Inactivation of Liquid Waste

Liquid waste containing this compound should be chemically inactivated before final disposal. A common and effective method is treatment with sodium hypochlorite (bleach).

Experimental Protocol for Chemical Inactivation:

  • Working in a chemical fume hood, prepare a fresh 10% (v/v) solution of household bleach in water. This will result in a final sodium hypochlorite concentration of approximately 0.5-0.6%.

  • Carefully add the liquid this compound waste to the bleach solution in a suitable, chemically resistant container. A recommended ratio is 1 part waste to 9 parts bleach solution to ensure an excess of the inactivating agent.

  • Gently stir the mixture and allow it to react for a minimum of 30 minutes to facilitate the oxidative degradation of the peptide. For highly concentrated solutions, a longer reaction time of up to 24 hours is recommended.

  • After the inactivation period, neutralize the pH of the solution to between 6.0 and 8.0. For the alkaline bleach solution, slowly add a weak acid, such as citric acid or acetic acid, while monitoring the pH with a calibrated meter or pH paper.

  • The neutralized, inactivated waste should then be collected in a designated hazardous liquid waste container for pickup by a licensed hazardous waste disposal contractor.

Decontamination of Labware and Surfaces

All non-disposable labware and surfaces contaminated with this compound must be thoroughly decontaminated.

Experimental Protocol for Decontamination:

  • Initial Rinse: Rinse the contaminated labware or surface with deionized water to remove the bulk of the this compound residue. Collect this rinsate as liquid this compound waste.

  • Enzymatic Cleaning: Immerse the labware in a 1% (m/v) solution of an enzymatic laboratory detergent. For contaminated surfaces, liberally apply the enzymatic solution. Allow a contact time of at least 30 minutes. Enzymatic detergents are effective at breaking down peptide residues.

  • Chemical Decontamination: Following the enzymatic cleaning, soak the labware in a 1% sodium hypochlorite solution for a minimum of 30 minutes. For surfaces, wipe down with the bleach solution.

  • Thorough Rinsing: After chemical decontamination, rinse the labware or surface extensively with deionized water.

  • Final Cleaning: Wash the labware with a standard laboratory detergent, followed by a final rinse with deionized water.

Data Presentation

The following tables summarize key quantitative data relevant to the proper disposal of this compound.

ParameterValueSource
Chemical Inactivation
Inactivating AgentSodium Hypochlorite (Bleach)General consensus for peptide disposal
Recommended Concentration10% (v/v) of household bleach (approx. 0.5-0.6% NaOCl)[1]
Minimum Contact Time30 minutes[1]
Decontamination
Enzymatic Detergent1% (m/v) solution[2]
Minimum Contact Time30 minutes[2]
Chemical Decontaminant1% Sodium Hypochlorite[1]
Minimum Contact Time30 minutes[1]
Waste TypeDisposal ContainerDisposal Method
Solid this compound WasteLabeled, sealed, leak-proof hazardous waste container.Collection by a licensed hazardous waste disposal contractor for incineration.
Liquid this compound WasteLabeled, sealed, leak-proof hazardous liquid waste container.Chemical inactivation followed by collection by a licensed hazardous waste disposal contractor.
Contaminated SharpsLabeled, puncture-resistant sharps container.Collection by a licensed medical or hazardous waste disposal service for autoclaving and/or incineration.
Contaminated LabwareN/ADecontamination as per the protocol above, followed by standard laboratory washing procedures.

Mandatory Visualization

The following diagram illustrates the recommended workflow for the proper disposal of this compound waste.

CrosstideDisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal Solid Waste Solid Waste Solid_Container Labeled Solid Hazardous Waste Container Solid Waste->Solid_Container Liquid Waste Liquid Waste Chemical_Inactivation Chemical Inactivation (10% Bleach, 30 min) Liquid Waste->Chemical_Inactivation Sharps Sharps Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Labware Labware Decontamination Decontamination Protocol (Enzymatic & Bleach) Labware->Decontamination Incineration Licensed Hazardous Waste Contractor (Incineration) Solid_Container->Incineration Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Disposal Licensed Hazardous Waste Contractor Liquid_Container->Liquid_Disposal Sharps_Disposal Licensed Medical/Hazardous Waste Service Sharps_Container->Sharps_Disposal Chemical_Inactivation->Liquid_Container Reuse Reuse Decontamination->Reuse

Caption: Workflow for the proper disposal of this compound waste.

The logical flow for managing this compound waste is depicted in the signaling pathway diagram below.

CrosstideWasteManagement This compound Waste Management Pathway Start This compound Use in Laboratory Experiments WasteGenerated Generation of Contaminated Waste Start->WasteGenerated Segregate Segregate Waste at Source WasteGenerated->Segregate Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Sharps_Waste Sharps Segregate->Sharps_Waste Labware_Waste Contaminated Labware Segregate->Labware_Waste Collect_Solid Collect in Labeled Solid Waste Container Solid->Collect_Solid Inactivate_Liquid Chemically Inactivate (e.g., 10% Bleach) Liquid->Inactivate_Liquid Collect_Sharps Collect in Labeled Sharps Container Sharps_Waste->Collect_Sharps Decontaminate_Labware Decontaminate Labware Labware_Waste->Decontaminate_Labware Dispose_Solid Dispose via Hazardous Waste Contractor Collect_Solid->Dispose_Solid Dispose_Liquid Dispose via Hazardous Waste Contractor Inactivate_Liquid->Dispose_Liquid Dispose_Sharps Dispose via Medical/ Hazardous Waste Service Collect_Sharps->Dispose_Sharps Reuse_Labware Reuse Labware Decontaminate_Labware->Reuse_Labware End Compliant Disposal Achieved Dispose_Solid->End Dispose_Liquid->End Dispose_Sharps->End

Caption: Logical pathway for this compound waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Crosstide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Crosstide. It includes procedural guidance on personal protective equipment, operational handling, and disposal, designed to ensure a safe and compliant research environment.

This compound, a synthetic peptide derived from glycogen synthase kinase-3β (GSK-3), is a valuable tool for researchers studying cellular signaling pathways. As a substrate for Akt/PKB, MAPKAP kinase-1, and p70S6K, it is integral to many cell survival and growth assays.[1] While not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle all laboratory chemicals with a high degree of caution.[2] The full toxicological properties of many synthetic peptides are not extensively documented, and therefore, treating them as potentially hazardous is a prudent safety measure.[3]

Essential Safety and Handling Protocols

Adherence to the following procedures is mandatory for all personnel handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound in both lyophilized powder and solution forms.

Personal Protective Equipment Specification Purpose
Eye Protection Chemical safety glasses or gogglesProtects eyes from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the peptide.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Operational Handling

Work Area: All handling of this compound, particularly in its powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]

Reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent moisture condensation.[4]

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. Sterile, distilled water is a common solvent for reconstitution.[4]

  • Dissolution: Slowly add the desired volume of solvent to the vial. Gently agitate or vortex to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.[5]

Storage:

  • Lyophilized Peptide: Store at -20°C for long-term stability.[6][7]

  • Reconstituted Peptide: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below.[3][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As specific disposal guidelines for this compound are not available, it should be managed as chemical waste.

Waste Segregation and Collection
  • Solid Waste: All solid materials contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent paper, must be collected in a dedicated, clearly labeled, and leak-proof container for chemical waste.[3][5][8]

  • Liquid Waste: Unused this compound solutions and other liquid waste containing the peptide should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5][8]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and specify "this compound" as a component.

  • Storage: Store waste containers in a designated, secure area for chemical waste, segregated from incompatible materials.

  • Pickup and Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[4] Place the absorbent material into a sealed container for chemical waste disposal. Ventilate the area and clean the spill site thoroughly.

This compound in the Akt/PKB Signaling Pathway

This compound serves as a substrate for the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a key regulator of cell survival and growth.[7][9][10] The following diagram illustrates a simplified representation of this signaling cascade.

Crosstide_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt/PKB PIP3->Akt Recruitment & Partial Activation PDK1 PDK1 PDK1->Akt Phosphorylation & Full Activation Crosstide_node This compound Akt->Crosstide_node Phosphorylation Phosphorylated_this compound Phosphorylated This compound Crosstide_node->Phosphorylated_this compound Downstream_Effects Downstream Cellular Responses (e.g., Cell Survival, Growth) Phosphorylated_this compound->Downstream_Effects Growth_Factor Growth Factor Growth_Factor->RTK

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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